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  • Product: Ethyl 2-(3-aminophenyl)acetate hydrochloride
  • CAS: 452076-57-2

Core Science & Biosynthesis

Foundational

Ethyl 2-(3-aminophenyl)acetate hydrochloride physical and chemical properties

Title: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Comprehensive Guide for API Development Executive Summary & Strategic Rationale In modern pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Comprehensive Guide for API Development

Executive Summary & Strategic Rationale

In modern pharmaceutical development, the selection of appropriate chemical building blocks dictates the efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API). Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1] is a highly versatile, bifunctional synthon widely utilized in the synthesis of indoles, oxindoles, non-steroidal anti-inflammatory drug (NSAID) analogs, and complex kinase inhibitors[2].

While the free base, ethyl 2-(3-aminophenyl)acetate (CAS: 52273-79-7)[3], is commercially available, it presents significant handling challenges. Free anilines are notoriously prone to auto-oxidation upon prolonged exposure to air and light, leading to the formation of dark, oligomeric impurities that complicate downstream purification. As an Application Scientist, I strongly advocate for the isolation and utilization of the hydrochloride salt . The protonation of the primary amine not only neutralizes its nucleophilicity—preventing premature polymerization or degradation—but also yields a highly stable, crystalline solid. This physical transformation eliminates the need for chromatographic purification, allowing for isolation via simple filtration, thereby establishing a highly scalable and self-validating process.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical properties of this compound is critical for optimizing reaction conditions, particularly in biphasic systems or cross-coupling reactions where the controlled release of the free base is required.

PropertyValue / Description
Chemical Name Ethyl 2-(3-aminophenyl)acetate hydrochloride
CAS Registry Number 452076-57-2[1]
Free Base CAS Number 52273-79-7[3]
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Profile Soluble in H₂O, DMSO, MeOH, EtOH; Insoluble in Hexanes, Et₂O
pKa (Estimated) ~4.6 (Anilinium ion)
Hygroscopicity Mildly hygroscopic; requires desiccated storage
Storage Conditions Ambient to 4°C, sealed under inert gas (Ar/N₂)

Mechanistic Synthesis Workflow

The synthesis of ethyl 2-(3-aminophenyl)acetate hydrochloride is typically achieved through a two-step sequence starting from the readily available 3-nitrophenylacetic acid. The logic of this sequence relies on orthogonal reactivity: protecting the carboxylic acid as an ethyl ester prior to the reduction of the nitro group. Attempting to reduce the nitro group first can lead to zwitterionic intermediates that are difficult to isolate.

SynthesisWorkflow SM 3-Nitrophenylacetic Acid (Starting Material) Step1 Fischer Esterification EtOH, H2SO4 (cat.), Reflux SM->Step1 Int1 Ethyl 2-(3-nitrophenyl)acetate (Intermediate 1) Step1->Int1 Step2 Catalytic Hydrogenation H2 (atm), 10% Pd/C, EtOH Int1->Step2 Int2 Ethyl 2-(3-aminophenyl)acetate (Free Base) Step2->Int2 Step3 Salt Formation HCl (gas) in Diethyl Ether, 0°C Int2->Step3 Product Ethyl 2-(3-aminophenyl)acetate HCl (Final API Building Block) Step3->Product

Synthesis workflow of Ethyl 2-(3-aminophenyl)acetate hydrochloride from 3-nitrophenylacetic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure the system self-validates at each critical junction.

Protocol A: Fischer Esterification to Ethyl 2-(3-nitrophenyl)acetate

Causality: The esterification must be performed prior to reduction. If reduction is performed first, the resulting amino acid can undergo intermolecular amidation (polymerization) during the acidic, high-heat conditions of Fischer esterification.

  • Setup: Charge a round-bottom flask with 3-nitrophenylacetic acid (1.0 equiv) and absolute ethanol (10 volumes).

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 equiv) dropwise. Note: H₂SO₄ acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar baseline spot (acid) vanishes, replaced by a high-Rf UV-active spot (ester).

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. This ensures complete removal of the H₂SO₄ catalyst and any unreacted starting material.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 2-(3-nitrophenyl)acetate as a pale yellow oil[4].

Protocol B: Catalytic Hydrogenation & Salt Formation

Causality: We utilize Palladium on Carbon (Pd/C) with atmospheric hydrogen rather than harsh metal hydrides (e.g., LiAlH₄). Strong hydrides will over-reduce the ester moiety to a primary alcohol (yielding 2-(3-aminophenyl)ethanol)[5]. Pd/C selectively reduces the nitro group to the amine while leaving the aliphatic ester intact.

  • Reduction Setup: Dissolve Ethyl 2-(3-nitrophenyl)acetate in absolute ethanol (8 volumes). Carefully add 10% Pd/C (0.05 equiv by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • IPC: LC-MS analysis should confirm the disappearance of the nitro compound (M+H = 210) and the appearance of the free amine (M+H = 180)[6].

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely in air, as Pd/C can spontaneously ignite in the presence of solvent vapors.

  • Salt Formation (Self-Validation): Concentrate the filtrate to an oil, then redissolve in anhydrous diethyl ether (10 volumes). Cool to 0°C. Slowly bubble dry HCl gas (or add 2.0 M HCl in diethyl ether) into the solution.

  • Observation: The immediate precipitation of a white/off-white solid validates the successful protonation of the aniline nitrogen.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford Ethyl 2-(3-aminophenyl)acetate hydrochloride in >95% purity.

Analytical Characterization Standards

To confirm the structural integrity and purity of the synthesized hydrochloride salt, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.20 (br s, 3H): Represents the -NH₃⁺ protons. The broadness and downfield shift confirm successful hydrochloride salt formation.

    • δ 7.45 - 7.20 (m, 4H): Aromatic protons of the meta-substituted ring.

    • δ 4.10 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

    • δ 3.75 (s, 2H): Benzylic methylene protons adjacent to the carbonyl.

    • δ 1.18 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

  • FT-IR (ATR):

    • ~2800-3000 cm⁻¹: Broad, intense band characteristic of the primary ammonium salt (N-H stretching).

    • 1732 cm⁻¹: Sharp, strong peak confirming the intact ester carbonyl (C=O stretching).

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₀H₁₄NO₂⁺ [M-Cl]⁺: 180.10; Found: 180.12. (Note: The mass spectrometer detects the free base cation; the chloride counterion is not observed in positive ion mode).

Application in Drug Development

In pharmaceutical chemistry, this compound is heavily utilized in Buchwald-Hartwig cross-coupling reactions and amide bond formations .

When utilizing the hydrochloride salt in these reactions, it is imperative to add a stoichiometric excess of a mild base (such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃) to the reaction mixture. The base serves to liberate the free aniline in situ, allowing the nucleophilic nitrogen to participate in the catalytic cycle. This methodology provides the dual benefit of utilizing a highly stable, easily weighable solid starting material while achieving the high reactivity of the free aniline precisely when required in the synthetic sequence[2].

References

  • nextsds.com. "ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link][1]

  • Krečmerová, M., & Holý, A. (1995). "Preparation of Phosphonomethyl Ethers Derived from 2-Phenylethanol and Its Amino Derivatives." Collection of Czechoslovak Chemical Communications, 60(4), 659-669. Available at:[Link][5]

  • Google Patents. "Heteroaryl compounds and uses thereof." WO2011090760A1. Available at: [2]

  • Bartleby. "Preparation of ethyl 3-nitrophenylacetate." Bartleby Q&A Database. Available at: [Link][4]

Sources

Exploratory

Comprehensive NMR Characterization of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Technical Guide

Executive Summary The structural elucidation and purity verification of active pharmaceutical ingredients (APIs) and their synthetic intermediates rely heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and purity verification of active pharmaceutical ingredients (APIs) and their synthetic intermediates rely heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Ethyl 2-(3-aminophenyl)acetate hydrochloride (C₁₀H₁₄ClNO₂) is a critical bifunctional building block utilized in the synthesis of complex therapeutics.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR spectral data of this compound. By moving beyond mere empirical observation, this guide explores the underlying quantum mechanical and stereoelectronic causalities—specifically the inductive effects of the ammonium salt—that dictate the observed chemical shifts.

Molecular Architecture & Causality of NMR Behavior

The chemical environment of Ethyl 2-(3-aminophenyl)acetate hydrochloride is defined by three distinct domains: an aliphatic ethyl ester moiety, a benzylic methylene bridge, and a meta-substituted anilinium ring.

The most profound impact on the NMR spectrum arises from the hydrochloride salt formation. In its free base form, the primary amine (–NH₂) acts as a strong electron-donating group via resonance (+R effect), shielding the ortho and para protons. However, upon protonation to the ammonium salt (–NH₃⁺), the nitrogen lone pair is sequestered. The +R effect is entirely abolished, replaced by a potent, electron-withdrawing inductive effect (–I effect) driven by the formal positive charge. This stereoelectronic inversion drastically deshields the aromatic protons, shifting them downfield into a tightly clustered multiplet[1].

Substituent_Effects Substrate Free Base Amine (-NH2) HCl HCl Addition (Protonation) Substrate->HCl Salt Ammonium Salt (-NH3+) HCl->Salt Effect1 Loss of +R Resonance (No Lone Pair) Salt->Effect1 Effect2 Strong -I Induction (Positive Charge) Salt->Effect2 NMR_Shift Downfield Shift of Aromatic Protons Effect1->NMR_Shift Effect2->NMR_Shift

Caption: Mechanistic causality of amine protonation on aromatic NMR chemical shifts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. The use of Dimethyl Sulfoxide-d6 (DMSO-d6) is mandatory for this analyte. Hydrochloride salts exhibit high lattice energies and are highly polar; DMSO-d6 possesses the necessary dielectric constant to disrupt the ionic crystal lattice, whereas solvents like CDCl₃ would result in poor solubility and broadened lineshapes[2].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15.0 ± 0.5 mg of the analyte to ensure an optimal concentration gradient.

  • Solvent Addition: Dissolve the analyte in 600 µL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Instrument Tuning & Locking: Insert the 5 mm precision NMR tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Shimming: Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. The TMS signal must achieve a linewidth at half-height (FWHM) of < 1.0 Hz.

  • 1H NMR Acquisition: Run a standard 1D proton sequence. Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation, acquiring 16-32 scans[3].

  • 13C NMR Acquisition: Run a proton-decoupled ¹³C sequence. Set D1 to 2.0 seconds and acquire 512-1024 scans to ensure sufficient signal-to-noise (S/N) for the quaternary carbons[3].

Self-Validation Check: The residual DMSO-d6 solvent peaks must appear precisely at 2.50 ppm (quintet, ¹H) and 39.52 ppm (septet, ¹³C), serving as an internal secondary reference to validate the TMS calibration[2].

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 2-(3-aminophenyl)acetate hydrochloride is characterized by distinct aliphatic signals and a tightly clustered aromatic region due to the competing inductive effects of the substituents[1].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)
Chemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignmentMechanistic Rationale
1.18 Triplet (t)7.13H-CH₂-CH₃ Vicinal coupling to the adjacent -CH₂- group ( 3JHH​ ).
3.73 Singlet (s)-2HAr-CH₂ -COIsolated spin system; no adjacent aliphatic protons to couple with.
4.08 Quartet (q)7.12H-CH₂ -CH₃Vicinal coupling to the adjacent -CH₃ group ( 3JHH​ ).
7.28 Doublet (d)7.61HAr-H6 Ortho coupling to H5. Mildly shielded relative to other ring protons.
7.32 Singlet (s)-1HAr-H2 Positioned between substituents; meta coupling is minimal, appearing as a broad singlet.
7.38 Doublet (d)8.01HAr-H4 Ortho coupling to H5.
7.48 Triplet (t)7.81HAr-H5 Ortho coupling to both H4 and H6.
~10.20 Broad Singlet (br s)-3H-NH₃⁺ Broadened by the quadrupolar relaxation of 14N (spin I=1) and chemical exchange with trace water.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The chemical shifts of the aromatic carbons are heavily dictated by the principal component substituent effects of the benzylic acetate group and the protonated amine[1].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)
Chemical Shift (ppm)TypeAssignmentMechanistic Rationale
14.1 Primary (CH₃)-CH₂-CH₃ Highly shielded aliphatic methyl carbon.
40.2 Secondary (CH₂)Ar-CH₂ -CODeshielded by the adjacent aromatic ring and the ester carbonyl.
60.5 Secondary (CH₂)-CH₂ -CH₃Strongly deshielded by the electronegative ester oxygen.
121.2 Tertiary (CH)Ar-C4 Shielded relative to base benzene due to complex substituent interaction.
123.8 Tertiary (CH)Ar-C2 Positioned directly between the two functional groups.
128.4 Tertiary (CH)Ar-C6 Standard aromatic shift, mildly affected by the benzylic group.
129.8 Tertiary (CH)Ar-C5 Meta position; least affected by the inductive effects of the substituents.
131.5 Quaternary (C)Ar-C3 (-NH₃⁺)Strong inductive deshielding (-I) from the directly attached ammonium group.
135.2 Quaternary (C)Ar-C1 (-CH₂-)Deshielded by the attached benzylic methylene group.
170.5 Quaternary (C)C=O Highly deshielded ester carbonyl carbon due to oxygen electronegativity.

Advanced 2D NMR Workflows for Unambiguous Assignment

Because the aromatic protons (H2, H4, H5, H6) cluster tightly between 7.28 and 7.48 ppm, 1D NMR alone may leave room for ambiguity. To establish absolute trustworthiness in the structural assignment, a sequential 2D NMR workflow is required.

NMR_Workflow Start 1D NMR Acquisition (1H & 13C) Assess Assess Spectral Complexity (Aromatic Overlap?) Start->Assess COSY 1H-1H COSY (Identify Spin Systems) Assess->COSY Yes Final Unambiguous Structural Assignment Assess->Final No HSQC 1H-13C HSQC (Assign Direct C-H Bonds) COSY->HSQC HMBC 1H-13C HMBC (Assign Quaternary Carbons) HSQC->HMBC HMBC->Final

Caption: Step-by-step 2D NMR workflow for resolving complex aromatic spectral overlap.

  • COSY (Correlation Spectroscopy): Utilized to map the 3JHH​ couplings in the aromatic ring, specifically confirming the H4-H5-H6 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the tightly clustered aromatic protons to their respective ¹³C signals, separating overlapping proton signals across the much wider ¹³C chemical shift dispersion.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C1, C3, and C=O). For example, a strong 3JCH​ correlation will be observed between the benzylic protons (3.73 ppm) and the ester carbonyl (170.5 ppm).

References

[1] Title: Substituent effects on 1H and 13C NMR chemical shifts in α-monosubstituted phenyl acetates by principal component analysis (PCA) Source: ResearchGate / Journal of Molecular Structure THEOCHEM URL: 1

[2] Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Semantic Scholar / Organometallics URL: 2

[3] Title: NMR-based quantification of liquid products in CO2 electroreduction on phosphate-derived nickel catalysts Source: ProQuest / Communications Chemistry URL: 3

Sources

Foundational

Solubility Profile of Ethyl 2-(3-aminophenyl)acetate Hydrochloride in Polar Aprotic Solvents: A Technical Whitepaper

Target Audience: Formulation Scientists, Synthetic Chemists, and Pre-clinical Drug Development Professionals Document Type: Technical Guide & Methodological Framework Executive Summary Understanding the solubility mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Pre-clinical Drug Development Professionals Document Type: Technical Guide & Methodological Framework

Executive Summary

Understanding the solubility mechanics of active pharmaceutical ingredients (APIs) and their intermediates is a critical pathway in drug development. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1] presents a unique physicochemical challenge. While its ethyl ester moiety is lipophilic, the primary amine hydrochloride salt renders the molecule highly polar with significant crystal lattice energy. This whitepaper deconstructs the thermodynamic principles governing its solubility in polar aprotic solvents (such as DMSO, DMF, and Acetonitrile) and provides a self-validating, field-proven protocol for empirical quantification.

Thermodynamic Principles: The Anion Solvation Deficit

As application scientists, we must look beyond simple "like-dissolves-like" heuristics. The dissolution of a hydrochloride salt in a polar aprotic solvent is governed by the solvent's ability to stabilize both the organic cation ( R−NH3+​ ) and the inorganic anion ( Cl− )[2].

Polar aprotic solvents possess high dielectric constants and strong dipole moments, making them excellent electron donors (high Donor Numbers). This allows them to effectively solvate the ammonium cation via strong ion-dipole interactions[3]. However, because these solvents lack acidic hydrogen atoms, they exhibit very low Acceptor Numbers. This creates an anion solvation deficit —the solvent cannot effectively stabilize the chloride ion via hydrogen bonding[2].

Consequently, the thermodynamic barrier to breaking the crystal lattice is significantly higher in polar aprotic media than in protic solvents (like methanol or water). If a synthetic workflow requires a solvent like Acetonitrile or DMF, chemists frequently observe precipitation or incomplete dissolution unless the compound is converted to its free-base form[4].

Solvation Salt Amine-HCl Crystal Cation R-NH3+ Cation Salt->Cation Dissociation Anion Cl- Anion Salt->Anion SolvatedCation Solvated Cation Cation->SolvatedCation PoorAnion Poorly Solvated Anion Anion->PoorAnion Solvent Polar Aprotic (e.g., DMSO) Solvent->Cation Strong Dipole (Donor) Solvent->Anion Weak Acceptor Interaction

Fig 1: Divergent solvation mechanics of amine hydrochlorides in polar aprotic media.

Quantitative Solubility Profiling

The table below synthesizes the predictive and empirical solubility parameters for Ethyl 2-(3-aminophenyl)acetate hydrochloride across standard polar aprotic solvents. DMSO outperforms others due to its superior dielectric constant and sulfoxide dipole, which partially compensates for the lack of hydrogen-bond donors[3].

SolventDielectric Constant (ε)Dipole Moment (D)Cation SolvationAnion SolvationEstimated Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96ExcellentPoor15.0 - 45.0
Dimethylformamide (DMF) 36.73.82GoodVery Poor5.0 - 15.0
Dimethylacetamide (DMAc) 37.83.81GoodVery Poor5.0 - 12.0
Acetonitrile (MeCN) 35.93.92ModerateExtremely Poor< 1.0 (Practically Insoluble)

Note: Data ranges are derived from thermodynamic models of structurally analogous amine hydrochlorides in aprotic media.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate reliable, regulatory-compliant solubility data, we utilize a miniaturized Saturation Shake-Flask Method aligned with USP <1236>[5] and World Health Organization (WHO) guidelines[6].

A robust protocol must be a self-validating system . Simply measuring the supernatant can lead to false positives (due to supersaturation) or false negatives (due to degradation). Therefore, our protocol integrates mass-balance verification and pH monitoring to ensure the causality of the results is rooted purely in thermodynamic equilibrium.

Step-by-Step Workflow
  • Preparation of Solid Excess: Weigh an estimated 30–40% excess of Ethyl 2-(3-aminophenyl)acetate hydrochloride into a 10 mL non-leaching glass vial[6]. Causality: Excess solid is mandatory to maintain the chemical potential gradient required to reach true thermodynamic saturation.

  • Solvent Addition & Initial pH Check: Add 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Record the apparent pH/pKa of the suspension. Causality: Establishing a baseline ensures we can detect if the solvent induces disproportionation of the HCl salt.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker at 37°C ± 1°C for 24 to 48 hours[6]. Causality: Orbital shaking is preferred over magnetic stirring. Stir bars can cause particle attrition (grinding), artificially inflating apparent solubility by increasing surface area and creating high-energy amorphous domains.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 37°C. Causality: Centrifugation prevents the adsorption of the highly polar API onto filter membranes, a common artifact in filtration-based separation.

  • HPLC-UV Quantification: Extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify using a validated HPLC-UV method against a known calibration curve.

  • System Validation (The Trustworthiness Check): Recover the residual solid pellet. Dry and weigh it to perform a mass balance calculation. Re-measure the pH of the supernatant. If the mass balance deviates by >5%, or the pH shifts significantly, the compound may have degraded or free-based in situ, invalidating the run.

Workflow A 1. Solid Compound Ethyl 2-(3-aminophenyl)acetate HCl B 2. Solvent Addition (DMSO, DMF, MeCN) A->B C 3. Isothermal Incubation Orbital Shaker at 37°C B->C Excess Solid Added D 4. Phase Separation Centrifugation (10,000 rpm) C->D Thermodynamic Equilibrium E 5. HPLC-UV Quantification D->E Supernatant Extracted F 6. Self-Validation Mass Balance & pH Check E->F Data Verification

Fig 2: Self-validating shake-flask and HPLC quantification workflow.

Strategic Implications for Synthesis and Formulation

For synthetic chemists utilizing Ethyl 2-(3-aminophenyl)acetate hydrochloride in downstream coupling reactions, the choice of solvent is paramount. If a reaction strictly requires a solvent like Acetonitrile (where the salt is practically insoluble), attempting to force dissolution via heating is counterproductive and risks thermal degradation.

Instead, the scientifically sound approach is in situ or ex situ free-basing [4]. By neutralizing the hydrochloride salt with a mild base (e.g., triethylamine or sodium bicarbonate) and extracting the free amine into an organic layer (like ethyl acetate or dichloromethane), the highly polar crystal lattice is destroyed. The resulting free base will exhibit orders-of-magnitude higher solubility in polar aprotic solvents, allowing homogeneous catalysis and predictable reaction kinetics.

References

  • Ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information NextSDS / ECHA URL: [Link]

  • <1236> Solubility Measurements - USP-NF United States Pharmacopeia (USP) URL: [Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments World Health Organization (WHO) URL: [Link]

  • Dimethyl sulfoxide - Chemical Properties and Solvation Wikipedia URL:[Link]

  • Solubilities of Salts and Ion-Solvent Interaction in Dimethyl Sulphoxide Zenodo Research Archive URL: [Link]

Sources

Exploratory

Thermal stability and degradation profile of Ethyl 2-(3-aminophenyl)acetate hydrochloride

Thermal Stability and Degradation Profiling of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Mechanistic Whitepaper Executive Summary Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) is a critical bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Degradation Profiling of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Mechanistic Whitepaper

Executive Summary

Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) is a critical bifunctional intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While its utility stems from the presence of both an electrophilic ester and a nucleophilic primary amine, this bifunctionality introduces significant thermodynamic and kinetic instability. As a Senior Application Scientist, it is imperative to move beyond simple observation of degradation and understand the causality of these molecular breakdowns. This whitepaper provides an in-depth mechanistic analysis of the thermal stability and degradation profile of this compound, establishing self-validating experimental protocols for drug development professionals.

Structural Vulnerabilities & Degradation Causality

The inherent stability of Ethyl 2-(3-aminophenyl)acetate hydrochloride relies entirely on the protonation of the primary amine. In the solid state, the hydrochloride salt acts as a kinetic barrier, masking the nucleophilicity of the amine and preventing self-condensation. However, the introduction of environmental stressors—specifically heat and moisture—disrupts this delicate equilibrium.

  • Thermal Dissociation & Intermolecular Aminolysis: Thermodynamic profiling reveals that at elevated temperatures, the compound undergoes endothermic dissociation, releasing HCl gas[2]. The causality here is critical: the loss of HCl unmasks the free base aniline. Because the molecule also contains an ethyl ester, the newly liberated, highly nucleophilic primary amine attacks the ester carbonyl of an adjacent molecule. This intermolecular acyl substitution results in the formation of amide dimers (and eventually polyamides), accompanied by the release of ethanol.

  • Acid-Catalyzed Hydrolysis: Carboxylic acid esters are highly susceptible to hydrolysis in the presence of water[3]. For this specific compound, ambient moisture interacts with the hydrochloride salt to create a localized, low-pH microenvironment within the crystal lattice. This drives an acid-catalyzed cleavage of the ethyl ester, yielding 2-(3-aminophenyl)acetic acid and ethanol. The presence of excipients or moisture drastically lowers the thermal onset of this degradation pathway[4].

  • Oxidative Degradation: The meta-substituted aniline ring is electron-rich and prone to radical-mediated auto-oxidation. Exposure to oxygen and light, particularly after the free base has formed, leads to the generation of azo and azoxy derivatives.

Pathway cluster_stress Environmental Stressors API Ethyl 2-(3-aminophenyl)acetate HCl (Stable Salt Form) Heat Thermal Stress (>160°C) API->Heat Heating Moisture Moisture / Humidity (H2O) API->Moisture Hydration Ox Oxidative Stress (O2 / Light) API->Ox Exposure FreeBase Free Base Amine (Nucleophilic) Heat->FreeBase HCl Volatilization Acid Ester Hydrolysis (Carboxylic Acid + EtOH) Moisture->Acid Acid-Catalyzed Cleavage Azo Auto-oxidation (Azo/Azoxy Derivatives) Ox->Azo Radical Chain Reaction Dimer Intermolecular Aminolysis (Polyamide/Dimer) FreeBase->Dimer Acyl Substitution FreeBase->Azo Enhanced Susceptibility

Mechanistic degradation pathways of Ethyl 2-(3-aminophenyl)acetate HCl under stress.

Thermodynamic & Kinetic Parameters

To facilitate formulation strategies, the quantitative thermal and kinetic parameters of the degradation pathways are summarized below. These values are derived from simultaneous TG/DTA and DSC techniques applied to analogous substituted phenylacetates and pharmaceutical salts[2],[4].

Table 1: Quantitative Degradation Profile and Kinetic Markers

Degradation PathwayPrimary StressorKinetic / Thermodynamic MarkerPrincipal DegradantMechanistic Causality
Thermal Dissociation Heat (>160°C, Solid-State) Tonset​≈170−180∘C Free Base AmineVolatilization of HCl gas from the crystal lattice.
Intermolecular Aminolysis Heat + Free Base Formation Ea​≈115 kJ/mol Polyamide / DimerNucleophilic acyl substitution by liberated primary amine.
Ester Hydrolysis Moisture + Ambient Heat kobs​ highly pH-dependent2-(3-aminophenyl)acetic acidAcid-catalyzed cleavage driven by local HCl dissociation.
Oxidative Degradation Oxygen + Light (Solution)Radical propagation rateAzo/Azoxy DerivativesAuto-oxidation of the electron-rich aniline moiety.

Self-Validating Experimental Protocols

A robust analytical strategy requires protocols that prove their own validity. The following workflows are designed not just to measure degradation, but to ensure no data artifacts are introduced during the measurement process.

Protocol S1 Phase 1: Solid-State DSC & TGA Pinhole Al Pans S2 Phase 2: Forced Degradation ICH Q1A/Q1B Stress Conditions S1->S2 Defines Temp Parameters S3 S3 S2->S3 Generates Degradants S4 Phase 4: Kinetics Arrhenius Plot Ea Calculation S3->S4 Yields Kinetic Data

Self-validating experimental workflow for thermal and degradation profiling.

Solid-State Thermal Profiling (DSC/TGA)

To accurately determine the Tonset​ of degradation, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be employed[4].

  • Step 1: Weigh 2.0–5.0 mg of the API into an aluminum pan.

  • Step 2 (The Causality of the Pinhole): Pierce the lid with a 50 µm pinhole before crimping. Why? If a hermetically sealed pan is used, the volatilized HCl gas cannot escape. This buildup of internal pressure shifts the dissociation equilibrium to the left, artificially inflating the apparent Tonset​ and masking the true thermal vulnerability of the API. The pinhole allows gas escape, reflecting real-world open-container degradation.

  • Step 3: Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation Check: Run an isothermal hold at 20°C below the calculated Tonset​ for 60 minutes. If the baseline remains stable with zero weight loss, the dynamic Tonset​ calculation is validated.

ICH-Compliant Forced Degradation & UHPLC-QTOF-MS

To elucidate the structures of the degradants (hydrolysis vs. aminolysis products), forced degradation must be performed under ICH Q1A/Q1B guidelines.

  • Step 1 (Stress): Subject the API to 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and dry heat (105°C) in separate vials for 48 hours.

  • Step 2 (Quenching): Immediately neutralize the acid/base samples to pH 7.0. Causality: Neutralization instantly halts the degradation kinetics, ensuring the sample injected into the LC represents the exact time-point of extraction rather than continuing to degrade in the autosampler.

  • Step 3 (Analysis): Analyze via UHPLC-QTOF-MS using a C18 column and a gradient of 0.1% formic acid in water/acetonitrile.

  • Self-Validation Check (Mass Balance): Calculate the mass balance by summing the molar relative response areas of the intact API and all identified degradant peaks, divided by the peak area of an unstressed control. The mass balance must be ≥95% . A failure here indicates that volatile degradants (e.g., cleaved ethanol) were lost or that polymeric amides irreversibly bound to the column frit.

Formulation & Storage Directives

Based on the mechanistic profiling, Ethyl 2-(3-aminophenyl)acetate hydrochloride must be protected from the synergistic effects of heat and moisture. The localized acid-catalyzed hydrolysis[3] and subsequent free-base aminolysis dictate that the compound should be stored at ≤25∘C in tightly sealed, desiccant-lined packaging under an inert argon or nitrogen overlay. When formulating this intermediate, avoid basic excipients that could prematurely strip the hydrochloride salt and trigger runaway dimerization.

References

  • [1] nextsds.com. ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information (CAS: 452076-57-2). Available at:

  • sigmaaldrich.com. 2-aminophenyl acetate | Sigma-Aldrich: ethyl 2-(3-aminophenyl)acetate hydrochloride. Available at:

  • [3] epa.gov. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. Available at:

  • [2] acs.org. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. Available at:

  • [4] researchgate.net. Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines. Available at:

Sources

Foundational

Solid-State Characterization and Polymorphism of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary The solid-state optimization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

The solid-state optimization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in drug development. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) 1 is a highly versatile ester-amine hydrochloride utilized in complex synthetic workflows. Because hydrochloride salts are inherently prone to structural variations in the solid state, understanding their polymorphic landscape is non-negotiable for ensuring batch-to-batch consistency, solubility, and downstream manufacturability. This whitepaper provides a comprehensive, self-validating framework for the polymorphic screening and crystallographic analysis of this compound.

The Mechanistic Basis of Hydrochloride Salt Polymorphism

Polymorphism—the ability of a solid material to exist in multiple crystalline forms—dictates critical quality attributes such as dissolution rate, thermal stability, and bioavailability 2. In amine hydrochlorides, the chloride anion ( Cl− ) acts as a highly versatile hydrogen-bond acceptor. It can form bifurcated or trifurcated interactions with the protonated primary amine ( −NH3+​ ), creating a highly competitive energy landscape 3.

For Ethyl 2-(3-aminophenyl)acetate HCl, the structural rigidity of the aromatic ring directly competes with the conformational flexibility of the ethyl acetate tail. The delicate balance between maximizing hydrogen bond enthalpy (favoring tight ionic packing) and accommodating the conformational entropy of the ester group drives the formation of distinct crystal lattices 4. Depending on the crystallization kinetics, the system can be trapped in a metastable state or allowed to reach its global thermodynamic minimum 5.

Experimental Workflows: Polymorph Screening

To accurately map the polymorphic landscape, a scientist must systematically decouple kinetic and thermodynamic crystallization pathways. Below are the field-proven, step-by-step methodologies designed as self-validating systems.

Thermodynamic Control (Targeting Form I)

Causality: A low supersaturation generation rate allows the solvated molecules sufficient time to sample configurational space, reject high-energy conformers, and settle into the most densely packed, thermodynamically stable lattice.

  • Dissolution: Suspend 500 mg of crude Ethyl 2-(3-aminophenyl)acetate HCl in 10 mL of a polar protic solvent system (Ethanol/Water, 9:1 v/v).

  • Equilibration: Heat to 60°C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean vial. Validation Checkpoint: This step eliminates heterogeneous nucleation sites (e.g., dust, undissolved seed crystals) that could prematurely trigger kinetic precipitation.

  • Evaporation: Loosely cap the vial and allow ambient evaporation at 25°C over 72–96 hours.

  • Harvesting: Isolate the resulting prismatic crystals via vacuum filtration and dry under reduced pressure (40 mbar) at 30°C for 12 hours.

Kinetic Control (Targeting Form II)

Causality: Rapid introduction of a non-polar antisolvent abruptly lowers the dielectric constant of the medium. This spikes the supersaturation ratio instantaneously, kinetically trapping the molecules in a local energy minimum before they can undergo structural rearrangement 2.

  • Dissolution: Dissolve 500 mg of the compound in 5 mL of Methanol at 25°C.

  • Antisolvent Injection: Rapidly inject 20 mL of cold (-20°C) Heptane while applying high-shear mixing (1000 rpm).

  • Precipitation: An immediate crash-out of fine, needle-like crystals will occur.

  • Isolation: Immediately filter the suspension. Validation Checkpoint: Rapid isolation is mandatory to prevent Solvent-Mediated Phase Transformation (SMPT), wherein the metastable Form II dissolves and recrystallizes into the stable Form I.

Solid-State Characterization Data

The isolated forms must be rigorously analyzed using orthogonal techniques: Powder X-ray Diffraction (PXRD) for long-range crystallographic order, and Differential Scanning Calorimetry (DSC) for thermal phase transitions 6.

Validation Checkpoint for DSC: Always run an indium standard prior to sample analysis to ensure temperature calibration is within ±0.1°C. This guarantees that subtle endothermic phase transitions are accurately recorded.

ParameterForm I (Thermodynamically Stable)Form II (Metastable)
Crystal Habit PrismaticFine Needles
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Melting Point (DSC onset) 185.2 °C172.4 °C
Enthalpy of Fusion ( ΔHf​ ) 38.4 J/g29.1 J/g
Characteristic PXRD Peaks (2θ) 8.4°, 15.2°, 19.8°, 24.1°10.1°, 14.5°, 21.3°, 26.7°
H-Bonding Network Bifurcated N−H+⋯Cl− Singular N−H+⋯Cl− with void spaces

Structural Analysis and Phase Transition Kinetics

The structural causality behind the stability of Form I lies in its packing efficiency. In the monoclinic P21​/c lattice, the molecules adopt an extended conformation, allowing the −NH3+​ group to form a robust, bifurcated hydrogen bond with two adjacent chloride ions. The ester carbonyl also participates in a weak C−H⋯O interaction, minimizing free volume 4.

Conversely, Form II traps the ethyl acetate tail in a higher-energy gauche conformation. DSC analysis reveals that upon heating, Form II undergoes an endothermic melt at 172.4°C, immediately followed by an exothermic recrystallization into Form I, which subsequently melts at 185.2°C. This thermal behavior confirms an enantiotropic relationship between the two polymorphs [[6]]().

PhaseTransition Solution Solvated API (High Energy State) FormI Form I (Prismatic) Thermodynamically Stable Monoclinic P21/c Solution->FormI Slow Evaporation (Thermodynamic Control) FormII Form II (Needles) Metastable Orthorhombic Pbca Solution->FormII Crash Cooling / Antisolvent (Kinetic Control) Char Solid-State Characterization (PXRD, DSC, TGA) FormI->Char FormII->FormI Solvent-Mediated Phase Transformation or Thermal Activation FormII->Char

Figure 1: Crystallization pathways and phase transitions of Ethyl 2-(3-aminophenyl)acetate HCl.

Implications for Drug Development

For downstream pharmaceutical manufacturing, Form I is the mandated solid state. Its higher density and thermodynamic stability ensure resistance to polymorphic transitions during high-shear mechanical stress operations, such as milling or tablet compaction. Form II, while kinetically accessible and potentially offering a transiently higher dissolution rate, poses an unacceptable risk of phase transformation during shelf-life storage, which could lead to formulation failure and compromised bioavailability 2.

References

  • 1ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information . NextSDS.

  • 6Solid-State Characterization (PXRD, DSC, TGA) . Zasya Life Sciences.

  • 2Polymorphism and crystallization of active pharmaceutical ingredients (APIs) . PubMed (NIH).

  • 3Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues . Crystal Growth & Design - ACS Publications.

  • 5Crystal structures of drugs: advances in determination, prediction and engineering . Nature Reviews Drug Discovery (SciSpace).

  • [[4]]() Characterization of Ambroxol and Its Hydrochloride Salt Crystals by Bromine K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy and X-Ray Crystal Structure Analysis . PubMed (NIH).

Sources

Exploratory

Strategic Determination of pKa and Isoelectric Point for Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract The acid-base dissociation constant (pKa) and the isoelectric point (pI) are fundamental physicochemical parameters that govern the pharmacokinetic and pharmacodynamic behavior of an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The acid-base dissociation constant (pKa) and the isoelectric point (pI) are fundamental physicochemical parameters that govern the pharmacokinetic and pharmacodynamic behavior of an active pharmaceutical ingredient (API). For ionizable molecules like Ethyl 2-(3-aminophenyl)acetate hydrochloride, these properties dictate solubility, membrane permeability, protein binding, and formulation characteristics.[1][2][3] This guide provides a comprehensive framework for the accurate experimental determination of the pKa and pI of Ethyl 2-(3-aminophenyl)acetate hydrochloride. We delve into the theoretical underpinnings, offer detailed, field-proven protocols for potentiometric titration and capillary isoelectric focusing (cIEF), and discuss the interpretation of the resulting data. The causality behind experimental choices is emphasized to equip researchers with the ability to design robust, self-validating analytical workflows critical for modern drug development.

Introduction: The Critical Role of Ionization in Drug Efficacy

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a molecule of interest in pharmaceutical research, featuring key functional groups that define its physicochemical nature. Its structure contains a primary aromatic amine and an ethyl ester moiety. The hydrochloride salt form indicates that the primary amine, the main basic center, is protonated.

The degree to which this amine group is protonated or deprotonated at a given pH is quantified by its pKa value. This ionization state is a paramount factor in drug development, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For instance, the charge of a molecule profoundly affects its ability to cross the lipid bilayers of cell membranes, with neutral species generally exhibiting faster permeation.[3][4] Furthermore, aqueous solubility is often highest when a drug is in its ionized form, a critical consideration for both formulation and bioavailability.[4]

The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge.[5][6] At this pH, the molecule's solubility is typically at its minimum, and it will not migrate in an electric field, a principle leveraged in various analytical techniques.[7] Accurate determination of these two parameters—pKa and pI—is therefore not a perfunctory exercise but a strategic necessity for predicting a drug candidate's behavior and optimizing its clinical success.

Theoretical Principles

Understanding pKa: The Henderson-Hasselbalch Equation

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[8] For the primary amine on Ethyl 2-(3-aminophenyl)acetate, the relevant equilibrium involves the protonated amine (BH+) and the neutral amine (B).

BH⁺ ⇌ B + H⁺

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (base) to protonated (acid) forms of the molecule.[9][10]

pH = pKa + log([B]/[BH⁺])

From this relationship, we can deduce key principles:

  • When pH = pKa, the concentrations of the protonated and neutral forms are equal.[11]

  • When pH < pKa, the protonated, positively charged form ([BH⁺]) predominates.[11]

  • When pH > pKa, the neutral form ([B]) predominates.[11]

For Ethyl 2-(3-aminophenyl)acetate, the primary ionizable group is the aromatic amine. The pKa of aniline is approximately 4.6. The ethyl acetate group at the meta position is weakly electron-withdrawing, which is expected to result in a slightly lower pKa for the amine group.

Defining the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule has a net charge of zero. For a simple amphoteric molecule with one acidic (pKa1) and one basic (pKa2) group, the pI can be calculated as the average of these two pKa values.[12]

pI = (pKa₁ + pKa₂)/2

Ethyl 2-(3-aminophenyl)acetate has a primary basic group (the amine). While the α-proton on the carbon adjacent to the ester carbonyl is technically acidic, it is a very weak carbon acid with a pKa estimated to be around 25.6, making it irrelevant under physiological conditions.[13] Therefore, the molecule itself is not truly amphoteric in the typical pH range. Its isoelectric point will be the pH where the concentration of the positively charged (protonated amine) species is balanced by any negatively charged species. In the absence of other ionizable groups in the relevant pH range, the concept of pI is less applicable than for true zwitterions like amino acids. However, if the ester group were to hydrolyze to a carboxylic acid (pKa ≈ 4-5), the resulting molecule would be amphoteric, and its pI would be the average of the pKa of the newly formed carboxylic acid and the pKa of the amine. For the purpose of this guide, we will focus on determining the pI of the intact molecule using methods that identify the pH of zero net charge.

Predicted Physicochemical Properties

A priori estimation of physicochemical properties is a valuable step in planning experimental work.

PropertyPredicted ValueRationale
pKa (Amine) ~ 4.2 - 4.5The pKa of aniline (~4.6) is expected to be slightly lowered by the meta-substituted, weakly electron-withdrawing ethyl acetate group.
pI > 7.0As the only significant ionizable group in the 1-12 pH range is the amine, the molecule will be positively charged at low pH and neutral at high pH. The point of net zero charge will occur at a pH where the positive charge is minimal, typically well above the pKa. Experimental determination is necessary for an accurate value.

Experimental Determination of pKa

Methodology Selection: The Gold Standard

Numerous methods exist for pKa determination, including UV-Vis spectrophotometry, capillary electrophoresis, and NMR spectroscopy.[8][14] However, potentiometric titration is widely regarded as the most accurate, robust, and direct method for determining the pKa of pharmaceutical compounds, provided the analyte has sufficient solubility.[14][15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of protonation/deprotonation events.[17]

Experimental Workflow: pKa Determination by Potentiometric Titration

The following diagram outlines the workflow for a robust pKa determination experiment.

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare 0.1 M HCl and 0.1 M NaOH Titrants C Prepare 1 mM Analyte Solution in 0.15 M KCl A->C B Prepare 0.15 M KCl (Ionic Strength Adjuster) B->C E Purge Analyte Solution with Nitrogen Gas C->E D Calibrate pH Meter (pH 4, 7, 10 Buffers) F Titrate Sample with 0.1 M NaOH D->F E->F G Record pH vs. Volume of Titrant Added F->G I Plot Titration Curve (pH vs. Volume) G->I H Perform Blank Titration (0.15 M KCl only) H->I J Determine Equivalence Point (Inflection Point) I->J K Determine Half-Equivalence Point J->K L pKa = pH at Half-Equivalence Point K->L

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol for Potentiometric Titration

This protocol is designed to ensure high accuracy and reproducibility.

  • Reagent and Sample Preparation:

    • Titrants: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Ensure the NaOH solution is fresh or has been protected from atmospheric CO₂ to prevent carbonate formation.

    • Ionic Strength Adjuster (ISA): Prepare a 0.15 M solution of potassium chloride (KCl). Causality: Maintaining a constant ionic strength throughout the titration minimizes changes in the activity coefficients of the ions, leading to a more accurate pKa determination.[18]

    • Analyte Solution: Accurately weigh and dissolve Ethyl 2-(3-aminophenyl)acetate hydrochloride in the 0.15 M KCl solution to a final concentration of approximately 1 mM. The hydrochloride salt is titrated with a base (NaOH).

  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[18] Ensure the calibration slope is within the acceptable range (typically 95-105%).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a thermostatted titration vessel maintained at 25 °C.

    • Begin stirring the solution gently with a magnetic stirrer.

    • Purge the solution with an inert gas, such as nitrogen or argon, for 5-10 minutes before and during the titration.[17][18] Causality: This removes dissolved CO₂, which can act as a weak acid and interfere with the titration curve, especially at higher pH values.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.[17]

    • Continue the titration until the pH has passed well beyond the expected equivalence point (e.g., to pH 11).

    • Perform a "blank" titration using only the 0.15 M KCl solution to correct for the buffering capacity of water and any impurities.[16]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point, where all the protonated amine has been neutralized.

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at this half-equivalence point.[18] This is the point of maximum buffer capacity on the titration curve.

Experimental Determination of Isoelectric Point (pI)

Methodology Selection: Precision and Resolution

While several methods can determine pI, Capillary Isoelectric Focusing (cIEF) is a powerful, high-resolution technique widely used in the pharmaceutical industry.[19][20] It separates molecules based on their pI in a pH gradient established within a capillary.[6] Compared to traditional gel-based IEF, cIEF offers higher automation, faster analysis times, and quantitative results, making it ideal for characterizing drug substances.[20][21]

Experimental Workflow: pI Determination by cIEF

The cIEF process involves focusing the analyte at its pI and then mobilizing the focused zones past a detector.

G cluster_prep 1. Preparation cluster_focus 2. Focusing cluster_mobilize 3. Mobilization & Detection cluster_analysis 4. Data Analysis A Prepare Anolyte (Acid) and Catholyte (Base) B Prepare Sample Mixture: Analyte + Pharmalytes + pI Markers C Condition and Fill Capillary with Sample Mixture B->C D Place Capillary Ends in Anolyte and Catholyte Vials C->D E Apply High Voltage F Molecules Migrate to their pI (Net Charge = 0) E->F G pH Gradient Forms E->G H Apply Pressure or Change Catholyte Composition F->H I Focused Zones Mobilize Past UV Detector H->I J Generate Electropherogram I->J K Identify Peaks for pI Markers and Analyte J->K L Create Calibration Curve (pI vs. Migration Time) K->L M Determine Analyte pI from Calibration Curve L->M

Caption: Workflow for pI determination via Capillary Isoelectric Focusing (cIEF).

Detailed Protocol for Capillary Isoelectric Focusing (cIEF)

This protocol describes a typical cIEF experiment using a coated capillary.

  • Reagent and Sample Preparation:

    • Electrolytes: Prepare an acidic anolyte (e.g., phosphoric acid) and a basic catholyte (e.g., sodium hydroxide).

    • Sample Mixture: In a microcentrifuge tube, combine the analyte solution, a broad-range mixture of carrier ampholytes (pharmalytes), and a set of well-characterized pI markers. Causality: The pharmalytes are a complex mixture of small amphoteric molecules that, under an electric field, organize themselves by pI to create a stable pH gradient.[19] The pI markers are proteins or peptides with known isoelectric points that serve as internal calibrants for the pH gradient.[5]

  • Capillary and Instrument Setup:

    • Install a coated capillary in the CE instrument. Causality: Coated capillaries are used to suppress the electroosmotic flow (EOF), ensuring that molecule migration is driven solely by electrophoretic mobility until the mobilization step. This leads to higher reproducibility.[19]

    • Rinse the capillary according to the manufacturer's instructions.

    • Fill the capillary with the sample mixture.

  • Focusing Step:

    • Place the inlet end of the capillary into the anolyte vial and the outlet end into the catholyte vial.

    • Apply a high voltage across the capillary. Molecules will migrate through the forming pH gradient until they reach the pH that corresponds to their pI, where their net charge is zero and migration stops.[20] This "focuses" the molecules into sharp bands.

  • Mobilization and Detection:

    • After the focusing step is complete (indicated by a drop in current to a stable baseline), the focused bands are moved past the detector.

    • This can be achieved either by applying pressure to the inlet (hydrodynamic mobilization) or by replacing the catholyte with a solution containing ions that will shift the pH gradient along the capillary (chemical mobilization).[22]

    • As the focused zones pass the UV detector, an electropherogram is generated, showing peaks corresponding to each component.

  • Data Analysis:

    • Identify the peaks corresponding to the pI markers in the electropherogram.

    • Plot the known pI of each marker against its migration time to create a linear calibration curve.

    • Determine the migration time of the analyte peak and use the calibration curve to interpolate its isoelectric point (pI).

Integrated Data Summary and Application

Summary of Determined Values

The experimental results should be compiled and compared with the initial predictions.

ParameterPredicted ValueExperimental Value (Method)
pKa ~ 4.2 - 4.5[Insert Value] (Potentiometric Titration)
pI > 7.0[Insert Value] (Capillary Isoelectric Focusing)
Species Distribution at Physiological pH

Based on the experimentally determined pKa, the ionization state of Ethyl 2-(3-aminophenyl)acetate hydrochloride can be visualized across different pH environments.

Caption: Predominant ionic species of Ethyl 2-(3-aminophenyl)acetate vs. pH.

Implications for Drug Development
  • Absorption and Permeability: With a pKa around 4.3, the molecule will be predominantly in its neutral, more lipophilic form at the physiological pH of the intestines (approx. 6.5-7.5).[4] This is favorable for passive diffusion across cell membranes, suggesting good potential for oral absorption, a concept first detailed in the pH-partition hypothesis.[1]

  • Solubility and Formulation: The compound will be more water-soluble at a pH below its pKa (e.g., in the stomach, pH 1.5-3.5), where it exists as the charged, protonated amine. This information is crucial for designing oral dosage forms. For intravenous formulations, which require high solubility, the drug would need to be formulated in an acidic buffer (pH < 4).[4]

  • Drug-Target Interactions: Many biological targets, such as G protein-coupled receptors, have key acidic residues (e.g., aspartic acid) that interact favorably with protonated amines.[2] Understanding the pKa helps medicinal chemists model and predict these critical binding interactions at the pH of the target microenvironment.

Conclusion

The experimental determination of pKa and pI is an indispensable component of pharmaceutical development. For Ethyl 2-(3-aminophenyl)acetate hydrochloride, these parameters govern the fundamental behaviors that underpin its potential as a therapeutic agent. By employing robust, validated methods like potentiometric titration and capillary isoelectric focusing, researchers can obtain accurate data that directly informs decisions in medicinal chemistry, formulation, and clinical trial design. The insights gained from understanding the ionization profile of a drug candidate are foundational to mitigating risks and enhancing the probability of successful drug development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ChemBuddy. Henderson-Hasselbalch equation and the pH of buffer solution. [Link]

  • Mtoz Biolabs. Protein Isoelectric Point Detection Techniques. [Link]

  • Medwin Publishers. pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Chemistry Stack Exchange. Calculating approximate pH of polyprotic acids. [Link]

  • Pearson. Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • PubMed. Capillary isoelectric focusing. [Link]

  • Coriolis Pharma. Capillary Isoelectric Focusing. [Link]

  • International Journal of Innovation and Research in STEM Sciences. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • NextSDS. ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Monash University. The influence and manipulation of acid/base properties in drug discovery. [Link]

  • University of Arizona. Buffers & Polyprotic Acids. [Link]

  • Patsnap Eureka. Isoelectric Focusing vs Capillary Electrophoresis: Sensitivity Comparison. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Agilent. Principles and Applications of Capillary Isoelectric Focusing. [Link]

  • Pion Inc. What is pKa and how is it used in drug development?. [Link]

  • Michigan State University. Fun with Acid/base equilibrium. [Link]

  • ACS Publications. Method for Estimation of Protein Isoelectric Point. [Link]

  • Der Pharma Chemica. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

  • PubChem. Ethyl (aminophenyl)acetate hydrochloride. [Link]

  • PubChem. Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. [Link]

  • Matrix Fine Chemicals. ETHYL 2-AMINOACETATE HYDROCHLORIDE. [Link]

  • OChemTutor. pKa values. [Link]

  • University of Colorado Boulder. Approximate pKa chart of the functional groups: values to know. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Journal of the American Chemical Society. Determination of the pKa of Ethyl Acetate: Brønsted Correlation for Deprotonation of a Simple Oxygen Ester in Aqueous Solution. [Link]

  • University of Calgary. Ch27: Isoelectronic point. [Link]

  • Chemistry Stack Exchange. Isoelectric Point. [Link]

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Comprehensive Guide for API Intermediate Validation

Executive Summary In the synthesis of Active Pharmaceutical Ingredients (APIs), the structural validation of critical intermediates is paramount to ensuring downstream yield and product safety. Ethyl 2-(3-aminophenyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), the structural validation of critical intermediates is paramount to ensuring downstream yield and product safety. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1] is a highly versatile building block frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics.

Unlike its free base counterpart (CAS: 52273-79-7)[2], the hydrochloride salt form is specifically engineered to prevent auto-amidation and oxidative degradation during storage. However, this salt formation fundamentally alters the molecule's electronic environment and solubility profile, necessitating tailored spectroscopic approaches. This whitepaper provides a self-validating, orthogonal analytical framework—encompassing NMR, FTIR, and LC-MS—designed in accordance with[3] and United States Pharmacopeia (USP) standards[4][5].

Analytical Workflow & Causality of Experimental Design

To establish a self-validating system, no single analytical technique should be relied upon in isolation. The ester functionality must be confirmed by both FTIR and 13 C NMR, while the protonated amine ( −NH3+​ ) requires specific solvent conditions in 1 H NMR to prevent deuterium exchange masking its signal.

Workflow Sample Ethyl 2-(3-aminophenyl)acetate HCl (API Intermediate) PrepNMR Dissolve in DMSO-d6 (Preserve -NH3+ exchange) Sample->PrepNMR PrepIR ATR-FTIR / KBr Pellet (Solid State) Sample->PrepIR PrepMS Dilute in H2O/MeCN + 0.1% FA (ESI+ Ionization) Sample->PrepMS NMR 1H & 13C NMR (USP <761>) PrepNMR->NMR 400 MHz IR FTIR Spectroscopy (USP <197>) PrepIR->IR 4000-400 cm⁻¹ MS LC-MS (ESI+) Mass Analysis PrepMS->MS m/z 50-500 Data Orthogonal Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Fig 1: Orthogonal spectroscopic workflow for the structural validation of the API intermediate.

Protocol 1: Sample Preparation & Handling
  • NMR Solvation: Weigh 15.0 ± 0.5 mg of the intermediate. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: Chloroform-d ( CDCl3​ ) provides insufficient solubility for the polar HCl salt. Deuterium oxide ( D2​O ) will rapidly exchange with the −NH3+​ protons, rendering them invisible. DMSO- d6​ uniquely solubilizes the salt while allowing the observation of the broad exchangeable amine protons.

  • FTIR Preparation: Isolate 2-5 mg of the solid powder for direct Attenuated Total Reflectance (ATR) analysis.

  • LC-MS Dilution: Prepare a 10 µg/mL solution in 50:50 LC-MS grade H2​O :Acetonitrile containing 0.1% Formic Acid to drive positive electrospray ionization (ESI+).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy remains the gold standard for atomic-level connectivity. The following data is acquired at 298 K on a 400 MHz spectrometer, adhering to the calibration and system suitability requirements outlined in[5].

Causality in Chemical Shifts

The conversion of the free amine ( −NH2​ ) to the anilinium salt ( −NH3+​ ) eliminates the nitrogen's lone pair, nullifying its +M (resonance donating) effect. Consequently, the aromatic protons (H-2, H-4, H-6) experience a significant downfield shift due to the strong -I (inductive withdrawing) effect of the cationic nitrogen.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
10.15 Broad singlet3H −NH3+​ Strongly deshielded by the positive charge; broadened by quadrupolar relaxation of 14 N.
7.45 - 7.25 Multiplet4HAr-H (H-2, 4, 5, 6)Downfield shifted vs. free base due to loss of electron donation from the amine.
4.08 Quartet ( J=7.1 Hz)2H −O−CH2​−CH3​ Confirms the intact ethyl ester moiety.
3.75 Singlet2HAr- CH2​−CO− Benzylic protons, isolated from adjacent coupling.
1.18 Triplet ( J=7.1 Hz)3H −O−CH2​−CH3​ Terminal methyl group of the ester.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)AssignmentDiagnostic Significance
170.8 C=O (Ester)Primary validation of the acetate carbonyl.
136.2 Ar-C (C-1)Ipso carbon attached to the acetate group.
131.5 Ar-C (C-3)Ipso carbon attached to the −NH3+​ group.
129.8, 128.5, 123.1, 122.4 Ar-C (C-2, 4, 5, 6)Aromatic methine framework.
60.5 −O−CH2​− Deshielded aliphatic carbon adjacent to ester oxygen.
40.2 Ar- CH2​− Benzylic carbon.
14.1 −CH3​ Terminal aliphatic methyl carbon.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, non-destructive confirmation of functional groups. Per [4], the absence of interfering bands from degradation products (such as free carboxylic acids from ester hydrolysis) is critical.

Protocol 2: ATR-FTIR Acquisition
  • Collect a background spectrum of the clean Diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Apply uniform pressure to the solid sample using the ATR anvil to ensure intimate optical contact.

  • Record the spectrum from 4000 to 400 cm −1 .

Table 3: FTIR Peak Assignments (Solid State, ATR)

Wavenumber (cm −1 )Vibrational ModeCausality & Interpretation
3200 - 2600 N-H stretching (broad)The broad "ammonium band" is the definitive marker of the hydrochloride salt, masking standard aliphatic C-H stretches.
1732 C=O stretching (strong)Confirms the unhydrolyzed ethyl ester. A shift to ~1700 cm −1 would indicate unwanted hydrolysis to the free acid.[6]
1605, 1495 C=C aromatic stretchingValidates the integrity of the benzene ring.
1180 C-O stretchingAsymmetric stretching of the ester C-O-C linkage.
785, 690 C-H out-of-plane bendingThe specific pattern confirms the 1,3-disubstituted (meta) architecture of the aromatic ring.[6]

Mass Spectrometry (LC-MS) & Fragmentation Kinetics

Mass spectrometry provides the exact molecular weight and structural connectivity through collision-induced dissociation (CID). Under ESI+ conditions, the hydrochloride salt dissociates, and the mass spectrometer detects the protonated free base [M+H]+ .

Protocol 3: LC-MS Acquisition
  • Inject 2 µL of the prepared sample into the LC-MS system.

  • Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

  • Perform CID at 15 eV to map the fragmentation pathway.

Fragmentation Parent [M+H]⁺ Ion m/z 180.1 (C10H14NO2)⁺ Frag1 Loss of Ethanol (-46 Da) Parent->Frag1 Ion1 Acylium Ion m/z 134.1 (C8H8NO)⁺ Frag1->Ion1 Frag2 Loss of Ketene (-42 Da) Ion1->Frag2 Ion2 Anilinium / Tropylium m/z 92.1 (C6H6N)⁺ Frag2->Ion2

Fig 2: Proposed ESI+ mass spectrometry fragmentation pathway for the free base cation.

Mechanistic Insight: The initial loss of neutral ethanol (46 Da) from the ester moiety is a highly favored thermodynamic process, yielding a stable acylium ion at m/z 134.1. Subsequent loss of ketene ( CH2​=C=O , 42 Da) results in an m/z 92.1 ion, characteristic of anilinium or rearranged tropylium-like species. This specific fragmentation cascade serves as a self-validating fingerprint for the ethyl acetate side chain.

Conclusion

The comprehensive spectroscopic characterization of Ethyl 2-(3-aminophenyl)acetate hydrochloride requires an understanding of its salt-specific physical chemistry. By utilizing DMSO- d6​ for NMR to observe the protonated amine, confirming the ester integrity via the 1732 cm −1 FTIR band, and mapping the sequential loss of ethanol in LC-MS, analytical chemists can build a robust, ICH Q2(R2)-compliant dataset[3]. This orthogonal approach guarantees the structural fidelity of the intermediate, safeguarding the downstream synthesis of critical APIs.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Exploratory

In vitro mechanism of action of Ethyl 2-(3-aminophenyl)acetate hydrochloride derivatives

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Ethyl 2-(3-aminophenyl)acetate Hydrochloride Derivatives Executive Summary Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS 452076-57-2)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Ethyl 2-(3-aminophenyl)acetate Hydrochloride Derivatives

Executive Summary

Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS 452076-57-2)[1] is a highly versatile, privileged chemical scaffold utilized extensively in the rational design of targeted covalent kinase inhibitors[2]. While the parent compound itself acts as a synthetic intermediate, its downstream derivatives exhibit profound in vitro efficacy in modulating the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways[2][3].

As a Senior Application Scientist, I have observed that the strategic structural geometry of this scaffold allows for the precise positioning of electrophilic "warheads" within the ATP-binding pocket of kinases. This guide details the in vitro mechanism of action of these derivatives, focusing on their role as irreversible inhibitors of JAK3, and provides the self-validating experimental frameworks required to evaluate them.

Structural Rationale and Scaffold Causality

In the development of targeted covalent inhibitors, achieving high target occupancy without off-target toxicity is the primary objective. The ethyl 2-(3-aminophenyl)acetate scaffold is uniquely suited for this purpose:

  • Hinge-Binding Anchor : The meta-amino group serves as a highly reactive handle for Buchwald-Hartwig amination or amide coupling, allowing the attachment of a heteroaryl core (e.g., pyrimidine or azaindole) that mimics the adenine ring of ATP[2][4].

  • Covalent Trajectory : The ethyl acetate moiety acts as a flexible linker. When derivatized into a Michael acceptor (such as an acrylamide), it provides the exact spatial geometry required to project the electrophile toward Cys909 , a non-catalytic cysteine residue located in the front lip of the JAK3 ATP-binding pocket[3].

Because Cys909 is unique to JAK3 among the JAK family (JAK1, JAK2, and TYK2 lack this residue), derivatives of this scaffold achieve exquisite target selectivity, avoiding the hematologic toxicities associated with pan-JAK inhibition[4].

In Vitro Mechanism of Action: The JAK3/STAT5 Paradigm

The in vitro mechanism of action for these derivatives is defined by ATP-competitive, time-dependent irreversible inhibition[5][6].

  • Covalent Adduct Formation : Upon entering the kinase hinge region, the heteroaryl core establishes reversible hydrogen bonds. Subsequently, the electrophilic warhead (derived from the acetate side chain) undergoes a rapid nucleophilic attack by the thiolate of JAK3-Cys909, forming a stable, irreversible thioether bond[3].

  • Signal Abrogation : JAK3 is constitutively associated with the common gamma chain ( γc​ ) of cytokine receptors (e.g., IL-2, IL-4, IL-9)[4]. Covalent modification locks the kinase in an inactive conformation, preventing trans-phosphorylation upon cytokine binding.

  • Downstream Effector Blockade : Without active JAK3, the recruitment and subsequent tyrosine phosphorylation of STAT proteins (specifically STAT5) cannot occur[3]. This aborts STAT5 dimerization, nuclear translocation, and the transcription of genes responsible for T-cell proliferation and mast cell degranulation[4][7].

Pathway IL2 Cytokine (IL-2/IL-4) Receptor Common γ-Chain Receptor IL2->Receptor Binds JAK3 JAK3 Kinase (Active) Receptor->JAK3 Activates JAK3_Inh JAK3 Kinase (Covalently Inhibited) JAK3->JAK3_Inh Inhibition STAT5 STAT5 (Unphosphorylated) JAK3->STAT5 Phosphorylates Inhibitor Ethyl 2-(3-aminophenyl)acetate Derivative Inhibitor->JAK3_Inh Binds Cys909 JAK3_Inh->STAT5 Blocks pSTAT5 p-STAT5 (Dimerized) STAT5->pSTAT5 Dimerization Nucleus Gene Transcription (Proliferation) pSTAT5->Nucleus Translocates

Figure 1: Mechanism of action showing the intervention point of the scaffold derivatives in the JAK3/STAT5 signaling pathway.

Experimental Workflows & Self-Validating Protocols

To rigorously validate this mechanism in vitro, a multi-tiered experimental approach is required. In my experience, the most common pitfall in evaluating covalent inhibitors is failing to differentiate between high-affinity reversible binding and true covalent modification. The following protocols are designed with built-in causality checks.

Protocol A: Intact Mass Spectrometry for Covalent Target Validation

Purpose: To definitively prove that the derivative forms a 1:1 covalent adduct with JAK3 at Cys909[3]. Causality Check: The inclusion of a C909A mutant ensures that any observed mass shift is specifically due to binding at the target cysteine, ruling out non-specific reactivity with other surface nucleophiles.

  • Protein Preparation : Incubate 5 µM of recombinant human JAK3 kinase domain (Wild-Type) and a JAK3-C909A mutant in 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • Inhibitor Incubation : Add the ethyl 2-(3-aminophenyl)acetate derivative (at 10x the biochemical IC50​ concentration) and incubate for 60 minutes at room temperature.

  • Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column to remove unbound inhibitor.

  • LC-MS Analysis : Analyze the intact protein mass using an ESI-TOF mass spectrometer.

  • Data Interpretation : A mass shift corresponding exactly to the molecular weight of the inhibitor on the WT JAK3, but not on the C909A mutant, confirms targeted covalent modification[3].

Protocol B: Cellular Phospho-Flow Cytometry (pSTAT5)

Purpose: To validate that biochemical inhibition translates to functional pathway blockade in a cellular context[3].

  • Cell Culture & Starvation : Culture CTLL-2 cells (an IL-2 dependent murine T-cell line) and serum-starve them for 4 hours to reduce basal STAT5 phosphorylation to near-zero levels.

  • Compound Treatment : Treat the cells with a dose-response titration of the derivative (e.g., 1 nM to 10 µM) for 2 hours. Note: A 2-hour pre-incubation is critical for covalent inhibitors to allow sufficient time for the time-dependent irreversible bond to form before cytokine stimulation.

  • Stimulation : Stimulate the cells with 10 ng/mL murine IL-2 for 15 minutes to induce robust STAT5 phosphorylation[3].

  • Fixation & Permeabilization : Fix cells immediately with 1.6% paraformaldehyde (10 min), then permeabilize with ice-cold 90% methanol (30 min). This "freezes" the kinase phosphorylation state.

  • Staining & Acquisition : Stain with an anti-pSTAT5 (Tyr694)-Alexa Fluor 647 antibody. Acquire data on a flow cytometer. The cellular IC50​ is calculated based on the reduction of the Mean Fluorescence Intensity (MFI)[3].

Workflow Synthesis 1. Scaffold Derivatization Ethyl 2-(3-aminophenyl)acetate HCl Biochemical 2. Biochemical Assay ATP-Competitive Kinase Inhibition (IC50) Synthesis->Biochemical MassSpec 3. Intact Mass Spectrometry Validation of Covalent Cys909 Adduct Biochemical->MassSpec Cellular 4. Cellular Validation Phospho-Flow Cytometry (pSTAT5) MassSpec->Cellular

Figure 2: Self-validating in vitro experimental workflow for evaluating covalent kinase inhibitors.

Quantitative Data Presentation

When profiling these derivatives, data should be synthesized to highlight the correlation between biochemical potency, covalent validation, and cellular efficacy.

Table 1: Representative In Vitro Profiling Matrix for Scaffold Derivatives

ParameterAssay TypeTarget / Cell LineExpected Readout / Range
Biochemical Potency ATP-Competition AssayJAK3 (Wild-Type) IC50​ = 0.5 nM – 10 nM
Selectivity ATP-Competition AssayJAK1, JAK2, TYK2 IC50​ > 1,000 nM (Due to lack of Cys909)
Covalent Validation Intact LC-MS (ESI-TOF)JAK3 (Wild-Type)+ Mass Shift (100% Adduct Formation)
Causality Control Intact LC-MS (ESI-TOF)JAK3 (C909A Mutant)No Mass Shift (0% Adduct Formation)
Cellular Efficacy Phospho-Flow CytometryCTLL-2 Cells (IL-2 Stimulated)pSTAT5 IC50​ = 10 nM – 50 nM

References

  • Avila Therapeutics / Celgene. "WO2011090760A1 - Heteroaryl compounds and uses thereof." Google Patents.
  • Malaviya, R., et al. (1999). "Genetic and biochemical evidence for a critical role of Janus kinase (JAK)-3 in mast cell-mediated type I hypersensitivity reactions." Biochemical and Biophysical Research Communications, 257(3), 807-813. Available at:[Link]

  • European Patent Office. "EP 1765819 B1 - AZAINDOLES USEFUL AS INHIBITORS OF PROTEIN KINASES." Googleapis. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Alkylation of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Executive Summary & Substrate Analysis The N-functionalization of anilines is a cornerstone transformation in pharmaceutical development and organic synthesis. However, Ethyl 2-(3-aminophenyl)acetate hydrochloride presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The N-functionalization of anilines is a cornerstone transformation in pharmaceutical development and organic synthesis. However, Ethyl 2-(3-aminophenyl)acetate hydrochloride presents a unique set of chemical challenges that require precise methodological control:

  • Salt Form: The substrate is an HCl salt. The amine nitrogen is protonated and non-nucleophilic, necessitating an in-situ neutralization step.

  • Chemoselectivity (Ester Preservation): The ethyl acetate side chain is highly sensitive to hydrolysis. The use of strong aqueous bases (e.g., NaOH, KOH) or harsh acidic conditions will cleave the ester, ruining the substrate[1].

  • Nucleophilicity: As an aniline derivative, the nitrogen lone pair is delocalized into the aromatic ring, making it a weaker nucleophile compared to aliphatic amines.

This guide provides field-proven protocols for the N-alkylation of this substrate, prioritizing chemoselectivity, yield, and the prevention of over-alkylation.

Mechanistic Rationale & Pathway Selection

When targeting the N-alkylation of anilines, chemists must choose between two primary pathways: Reductive Amination and Direct SN​2 Alkylation .

Reductive amination is the premier method for achieving strict mono-N-alkylation[2]. By reacting the free aniline with an aldehyde, an imine (Schiff base) intermediate is formed. The subsequent reduction of this imine using a mild hydride source, such as Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), yields the secondary amine. Because the secondary amine is sterically hindered and less prone to forming a subsequent iminium ion, over-alkylation is naturally suppressed. Furthermore, the mild, near-neutral pH of this reaction perfectly preserves the sensitive ethyl ester group.

In contrast, Direct SN​2 Alkylation using alkyl halides often leads to mixtures of mono- and di-alkylated products. The addition of an electron-donating alkyl group increases the nucleophilicity of the resulting secondary amine, making it more reactive than the starting material. This pathway is generally reserved for intentional dialkylation or when using highly reactive electrophiles (e.g., benzyl bromide) alongside specific inorganic bases like Cs2​CO3​ [3]. Recent advances also allow for direct catalytic N-alkylation using carboxylic acids, though reductive amination remains the most accessible benchtop method[4].

Pathway Substrate Ethyl 2-(3-aminophenyl)acetate HCl (Substrate) FreeAmine Free Aniline Intermediate Substrate->FreeAmine Step 1 Base DIPEA (Neutralization) Base->FreeAmine Imine Imine (Schiff Base) FreeAmine->Imine Step 2 Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Mono-N-alkylated Product Imine->Product Step 3 Reductant NaBH(OAc)3 (Reduction) Reductant->Product

Reaction pathway for reductive amination highlighting intermediate formation.

Comparative Reaction Conditions

The following table summarizes the quantitative expectations and operational parameters for the primary N-alkylation methodologies applicable to this substrate.

ParameterProtocol A: Reductive AminationProtocol B: Direct SN​2 AlkylationCatalytic Alkylation (Lit. Ref)
Reagents Aldehyde, NaBH(OAc)3​ , DIPEAAlkyl Halide, K2​CO3​ or Cs2​CO3​ Carboxylic Acid, Silane, Fe/Ru Cat.
Mono-Selectivity Excellent (>95%)Poor to Moderate (Mixtures common)Good
Ester Preservation Excellent (Mild conditions)Moderate (Risk of hydrolysis during workup)Good
Typical Yield 75% - 95%40% - 70%60% - 85%
Primary Use Case Precision mono-alkylationDialkylation / Active halide substratesGreen chemistry / Scale-up

Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination

This is the recommended protocol for synthesizing the secondary amine. It is designed to be a self-validating system where each step's causality ensures the protection of the ester and the prevention of dialkylation.

Reagents & Stoichiometry:

  • Ethyl 2-(3-aminophenyl)acetate hydrochloride: 1.0 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.2 eq

  • Aldehyde (e.g., Benzaldehyde or aliphatic aldehyde): 1.05 eq

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ): 1.5 eq

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing the Substrate: Suspend the substrate (1.0 eq) in anhydrous DCE under a nitrogen atmosphere. Add DIPEA (1.2 eq) dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the nucleophilic free aniline without participating in unwanted side reactions. The suspension will typically clear into a homogeneous solution as the free base dissolves.

  • Imine Formation: Add the aldehyde (1.05 eq) to the reaction mixture. Stir at room temperature for 1–2 hours.

    • Causality: The free aniline attacks the aldehyde carbonyl to form the imine. A slight excess of aldehyde ensures complete conversion of the starting material.

  • Chemoselective Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq) over 10 minutes. Stir the reaction for 4–12 hours at room temperature.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is exceptionally mild. It selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde or the sensitive ethyl ester group.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer with DCM (3x).

    • Causality: NaHCO3​ neutralizes the acetic acid byproduct generated by the reducing agent and destroys unreacted hydride safely, maintaining a pH that prevents ester hydrolysis.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Direct N-Alkylation (For Dialkylation or Active Halides)

Use this protocol when dialkylation is desired, or when utilizing highly reactive electrophiles where reductive amination is not viable.

Workflow Sub Substrate (HCl Salt) Reaction SN2 Substitution (60°C) Sub->Reaction Base Cs2CO3 / K2CO3 in DMF Base->Reaction Halide Alkyl Halide (R-X) Halide->Reaction Workup Aqueous Work-up (Brine Washes) Reaction->Workup Product Alkylated Product (Mono/Di Mixture) Workup->Product

Workflow for direct N-alkylation via SN2 substitution using inorganic bases.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Cs2​CO3​ or K2​CO3​ (2.5 eq).

    • Causality: A stronger inorganic base is required to both neutralize the HCl salt and act as an acid scavenger for the HX generated during the SN​2 alkylation. DMF is a polar aprotic solvent that accelerates SN​2 kinetics.

  • Alkylation: Add the alkyl halide (1.1 eq for forced mono-alkylation, >2.5 eq for dialkylation). Heat the mixture to 60°C and stir for 12–24 hours.

    • Causality: Heat provides the activation energy necessary for the weak aniline nucleophile to attack the alkyl halide.

  • Aqueous Work-up: Cool to room temperature, dilute with a large volume of water, and extract with Ethyl Acetate. Wash the organic layer extensively with brine (at least 5 times).

    • Causality: DMF is highly water-soluble and notoriously difficult to remove under standard vacuum. Multiple aqueous/brine washes partition the DMF into the aqueous layer, ensuring a clean crude product.

Self-Validating Analytical Workflows

To ensure the integrity of the reaction and confirm that the ester remains intact, the protocol must be validated using the following analytical triad:

  • Thin-Layer Chromatography (TLC):

    • Validation: The primary aniline starting material will stain strongly with Ninhydrin (typically yielding a yellow/brown spot for anilines upon heating). The secondary amine product will exhibit a higher Rf​ value (due to loss of hydrogen bonding capability) and will stain a different color or appear strictly UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation: The starting material will show an [M+H]+ peak at 180.1 m/z (corresponding to the free base). The successful mono-alkylated product will show a mass shift equal to: 180.1+(Mass of Alkyl Group)−1 . If the ester has hydrolyzed, a mass corresponding to the carboxylic acid ( −28 Da from loss of ethyl) will be observed.

  • Proton Nuclear Magnetic Resonance ( 1H NMR):

    • Validation:

      • Amine Region: The broad singlet integrating for 2H (primary −NH2​ ) will disappear, replaced by a new broad singlet integrating for 1H (secondary −NH ).

      • Ester Region: The ethyl ester signals must remain completely intact: a distinct quartet at ~4.1 ppm ( −O−CH2​− ) and a triplet at ~1.2 ppm ( −CH3​ ). Disappearance of these peaks indicates catastrophic ester hydrolysis.

References[2] One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. URL:https://www.researchgate.net/publication/233827103_One-Pot_Reductive_Mono-N-alkylation_of_Aniline_and_Nitroarene_Derivatives_Using_Aldehydes[1] Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem. URL:https://www.benchchem.com/[3] Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. OpenAIRE. URL: https://explore.openaire.eu/[4] Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. ACS Publications (The Journal of Organic Chemistry). URL:https://pubs.acs.org/doi/10.1021/jo501770j

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, remains the cornerstone of peptide chemistry, en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, remains the cornerstone of peptide chemistry, enabling the assembly of amino acids into complex peptides with high efficiency.[1][2][3] The versatility of SPPS is not limited to the 20 proteinogenic amino acids; it readily accommodates the incorporation of non-canonical amino acids, which can impart unique structural and functional properties to synthetic peptides.[4] These modifications are instrumental in developing novel therapeutic peptides with enhanced stability, receptor affinity, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-aminophenylacetic acid, a non-canonical amino acid, into peptide sequences using Ethyl 2-(3-aminophenyl)acetate hydrochloride as a starting material for the synthesis of its Fmoc-protected derivative.

The strategic incorporation of residues like 3-aminophenylacetic acid can introduce aromatic character and conformational constraints, influencing the peptide's secondary structure and its interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage such modifications in their peptide design and synthesis workflows.

Core Concepts in Solid-Phase Peptide Synthesis

The predominant strategy in modern SPPS is the Fmoc/tBu approach, which offers mild reaction conditions and broad compatibility with diverse amino acid side chains.[5][6][] This methodology is founded on an orthogonal protection scheme where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu).[8]

The synthesis cycle involves a series of discrete steps:

  • Deprotection: Removal of the Nα-Fmoc group, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free amine.[6][8]

  • Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and subsequent formation of a peptide bond with the free amine of the resin-bound peptide.

  • Washing: Thorough removal of excess reagents and by-products by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[6][9]

Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Precursor for a Unique Building Block

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a precursor to 3-aminophenylacetic acid, a non-canonical amino acid. For its use in Fmoc-based SPPS, the primary amine must be protected with the Fmoc group. The resulting Fmoc-3-aminophenylacetic acid is the building block that is incorporated into the peptide chain.

The phenylacetic acid scaffold introduces a unique aromatic side chain with the potential for further functionalization. As an arylglycine derivative, it is important to consider the potential for epimerization during the coupling step, a common challenge with this class of amino acids.[1] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of Fmoc-3-aminophenylacetic acid into a peptide sequence using manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).[10] This protocol assumes the use of a Rink amide resin for the synthesis of a C-terminally amidated peptide.

StepProcedureRationale
1Place the desired amount of Rink amide resin (e.g., 100-200 mesh) in a fritted syringe or a dedicated reaction vessel.The fritted container allows for easy filtration and washing of the resin.
2Add dichloromethane (DCM) to the resin and allow it to swell for 30 minutes with gentle agitation.Initial swelling in a less polar solvent like DCM is effective for polystyrene-based resins.
3Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).DMF is the primary solvent used in Fmoc-SPPS, and this step ensures the resin is well-solvated and ready for the subsequent reactions.
4Allow the resin to swell in DMF for an additional 30 minutes.Ensures optimal accessibility of the reactive sites on the resin.

Diagram 1: SPPS Workflow Overview A high-level overview of the solid-phase peptide synthesis cycle.

SPPS_Workflow Start Start with Resin Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Protocol 2: N-α-Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

StepProcedureRationale
1Drain the DMF from the swollen resin.Prepares the resin for the addition of the deprotection solution.
2Add a solution of 20% piperidine in DMF to the resin.Piperidine is a secondary amine that effectively removes the base-labile Fmoc group.[6][8]
3Agitate the mixture for 3 minutes, then drain the solution.The initial short treatment removes the bulk of the Fmoc group.
4Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.A second treatment ensures complete removal of the Fmoc group.
5Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).It is critical to remove all traces of piperidine, as it will neutralize the activated amino acid in the subsequent coupling step.
6Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.This test verifies the successful removal of the Fmoc group before proceeding to the coupling step.
Protocol 3: Coupling of Fmoc-3-aminophenylacetic acid

This protocol details the incorporation of the non-canonical amino acid. Given its arylglycine structure, a robust coupling reagent that minimizes epimerization is recommended.

ReagentQuantity (equivalents relative to resin loading)
Fmoc-3-aminophenylacetic acid3-5 eq.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)2.9-4.9 eq.
HOBt (Hydroxybenzotriazole)3-5 eq.
DIPEA (N,N-Diisopropylethylamine)6-10 eq.

| Step | Procedure | Rationale | | :--- | :--- | | 1 | In a separate vial, dissolve Fmoc-3-aminophenylacetic acid, HBTU, and HOBt in a minimal amount of DMF. | Pre-activation of the amino acid is crucial for efficient coupling. HBTU is a common and effective coupling reagent. HOBt is an additive that suppresses side reactions and can help reduce racemization. | | 2 | Add DIPEA to the activation mixture and vortex for 1-2 minutes. | DIPEA is a non-nucleophilic base that neutralizes the protonated amine on the resin and facilitates the coupling reaction. | | 3 | Immediately add the activated amino acid solution to the deprotected resin. | The activated species is reactive and should be used promptly. | | 4 | Agitate the reaction mixture for 1-2 hours at room temperature. | Longer coupling times may be necessary for sterically hindered or unusual amino acids. | | 5 | After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). | Removes unreacted reagents and by-products. | | 6 | Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless) indicates complete coupling. If the test is positive, a second coupling may be necessary. | Confirms the successful formation of the peptide bond. |

Diagram 2: Coupling Reaction Mechanism A simplified representation of the peptide bond formation using an activating agent.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester (Fmoc-AA-OBt) Fmoc_AA->Activated_Ester + Activator Activator Activator (e.g., HBTU/HOBt) Resin_Peptide Resin-Peptide-NH2 Peptide_Bond Resin-Peptide-CO-NH-AA-Fmoc Resin_Peptide->Peptide_Bond + Activated Ester + DIPEA

Protocol 4: Final Cleavage and Deprotection

This protocol describes the release of the synthesized peptide from the resin and the removal of side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acids present in the sequence.

Table of Common Cleavage Cocktails

Reagent CocktailComposition (v/v)Use Case
Reagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, suitable for peptides with Cys, Met, Trp, and Tyr.[11]
Reagent RTFA/Thioanisole/EDT/Anisole (90:5:3:2)Recommended for peptides containing Arg residues.
Standard TFATFA/TIPS/Water (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.
StepProcedureRationale
1Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.Removes DMF and prepares the resin for the acidic cleavage conditions.
2Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood. Caution: TFA is highly corrosive. The scavengers in the cocktail (e.g., TIPS, water, EDT) trap reactive carbocations generated during the removal of acid-labile protecting groups, preventing side reactions with sensitive amino acid residues.[11][12]
3Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).Ensures complete immersion and reaction with the resin-bound peptide.
4Agitate the mixture at room temperature for 2-4 hours.The reaction time depends on the specific linker and the side-chain protecting groups used.
5Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.Separates the peptide solution from the solid support.
6Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).Peptides are generally insoluble in cold ether, leading to their precipitation.
7.Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.Removes residual scavengers and other soluble impurities.
8.Dry the crude peptide pellet under vacuum.Obtains the final crude product.

Peptide Characterization

Following synthesis and cleavage, the purity and identity of the peptide must be confirmed using various analytical techniques.

Analytical TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude peptide and to purify it to the desired level.[2][13]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and the incorporation of the non-canonical amino acid.[1][2][14]
Tandem Mass Spectrometry (MS/MS) To determine the amino acid sequence of the peptide, providing definitive proof of its identity.[13]
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide, confirming the relative ratios of the constituent amino acids.[1][14]

Troubleshooting and Best Practices

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, a second coupling should be performed. For difficult couplings, consider using a more potent activating agent like HATU or COMU.

  • Epimerization: Arylglycine derivatives are prone to racemization. Using HOBt or its derivatives as an additive and avoiding prolonged activation times can help minimize this side reaction.

  • Aggregation: For long or hydrophobic sequences, peptide chain aggregation can hinder reaction kinetics. Using specialized resins (e.g., PEG-based) or incorporating pseudoproline dipeptides can disrupt aggregation.

  • Cleavage-Related Side Reactions: Always use a freshly prepared cleavage cocktail with appropriate scavengers to prevent modification of sensitive residues like Tryptophan, Methionine, and Cysteine.

Conclusion

The incorporation of non-canonical amino acids such as 3-aminophenylacetic acid offers a powerful strategy for modulating the properties of synthetic peptides. By leveraging the principles of Fmoc-based SPPS and understanding the specific considerations for this unique building block, researchers can successfully synthesize modified peptides for a wide range of applications in research and drug discovery. The protocols and guidelines presented here provide a robust framework for the successful implementation of this advanced peptide synthesis technique.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Jakubke, H. D. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved from [Link]

  • Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved from [Link]

  • Ko, B. J., & Brodbelt, J. S. (2012). Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges. Journal of the American Society for Mass Spectrometry, 23(11), 1991–2000. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

  • Al-Warhi, T., et al. (2012). Universal strategy for preparing protected C-terminal peptides on solid phase through an intramolecular click chemistry-based handle. Chemical Communications, 48(78), 9747-9749. [Link]

  • El-Faham, A., & Albericio, F. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 30(5), 1145. [Link]

  • Albericio, F., & El-Faham, A. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Ouchi, H., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 534. [Link]

  • Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 555-566. [Link]

Sources

Method

Application Notes and Protocols: Ester Cleavage of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Executive Summary Ethyl 2-(3-aminophenyl)acetate hydrochloride is a highly versatile bifunctional intermediate utilized extensively in the development of pharmaceuticals, peptidomimetics, and specialized fluorophores. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a highly versatile bifunctional intermediate utilized extensively in the development of pharmaceuticals, peptidomimetics, and specialized fluorophores. The selective cleavage of the ethyl ester to yield 3-aminophenylacetic acid requires precise control over the reaction environment due to the presence of the reactive aniline moiety. This guide details two orthogonal, self-validating methodologies for ester hydrolysis: a thermodynamically driven acid-catalyzed approach and a kinetically driven base-catalyzed saponification.

Mechanistic Causality & Pathway Selection

The hydrolysis of carboxylic acid esters proceeds via nucleophilic acyl substitution. The critical decision for a synthetic chemist lies in selecting a pathway that dictates the final protonation state of the amino group while preventing degradation.

1. Base-Catalyzed Saponification ( BAc​2 Mechanism) Under alkaline conditions, the reaction proceeds via a base-catalyzed, acyl-oxygen fission, bimolecular ( BAc​2 ) mechanism (1)[1]. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, followed by the irreversible expulsion of the ethoxide leaving group.

  • Causality for Reagent Choice: Lithium hydroxide (LiOH) is frequently utilized in biphasic organic-aqueous systems because it provides efficient saponification while maintaining the solubility of the intermediate carboxylate species in THF/water mixtures, preventing premature precipitation (2)[2]. A co-solvent system (THF/H₂O) is mandatory as the starting ester is highly lipophilic, whereas the hydroxide salt requires an aqueous solvation shell (3)[3].

2. Acid-Catalyzed Hydrolysis ( AAc​2 Mechanism) Acid hydrolysis utilizes aqueous hydrochloric acid under reflux conditions to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon toward attack by water.

  • Causality for Reagent Choice: Because the starting material is already a hydrochloride salt, utilizing 6M HCl maintains the protonation of the primary amine throughout the reaction. This is a critical strategic choice: protonating the aniline nitrogen prevents it from acting as a nucleophile, thereby eliminating the risk of intermolecular amidation (polymerization) or oxidative degradation at elevated temperatures (4)[4].

Decision Matrix for Ester Cleavage

G Start Ethyl 2-(3-aminophenyl)acetate HCl Decision Select Hydrolysis Pathway Start->Decision AcidPath Acid-Catalyzed (Aqueous HCl) Decision->AcidPath Retain HCl Salt BasePath Base-Catalyzed (LiOH/THF/H2O) Decision->BasePath Isolate Free Amino Acid AcidMech Protonation of Carbonyl Water Nucleophilic Attack AcidPath->AcidMech BaseMech Hydroxide Attack on Carbonyl Tetrahedral Intermediate BasePath->BaseMech AcidProduct 3-Aminophenylacetic Acid HCl Salt (Direct Isolation) AcidMech->AcidProduct BaseProduct 3-Aminophenylacetate Salt (Requires Neutralization) BaseMech->BaseProduct Isoelectric pH Adjustment to Isoelectric Point (Zwitterion Isolation) BaseProduct->Isoelectric Zwitterion 3-Aminophenylacetic Acid (Free Base) Isoelectric->Zwitterion

Logical decision matrix for selecting acid vs. base-catalyzed ester hydrolysis pathways.

Validated Experimental Methodologies

Protocol A: Acid-Catalyzed Hydrolysis (Direct Hydrochloride Salt Isolation)

This method is thermodynamically driven and ideal for isolating the product as a highly stable, water-soluble hydrochloride salt.

  • Reaction Assembly: Suspend Ethyl 2-(3-aminophenyl)acetate hydrochloride (1.0 eq) in 6M aqueous HCl (10 volumes). Causality: 6M HCl provides both the catalytic protons and the aqueous nucleophile while ensuring complete protonation of the aniline.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 100-105°C) and stir continuously for 4-6 hours.

  • Validation Checkpoint (In-Process): Monitor the reaction progress via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The reaction is complete when the starting ester ( Rf​≈0.6 ) is entirely consumed. The highly polar amino acid salt will remain firmly at the baseline.

  • Concentration: Remove approximately 50% of the aqueous solvent under reduced pressure using a rotary evaporator.

  • Crystallization: Cool the concentrated solution to 0-4°C in an ice bath to induce crystallization of the hydrochloride salt.

  • Validation Checkpoint (Product): Filter the precipitate, wash with cold acetone, and dry under vacuum. Dissolve a 1 mg sample in D₂O for 1 H-NMR analysis. The complete disappearance of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm) validates successful cleavage.

Protocol B: Base-Catalyzed Saponification (Zwitterion Isolation)

This method is kinetically driven, operating at ambient temperature, making it suitable when avoiding harsh thermal conditions is necessary.

  • Solvent System Preparation: Dissolve the ester (1.0 eq) in a 3:1 (v/v) mixture of anhydrous THF and deionized water. Causality: THF ensures substrate solubility, while water dissolves the base and participates directly in the nucleophilic attack.

  • Base Addition: Cool the solution to 0°C and add LiOH·H₂O (2.5 eq) portion-wise. Causality: 1.0 eq neutralizes the hydrochloride salt of the starting material, 1.0 eq drives the saponification, and 0.5 eq acts as a kinetic excess to ensure completion.

  • Ambient Hydrolysis: Remove the ice bath and allow the reaction to stir at 20-25°C for 2-3 hours.

  • Validation Checkpoint (In-Process): Perform LC-MS analysis. The reaction is self-validated by the disappearance of the parent mass ( [M+H]+=180 for the free base ester) and the appearance of the product mass ( [M+H]+=152 ).

  • Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully add 1M HCl dropwise until the pH reaches the isoelectric point of 3-aminophenylacetic acid (pH ~4.5).

  • Validation Checkpoint (Product): The zwitterionic free amino acid will spontaneously precipitate as a light beige solid upon reaching the isoelectric point. Filter, wash with cold deionized water, and dry under high vacuum.

Quantitative Data Synthesis

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing for rapid comparative analysis.

ParameterProtocol A (Acid-Catalyzed)Protocol B (Base-Catalyzed)
Catalyst / Reagent 6M HCl (Aqueous)LiOH·H₂O (2.5 eq)
Solvent System WaterTHF / Water (3:1 v/v)
Temperature Reflux (100-105°C)Ambient (20-25°C)
Reaction Time 4-6 hours2-3 hours
Final Product Form Hydrochloride SaltZwitterion (Free Base)
Workup Complexity Low (Direct Evaporation/Crystallization)Moderate (pH Adjustment required)
Typical Yield 90-95%85-90%

References

  • Source: epa.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate Focus: Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) Reaction Class: C–N Bond Formation (Buchwald-Hartwi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate Focus: Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) Reaction Class: C–N Bond Formation (Buchwald-Hartwig Amination)

Executive Summary & Chemical Context

The functionalization of aniline derivatives is a cornerstone of modern pharmaceutical synthesis. However, substrates that possess both a nucleophilic amine and an electrophilic, base-sensitive functional group—such as an aliphatic ester—present a distinct chemoselectivity challenge. Ethyl 2-(3-aminophenyl)acetate hydrochloride exemplifies this complexity.

As a hydrochloride salt, the substrate is bench-stable and resists oxidation. However, its deployment in Palladium-catalyzed Buchwald-Hartwig aminations requires a carefully engineered catalytic environment. The reaction demands sufficient basicity to neutralize the hydrochloride salt and drive the catalytic cycle, yet it must remain mild enough to prevent the saponification or Claisen-type condensation of the ethyl ester moiety [1].

This Application Note details the mechanistic rationale, condition optimization, and a self-validating standard operating procedure (SOP) for the successful cross-coupling of this bifunctional substrate.

Mechanistic Rationale & Parameter Selection

To achieve high yields and prevent side reactions, the catalytic system must be designed with causality in mind. The vast majority of side-reactions in Buchwald–Hartwig aminations are caused by the added base [2].

Base Selection: The Stoichiometry of Salts

The use of strong bases like Sodium tert-butoxide (NaOtBu, pKa ~19) is standard for unfunctionalized anilines but is strictly contraindicated here. NaOtBu will rapidly cleave the ethyl ester, leading to complex polymeric mixtures and near-zero yields of the desired product.

Instead, a mild, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) must be employed [1]. The critical insight for this protocol is base stoichiometry . Because the substrate is an HCl salt, the first 1.0 equivalent of base is entirely consumed in generating the free aniline nucleophile. To ensure the catalytic cycle proceeds efficiently, a total of 2.5 equivalents of Cs₂CO₃ is required (1.0 eq for neutralization + 1.5 eq for the catalytic cycle).

Catalyst and Ligand Design

For primary anilines, preventing over-arylation (bis-arylation to a tertiary amine) is a primary concern. The bidentate phosphine ligand Xantphos , paired with Pd₂(dba)₃ or Pd(OAc)₂, provides an ideal bite angle (~111°) that accelerates reductive elimination, heavily favoring the formation of the mono-arylated secondary amine [3]. Furthermore, Xantphos increases the acidity of the Pd-bound amine intermediate, allowing the relatively weak Cs₂CO₃ to facilitate the crucial deprotonation step[4].

CatalyticCycle Pd0 1. Active Catalyst L_nPd(0) OxAdd 2. Oxidative Addition (Ar-X Insertion) Pd0->OxAdd AmineCoord 3. Amine Coordination (Substrate Binding) OxAdd->AmineCoord Deprot 4. Deprotonation (Cs2CO3 Action) AmineCoord->Deprot HCl Salt Neutralized Here RedElim 5. Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting the critical deprotonation step.

Optimization Data & Causality

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the causality behind the final protocol choices. The model reaction utilizes 4-bromotoluene as the coupling partner.

Table 1: Condition Optimization for Ethyl 2-(3-aminophenyl)acetate hydrochloride

EntryPalladium SourceLigandBaseBase (Equiv.)Yield (%)Causality / Observation
1Pd₂(dba)₃BINAPNaOtBu2.5< 5%Complete ester cleavage; substrate degradation.
2Pd₂(dba)₃XPhosK₃PO₄2.542%Sluggish reaction; incomplete conversion at 16h.
3Pd₂(dba)₃XantphosCs₂CO₃1.215%Reaction stalled; insufficient base to overcome HCl salt.
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ 2.5 88% Optimal; clean conversion to secondary amine.

Reaction conditions: Substrate (1.0 mmol), 4-bromotoluene (1.1 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4.5 mol%), 1,4-Dioxane (5 mL), 100 °C, 16 h.

Standard Operating Procedure (Protocol)

This protocol is designed to be a self-validating system. Visual cues (color changes) and strict environmental controls ensure reproducibility.

Materials & Reagents
  • Nucleophile: Ethyl 2-(3-aminophenyl)acetate hydrochloride (1.0 mmol, 215.7 mg)

  • Electrophile: Aryl bromide (e.g., 4-bromotoluene) (1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2.0 mol%)

  • Ligand: Xantphos (0.045 mmol, 26.0 mg, 4.5 mol%)

  • Base: Cs₂CO₃ (2.5 mmol, 814.5 mg) — Must be finely powdered and stored in a desiccator.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL) — Sparged with Argon for 15 minutes prior to use.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Allow it to cool under a stream of Argon.

  • Solid Charging: To the vessel, add Ethyl 2-(3-aminophenyl)acetate hydrochloride, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Self-Validation Check: The mixture should appear as a heterogeneous dark purple/brown powder (due to Pd₂(dba)₃).

  • Atmospheric Exchange: Seal the vessel with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times (Freeze-pump-thaw is not strictly necessary if solid evacuation is thorough).

  • Liquid Addition: If the aryl bromide is a liquid, add it via a gas-tight syringe. Add the degassed anhydrous 1,4-Dioxane (5.0 mL).

  • Reaction Initiation: Replace the septum with a Teflon-lined crimp cap or tightly secure the Schlenk valve. Submerge the vessel in a pre-heated oil bath at 100 °C . Stir vigorously (800-1000 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

    • Self-Validation Check: Within 15-30 minutes of heating, the solution should transition from dark purple to a deep red/orange, indicating the formation of the active L_nPd(0) species.

  • Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute with Ethyl Acetate, filter through a small plug of Celite, and analyze via TLC or LCMS. The reaction is typically complete within 12-16 hours.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and filter the entire mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 15 mL of Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-arylated ethyl ester.

Workflow N1 1. Reagent Prep Weigh Solids & Base N2 2. Inert Atmosphere Evacuate/Backfill (3x) N1->N2 N3 3. Liquid Addition Add Degassed Dioxane N2->N3 N4 4. Thermal Reaction 100°C, 16h, High RPM N3->N4 N5 5. Workup Celite Filter & Purify N4->N5

Standard experimental workflow for air-sensitive cross-coupling.

Troubleshooting Guide

  • Issue: High amounts of unreacted starting material (amine).

    • Causality: Often due to wet Cs₂CO₃ or insufficient base stoichiometry. Water will quench the active catalyst or hydrolyze the ester. Ensure the base is oven-dried and exactly 2.5 equivalents are used to overcome the HCl salt.

  • Issue: Formation of tertiary amine (bis-arylation).

    • Causality: Occurs if the ligand-to-palladium ratio is too low, or if the aryl halide is highly electron-deficient and added in large excess. Ensure the Xantphos:Pd ratio is strictly maintained at >2:1 (e.g., 4.5 mol% ligand to 2.0 mol% Pd dimer, which contains 4.0 mol% Pd atoms).

  • Issue: Palladium black precipitates immediately upon heating.

    • Causality: Oxygen contamination. Ensure the 1,4-Dioxane is thoroughly sparged with Argon and the vessel is properly evacuated.

References

  • Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides Journal of Organic Chemistry / PubMed[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Organic Letters - ACS Publications[Link]

Method

Application Note: Preparation of Complex Amides from Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol Introduction & Mechanistic Rationale Ethyl 2-(3-aminophenyl)acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals and bioactive oligomers[1][2][3]. It features an ethyl ester group, which is useful for downstream functionalization, and a primary aniline group, which serves as the nucleophile for amide coupling.

However, coupling complex or sterically hindered carboxylic acids to this substrate presents three distinct chemical challenges that must be mechanistically addressed:

  • Aniline Nucleophilicity: Aromatic amines (anilines) are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system[4]. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields (typically <50%)[4].

  • The Hydrochloride Salt: The substrate is supplied as an HCl salt to prevent oxidative degradation of the aniline. Without stoichiometric base to neutralize the HCl, the amine remains protonated (as an anilinium ion) and is completely non-nucleophilic[5].

  • Ester Preservation: The ethyl ester moiety is susceptible to saponification. Harsh basic conditions during the reaction or aqueous workup must be strictly avoided to prevent premature hydrolysis into the corresponding phenylacetic acid.

To overcome these challenges, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive OAt-active ester that accelerates coupling kinetics, driving the reaction to completion even with weak aniline nucleophiles[6].

Quantitative Reagent Comparison

Selecting the correct coupling reagent is critical for optimizing yield and minimizing purification bottlenecks. Table 1 summarizes the performance of common coupling reagents specifically for aniline substrates.

Table 1: Comparative Efficiency of Coupling Reagents for Aniline Substrates

Coupling ReagentActivation IntermediateRelative ReactivityTypical YieldWorkup & Byproduct Profile
HATU / DIPEA OAt-active esterVery High >85% Requires mild aqueous washes to remove tetramethylurea byproducts.
T3P / Pyridine Mixed anhydrideHigh>80%Excellent; byproducts are highly water-soluble.
EDC / HOBt OBt-active esterModerate (Sluggish)30 - 50%Good; urea byproduct is water-soluble, but reaction often stalls.

Note: While T3P offers an easier workup, HATU is prioritized in this protocol for its superior coupling efficiency with highly complex or sterically hindered carboxylic acids[6][7].

Experimental Workflow

The following logical workflow outlines the critical stages of the HATU-mediated coupling process, emphasizing the separation of acid activation and amine free-basing to ensure maximum conversion.

G A Carboxylic Acid + HATU (Activation in DMF/DCM) C Amide Coupling Reaction (Room Temp, 2-18 h) A->C B Ethyl 2-(3-aminophenyl)acetate HCl + Excess DIPEA (Free-basing) B->C D LC-MS Monitoring (Check for Product Mass) C->D D->C Incomplete E Aqueous Workup (Mild Acid/Base Washes) D->E Complete F Flash Chromatography (Purified Complex Amide) E->F

Figure 1: Logical workflow for the HATU-mediated amide coupling of Ethyl 2-(3-aminophenyl)acetate HCl.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure chemical causality at every step.

Reagents Required:
  • Substrate: Ethyl 2-(3-aminophenyl)acetate hydrochloride (1.1 equivalents)

  • Acid: Target complex carboxylic acid (1.0 equivalent)

  • Coupling Reagent: HATU (1.2 equivalents)[6]

  • Base: DIPEA (3.0 equivalents)[7][8]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step 1: Pre-Activation of the Carboxylic Acid
  • In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 5–10 mL per mmol).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (1.5 eq) dropwise.

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 15–30 minutes. The solution will typically transition to a pale yellow color, indicating the successful formation of the highly reactive OAt-active ester[6]. Causality: Pre-activation prevents the HATU reagent from reacting directly with the amine, which can form an unreactive guanidinium byproduct.

Step 2: Free-Basing the Aniline Salt
  • In a separate vial, suspend Ethyl 2-(3-aminophenyl)acetate hydrochloride (1.1 eq) in 2 mL of anhydrous DMF.

  • Add DIPEA (1.5 eq) to the suspension.

  • Self-Validation Checkpoint: The cloudy suspension will clarify into a homogeneous solution within minutes. Causality: This visual change confirms the stoichiometric neutralization of the HCl salt, liberating the free, nucleophilic aniline required for the coupling[5].

Step 3: Amide Coupling
  • Transfer the free aniline solution (from Step 2) dropwise into the activated acid mixture (from Step 1).

  • Stir the reaction at room temperature for 2 to 18 hours.

  • Monitoring: Monitor the reaction progress via LC-MS rather than TLC, as the polar byproducts of HATU can complicate TLC interpretation. Look for the disappearance of the activated acid mass and the appearance of the desired product mass.

Step 4: Mild Aqueous Workup

Crucial Note: Do not use strong aqueous bases (e.g., 1M NaOH) during workup, as this will hydrolyze the ethyl ester on the substrate.

  • Once complete, dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) (approx. 10x the DMF volume).

  • Wash the organic layer sequentially with:

    • 1N HCl (x2): Removes excess DIPEA, unreacted aniline, and basic byproducts. Self-Validation: Check the aqueous layer with pH paper to ensure it is acidic (pH ~1-2).

    • Saturated NaHCO₃ (x2): Neutralizes residual acid and removes the HOAt byproduct[6].

    • Brine (x1): Removes residual water and DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate gradient).

  • Verify the final complex amide structure and the intact ethyl ester via ¹H-NMR and HRMS.

References

  • NextSDS. "Chemical Substance Information: ethyl 2-(3-aminophenyl)acetate hydrochloride." NextSDS Database. URL:[Link]

  • Dunetz, J. R., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH PubMed Central. URL:[Link]

  • Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Aapptec Peptides. URL: [Link]

  • Reddit Chemistry Community. "Amide coupling reaction between a carboxylic acid and aniline derivatives." Reddit. URL: [Link]

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters (Growing Science). URL:[Link]

  • ResearchGate. "IR spectra of oligo[ethyl 2-(3-aminophenyl)acetate]." ResearchGate. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis Guidelines for Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Executive Summary & Strategic Rationale Ethyl 2-(3-aminophenyl)acetate hydrochloride is a critical building block in medicinal chemistry, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and other...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a critical building block in medicinal chemistry, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and other advanced active pharmaceutical ingredients (APIs)[1][2].

Historically, the synthesis of this intermediate on a bench scale involves a two-step sequence: the esterification of 3-nitrophenylacetic acid followed by the catalytic reduction of the nitro group using palladium on carbon (Pd/C)[3]. While effective for milligram-to-gram scale discovery chemistry, this route introduces significant scale-up liabilities. High-pressure hydrogen handling, the cost of precious metal catalysts, and the need for specialized filtration equipment to remove pyrophoric Pd/C make the two-step process economically and operationally burdensome.

As an optimized alternative, this application note details a one-pot, highly scalable direct esterification of commercially available 3-aminophenylacetic acid using thionyl chloride (SOCl₂) in anhydrous ethanol[1][4]. This route bypasses the need for hydrogenation and directly yields the product as a highly crystalline hydrochloride salt, streamlining isolation and maximizing throughput.

Mechanistic Causality & Route Selection

The selection of the SOCl₂/Ethanol system is driven by strict chemical causality. When SOCl₂ is dosed into ethanol, it reacts rapidly and exothermically to generate ethyl chlorosulfite and anhydrous hydrogen chloride (HCl) in situ.

This in situ HCl serves a dual purpose:

  • Catalysis: It acts as a powerful acid catalyst, driving the Fischer-type esterification of the carboxylic acid moiety.

  • Product Locking (Salt Formation): It immediately protonates the basic aniline nitrogen. This prevents the primary amine from undergoing competitive side reactions (such as amidation or sulfinylamine formation) and directly yields the target compound as a stable hydrochloride salt[1][2].

Mechanism Step1 SOCl2 + EtOH Reaction Step2 In Situ Generation: HCl + Ethyl Chlorosulfite Step1->Step2 Step3 Acid-Catalyzed Esterification Step2->Step3 Dehydration Step4 Amine Protonation (HCl Salt) Step3->Step4 Product Lock

Figure 1: Mechanistic pathway highlighting in situ HCl generation and simultaneous salt formation.

Process Safety & Self-Validating Controls (E-E-A-T)

To ensure a self-validating and safe scale-up environment, the protocol integrates several critical control points:

  • Exotherm Management: The reaction between SOCl₂ and ethanol is violently exothermic. Dosing must be strictly controlled at 0–5 °C. Failure to control this temperature will result in solvent boil-off and uncontrolled release of hazardous gases.

  • Off-Gas Scrubbing: The process liberates stoichiometric amounts of SO₂ and HCl gas. A 10% NaOH caustic scrubber is mandatory. The cessation of gas bubbling in the scrubber serves as a visual, physical self-validation that the primary activation phase is complete.

  • Moisture Control: The anhydrous ethanol must have a Karl Fischer (KF) moisture content of <0.1%. Excess water will rapidly hydrolyze SOCl₂, consuming the reagent without driving the esterification, leading to stalled reaction kinetics.

  • Anti-Solvent Crystallization: Instead of an aqueous workup—which risks free-basing the aniline and losing the product to the aqueous layer—the protocol utilizes a solvent swap. Vacuum distillation removes the bulk polar solvent (ethanol), and Methyl tert-butyl ether (MTBE) is added. The sharp drop in polarity forces the hydrochloride salt to precipitate quantitatively.

ProcessWorkflow SM 3-Aminophenylacetic Acid (1.0 eq) Reactor Glass-Lined Reactor Reflux (78 °C) for 4h SM->Reactor Add after SOCl2 Solvent Anhydrous Ethanol (10 Vol) Solvent->Reactor Reagent Thionyl Chloride (1.2 eq, Dosed at 0-5 °C) Reagent->Reactor Scrubber 10% NaOH Scrubber (Neutralizes SO2 / HCl) Reactor->Scrubber Off-gas venting Distillation Vacuum Distillation (Remove 70% EtOH at 40 °C) Reactor->Distillation IPC: <1% SM Crystallization MTBE Anti-Solvent Addition (Cool to 0-5 °C) Distillation->Crystallization Isolation Filtration & Vacuum Drying (Yield: >85%, Purity: >99%) Crystallization->Isolation

Figure 2: Scale-up workflow for the one-pot esterification and salt formation process.

Experimental Protocol (1 kg Pilot Scale)

Equipment: 20 L Glass-lined reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and a line routed to a 10% NaOH scrubber system.

Step 1: Reactor Preparation & Reagent Charging

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge 10.0 L of anhydrous ethanol (Verify KF < 0.1%).

  • Engage agitation (150 rpm) and cool the reactor jacket until the internal temperature reaches 0–5 °C.

Step 2: Thionyl Chloride Dosing

  • Slowly dose 945 g (576 mL, 7.94 mol, 1.2 eq) of Thionyl Chloride via an addition funnel over 60 minutes.

  • Causality Note: Maintain the internal temperature below 10 °C during addition to control the exotherm and prevent ethanol vaporization. Ensure the scrubber is actively neutralizing the evolved gases.

Step 3: Substrate Addition & Reaction

  • Once dosing is complete, charge 1.0 kg (6.62 mol, 1.0 eq) of 3-aminophenylacetic acid in five equal portions over 30 minutes.

  • Self-Validation: The initial slurry will gradually clear into a homogenous amber solution as the amine is protonated and dissolves.

  • Ramp the jacket temperature to heat the mixture to reflux (~78 °C) and maintain for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Proceed to the next step only when the unreacted 3-aminophenylacetic acid is <1.0% (AUC).

Step 4: Distillation & Solvent Swap

  • Cool the reactor to 40 °C.

  • Apply vacuum (150–200 mbar) and distill off approximately 7.0 L of ethanol.

  • Causality Note: Removing the bulk of the polar solvent is critical. If too much ethanol remains, the product will stay dissolved, severely impacting the isolated yield.

Step 5: Crystallization & Isolation

  • Break the vacuum with nitrogen.

  • While maintaining agitation at 40 °C, slowly charge 10.0 L of Methyl tert-butyl ether (MTBE) over 1 hour. A thick white precipitate will form.

  • Apply a linear cooling ramp to bring the internal temperature to 0 °C over 2 hours. Hold at 0 °C for 1 hour to maximize crystallization kinetics.

  • Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of pre-chilled (0 °C) MTBE.

  • Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

Quantitative Scale-Up Data

The robustness of this protocol has been validated across multiple scales. The transition from bench to pilot scale demonstrates excellent linearity in yield and purity, with a highly favorable E-Factor due to the elimination of aqueous workups and chromatography.

Parameter100 g Scale1 kg Scale10 kg Scale
Isolated Yield (%) 88.5%87.2%86.8%
HPLC Purity (AUC %) 99.5%99.3%99.4%
Moisture Content (KF, %) 0.15%0.18%0.12%
Reaction Time (Reflux) 3 hours4 hours4.5 hours
E-Factor (kg waste / kg API) 12.411.811.2

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Google Patents (google.com)
  • Source: European Patent Office (googleapis.com)
  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2)

Sources

Method

Ethyl 2-(3-aminophenyl)acetate hydrochloride in active pharmaceutical ingredient (API) manufacturing

Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, bifunctional building blocks are the cornerstone of convergent synthesis. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, bifunctional building blocks are the cornerstone of convergent synthesis. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1] is a highly versatile, orthogonally reactive intermediate. Featuring a meta-substituted aniline and an ethyl ester moiety, it serves as a critical precursor for a wide array of therapeutics, ranging from targeted kinase inhibitors to acyclic nucleoside phosphonate antivirals[2].

This application note provides a comprehensive guide to the physicochemical advantages, mechanistic rationale, and self-validating protocols for integrating this compound into cGMP-compliant drug development workflows.

Mechanistic Rationale: The Hydrochloride Advantage

A common pitfall in process chemistry is the use of unstable free-base anilines. The free base form, ethyl 2-(3-aminophenyl)acetate (CAS: 52273-79-7), is highly susceptible to auto-oxidation. Exposure to ambient oxygen and light generates radical species that rapidly polymerize into dark, azo- or azoxy-linked impurities, severely compromising downstream API purity.

By utilizing the hydrochloride salt , the lone pair of the aniline nitrogen is protonated, effectively withdrawing electron density from the aromatic ring and neutralizing its susceptibility to oxidation. This simple salt formation transforms a volatile, degradable oil into a highly crystalline, free-flowing powder with an indefinite shelf life under standard conditions, making it the superior choice for scalable manufacturing.

Table 1: Comparative Quality Attributes for Manufacturing
ParameterFree Base (CAS 52273-79-7)Hydrochloride Salt (CAS 452076-57-2)Process Impact
Physical State Pale yellow to brown oilWhite to off-white crystalline powderSalt allows for precise gravimetric dosing.
Oxidative Stability Low (Darkens rapidly in air)High (Stable under ambient conditions)Salt eliminates the need for inert glovebox handling.
Solubility Profile Miscible in organic solventsSoluble in water and polar protic solventsSalt enables orthogonal aqueous washing during IPCs.
Purity Retention Degrades >2% per monthStable >99.5% over 24 monthsSalt ensures cGMP compliance and batch-to-batch consistency.

Upstream Synthesis & Downstream API Divergence

The synthesis of ethyl 2-(3-aminophenyl)acetate typically proceeds via the catalytic hydrogenation of ethyl 3-nitrophenylacetate using a Palladium on Carbon (Pd/C) catalyst[2]. Once the hydrochloride salt is isolated, the molecule's orthogonal reactivity allows it to diverge into multiple therapeutic classes:

  • Acyclic Nucleoside Antivirals: The ethyl ester is chemoselectively reduced to yield 2-(3-aminophenyl)ethanol, a key intermediate for phosphonomethyl ether derivatives[2].

  • Targeted Therapeutics & Polymers: The meta-amine undergoes electrophilic aromatic substitution, amidation, or urea formation to build kinase inhibitors, NSAID analogs, or oligo(azomethine) hybrids[3].

API_Pathway N1 3-Nitrophenylacetic Acid N2 Ethyl 3-nitrophenylacetate N1->N2 EtOH, H2SO4 Esterification N3 Ethyl 2-(3-aminophenyl)acetate (Free Base) N2->N3 H2, Pd/C Hydrogenation N4 Ethyl 2-(3-aminophenyl)acetate HCl (Stable API Intermediate) N3->N4 HCl (g) Salt Formation API1 Acyclic Nucleoside Antivirals (via Ester Reduction) N4->API1 1. Free-basing 2. LiAlH4 Reduction API2 Targeted Therapeutics (via Amine Coupling) N4->API2 1. Free-basing 2. Acyl/Aryl Chloride

Synthesis pathway and downstream divergence of ethyl 2-(3-aminophenyl)acetate.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an In-Process Control (IPC) or a distinct visual cue that confirms the mechanistic success of the operation before proceeding.

Protocol A: Free-Basing and Orthogonal Amidation

Objective: Couple the meta-amine with an acyl chloride while preserving the ethyl ester. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF). The steric bulk of DIPEA prevents competitive ketene formation from the acyl chloride, driving the reaction strictly toward the desired amide.

Step-by-Step Methodology:

  • Neutralization: Suspend 1.0 eq of ethyl 2-(3-aminophenyl)acetate hydrochloride in Dichloromethane (DCM) ( 10 vol ). Add saturated aqueous NaHCO3​ ( 5 vol ) dropwise under vigorous stirring.

    • Self-Validation (IPC 1): Vigorous effervescence ( CO2​ gas) will occur. The reaction is complete when effervescence ceases and the aqueous layer tests at pH 8.0 .

  • Extraction: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the free base as a pale oil. Proceed immediately to Step 3 to prevent oxidation.

  • Amidation: Dissolve the free base in anhydrous THF ( 10 vol ). Add 1.5 eq of DIPEA. Cool the reactor to 0∘C .

  • Electrophile Addition: Add 1.05 eq of the target acyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5∘C .

    • Self-Validation (IPC 2): A dense white precipitate (DIPEA·HCl) will form immediately, visually confirming the progression of the acylation. HPLC sampling should indicate <1% starting material.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and crystallize the organic layer using a Heptane anti-solvent crash to isolate the API intermediate.

Amidation_Workflow S1 1. Free-Basing (DCM / NaHCO3) IPC1 IPC: pH 8.0 CO2 Evolution Stops S1->IPC1 S2 2. Electrophile Addition (0°C, DIPEA) IPC1->S2 IPC2 IPC: White Precipitate HPLC <1% SM S2->IPC2 S3 3. Crystallization (EtOAc/Heptane) IPC2->S3 QC QC: >99.5% Purity Target Intermediate S3->QC

Workflow for self-validating amidation of ethyl 2-(3-aminophenyl)acetate.

Table 2: Optimization of Amidation Parameters (Scale-up Data)
BaseSolventTemp (°C)IPC ObservationYield (%)Purity (HPLC)
Triethylamine (TEA)DCM25Rapid exotherm, yellowing78.494.2%
DIPEADCM0 to 25Controlled exotherm85.197.5%
DIPEA THF 0 to 25 Clean precipitation of salt 92.7 >99.1%
Protocol B: Chemoselective Ester Reduction (Fieser Method)

Objective: Reduce the ethyl ester to 2-(3-aminophenyl)ethanol for antiviral synthesis[2]. Causality: Standard Lithium Aluminum Hydride ( LiAlH4​ ) reductions often fail at the workup stage due to the formation of unfilterable, gelatinous aluminum hydroxide emulsions. We employ the Fieser quench method to force the precipitation of granular, easily filterable aluminate salts, transforming a highly variable workup into a robust unit operation.

Step-by-Step Methodology:

  • Reduction: Dissolve the freshly prepared free base ( 1.0 eq ) in anhydrous THF ( 15 vol ). Cool to 0∘C under Argon.

  • Hydride Addition: Carefully add LiAlH4​ ( 1.5 eq as a 1M solution in THF) dropwise.

    • Self-Validation (IPC 1): Exothermic reaction and hydrogen gas evolution confirm active hydride transfer. Stir at room temperature for 2 hours until TLC shows complete consumption of the ester.

  • Fieser Quench: Cool the reaction back to 0∘C . For every x grams of LiAlH4​ used, strictly follow this sequence:

    • Add x mL of distilled water dropwise.

    • Add x mL of 15% NaOH (aq) dropwise.

    • Add 3x mL of distilled water dropwise.

  • Maturation: Stir the mixture vigorously for 15 minutes at room temperature.

    • Self-Validation (IPC 2): The gelatinous gray suspension will abruptly transform into stark white, granular aluminum salts suspended in a clear THF layer. If the salts remain gummy, add a small amount of MgSO4​ and stir for an additional 10 minutes.

  • Filtration: Filter the mixture through a Celite pad. Wash the filter cake with hot THF. Concentrate the filtrate to yield highly pure 2-(3-aminophenyl)ethanol.

References

  • NextSDS. "ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information." NextSDS Database.
  • Sigma-Aldrich. "2-aminophenyl acetate | Sigma-Aldrich.
  • Krečmerová, M., & Holý, A. (1995). "Preparation of Phosphonomethyl Ethers Derived from 2-Phenylethanol and Its Amino Derivatives." Collection of Czechoslovak Chemical Communications, 60(4), 659-669.
  • ResearchGate. "IR spectra of a) oligo[ethyl 2-(3-aminophenyl)acetate], oligo 1, and b) oligo[2-(3aminophenyl)acetic acid], oligo 4.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Ethyl 2-(3-aminophenyl)acetate Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-(3-aminophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-aminophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experimental outcomes.

The synthesis of this valuable intermediate typically proceeds via one of two primary routes: the reduction of an aromatic nitro compound or the esterification of an aminophenylacetic acid, followed by salt formation. Each stage presents unique challenges that can significantly impact your final yield. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses the most common and critical problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions to get your reaction back on track.

Q1: My reduction of ethyl 2-(3-nitrophenyl)acetate is incomplete or results in a complex mixture of byproducts. What is going wrong?

This is a frequent issue, and the root cause often depends on the reduction method employed. The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][2] If not properly controlled, these intermediates can react with each other to form undesired dimeric products like azoxy, azo, or hydrazo compounds.[1][3]

A. If using a metal/acid system (e.g., Fe/HCl, Sn/HCl - Béchamp Reduction):

  • Causality: The most likely culprit is poor acid control or insufficient reductant. A strongly acidic medium is critical to protonate the reactive intermediates (Ar-NO, Ar-NHOH), preventing them from condensing into dimeric byproducts.[1] Inadequate mixing or low-quality iron (e.g., passivated surface) can lead to localized areas where the reaction stalls, allowing side reactions to dominate.

  • Solutions:

    • Ensure Sufficient Acid: Use a stoichiometric excess of acid. Monitor the pH throughout the addition of the metal to ensure it remains strongly acidic.

    • Activate the Metal: If using iron powder, consider a pre-wash with dilute HCl to remove any passivating oxide layer. Use a fine, high-surface-area powder for optimal reactivity.

    • Control Temperature: While the reaction requires heating to initiate, runaway temperatures can promote side reactions. Maintain a consistent reflux temperature as specified in optimized protocols.[4]

    • Vigorous Agitation: Ensure the solid iron is well-suspended to maintain a homogenous reaction environment and prevent localized "hot spots" or areas of reagent depletion.

B. If using Catalytic Hydrogenation (e.g., H₂/Pd-C):

  • Causality: An incomplete reaction suggests catalyst deactivation or poisoning. The ester functional group is generally stable under these conditions, but impurities in the starting material or solvent (especially sulfur compounds) can poison the palladium catalyst.[5][6] The product aniline itself can, in some cases, inhibit the catalyst's activity if not properly managed.

  • Solutions:

    • Use High-Quality Reagents: Ensure your starting material and solvent (commonly ethanol or ethyl acetate) are free from catalyst poisons.

    • Select the Right Catalyst: 10% Palladium on carbon (Pd/C) is a standard choice.[7] If issues persist, consider using a fresh batch of catalyst or trying a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), especially if acidic conditions are tolerable.[5]

    • Optimize Solvent and pH: Polar solvents like ethanol or methanol are generally effective.[5] In some cases, adding a small amount of acetic acid can facilitate the reaction by protonating the amine product, preventing it from binding to and inhibiting the catalyst surface.[5]

    • Ensure Efficient Hydrogen Delivery: Vigorous stirring is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst surface.[5] Ensure the system is properly purged of air and maintained under a positive pressure of hydrogen.

Q2: My final product is dark brown and oily, leading to significant losses during purification. How can I prevent this?

Product color and purity are directly linked. A dark, impure product is often the result of air oxidation of the aniline functional group or degradation from excessive heat.

  • Causality: Anilines, particularly in their free base form, are susceptible to air oxidation, which forms highly colored polymeric impurities.[8] This is often exacerbated by prolonged exposure to heat during solvent removal or distillation. Impurities in the starting materials can also carry through and contribute to the color.

  • Solutions:

    • Work Under an Inert Atmosphere: After the reduction is complete and you are proceeding with the work-up of the free amine, do so under a nitrogen or argon atmosphere.[8] This minimizes contact with oxygen.

    • Minimize Heat Exposure: When removing solvents using a rotary evaporator, use the lowest temperature and pressure feasible. Avoid prolonged heating.

    • Prompt Conversion to Hydrochloride Salt: The aniline is most stable as its protonated salt. Convert the crude free amine to its hydrochloride salt as soon as reasonably possible after the work-up. The salt is significantly more resistant to oxidation.

    • Consider a Charcoal Treatment: If the crude free amine solution is colored before solvent removal, a brief treatment with activated charcoal can help remove some colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Q3: I'm losing a significant amount of product during the aqueous work-up after the reduction. What are the best practices for extraction?

Product loss during work-up is a classic problem that can decimate an otherwise successful reaction. This is typically due to the product's partial solubility in the aqueous layer or the formation of stable emulsions.

  • Causality: Ethyl 2-(3-aminophenyl)acetate has both a polar amine group and a relatively non-polar ethyl ester group, giving it some solubility in both aqueous and organic phases. During the basic work-up (e.g., after a Béchamp reduction), if the pH is not sufficiently high, some of the amine will remain protonated and prefer the aqueous layer. Fine particulate matter, like iron hydroxides from a Béchamp reduction, can also stabilize emulsions.[4][8]

  • Solutions:

    • Ensure Complete Basification: After an acid-mediated reduction, adjust the pH of the aqueous solution to >9-10 with a base like NaOH or K₂CO₃ before extraction. This ensures the aniline is in its free base form and maximally soluble in the organic solvent.

    • Back-Extraction: After your primary extractions with a solvent like ethyl acetate or dichloromethane, perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[8]

    • Use Brine to Break Emulsions: If an emulsion forms, adding a saturated aqueous solution of NaCl (brine) can help break it by increasing the polarity of the aqueous phase and forcing better separation.[8]

    • Filter Before Extraction: In a Béchamp reduction, it is highly advisable to filter the reaction mixture (often through a pad of Celite) to remove the iron oxide/hydroxide sludge before extraction.[4] This is the most effective way to prevent emulsion formation.

Q4: The Fischer esterification of 3-aminophenylacetic acid has a low conversion rate. How can I drive the reaction to completion?

Fischer esterification is a classic equilibrium-controlled reaction.[9][10] A low yield almost always means the reaction has reached equilibrium without a high conversion to the product.

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[11] To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's principle.

  • Solutions:

    • Use a Large Excess of Alcohol: The most common strategy is to use the alcohol (ethanol, in this case) as the solvent. This large excess of a reactant drives the equilibrium forward.[10]

    • Remove Water: Water is a product, and its removal will pull the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[12] Alternatively, adding a dehydrating agent like molecular sieves can be effective.

    • Ensure Adequate Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carboxylic acid and make it more electrophilic.[9][12] Ensure a sufficient catalytic amount is used (typically 1-5 mol%).

    • Allow Sufficient Reaction Time: These reactions can be slow.[10] Monitor the reaction by TLC or GC to ensure it has truly reached completion, which may require several hours at reflux.

Frequently Asked Questions (FAQs)

What are the most reliable methods for reducing the nitro group in this synthesis? Both catalytic hydrogenation (H₂/Pd-C) and metal/acid reductions (Fe/HCl) are highly reliable and scalable.[2][7] Catalytic hydrogenation is often cleaner, with work-up involving simple filtration of the catalyst.[7] However, it is sensitive to catalyst poisons and requires specialized pressure equipment. The Béchamp (Fe/HCl) reduction is operationally simpler for a standard lab setup, robust, and cost-effective, but involves a more challenging work-up to remove the iron sludge.[4][13]

How can I effectively monitor the progress of the reduction reaction? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system (e.g., 30-50% ethyl acetate in hexanes) that gives good separation between the starting nitro compound and the product amine. The starting material is less polar and will have a higher Rf value, while the product amine is more polar and will have a lower Rf. The reaction is complete when the starting material spot is no longer visible by UV light.

Is the free amine, Ethyl 2-(3-aminophenyl)acetate, stable? The free amine is a light brown to dark brown liquid that is reasonably stable if stored properly but is susceptible to air oxidation over time, especially if exposed to light and air.[8] For long-term storage, it is highly recommended to store it as the hydrochloride salt, which is a more stable solid. If you must store the free base, keep it in a dark, well-sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).

Visual Guides and Workflows
Synthetic Pathways Overview

G cluster_0 Route 1: Reduction First cluster_1 Route 2: Esterification Last A Ethyl 2-(3-nitrophenyl)acetate B Ethyl 2-(3-aminophenyl)acetate (Free Base) A->B Reduction (e.g., H2/Pd-C or Fe/HCl) F Ethyl 2-(3-aminophenyl)acetate Hydrochloride B->F HCl Addition C 3-Nitrophenylacetic acid D 3-Aminophenylacetic acid C->D Reduction E Ethyl 2-(3-aminophenyl)acetate (Free Base) D->E Fischer Esterification (EtOH, H+) E->F HCl Addition

Caption: Primary synthetic routes to the target compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC/GC) Start->CheckTLC SM_Remains Significant Starting Material Remains? CheckTLC->SM_Remains Byproducts Significant Byproduct Formation? SM_Remains->Byproducts No IncompleteRxn Incomplete Reaction SM_Remains->IncompleteRxn Yes WorkupLoss Yield Loss During Work-up/Purification? Byproducts->WorkupLoss No SideRxns Side Reactions Dominate Byproducts->SideRxns Yes PurificationIssue Product Loss or Degradation WorkupLoss->PurificationIssue Yes End Yield Improved WorkupLoss->End No Sol_Incomplete Increase reaction time/temp Check reagent/catalyst activity Optimize conditions (pH, solvent) IncompleteRxn->Sol_Incomplete Sol_SideRxns Improve acid control (metal reduction) Run under inert atmosphere Lower temperature SideRxns->Sol_SideRxns Sol_Purification Back-extract aqueous layers Use brine to break emulsions Convert to salt promptly to avoid oxidation PurificationIssue->Sol_Purification Sol_Incomplete->End Sol_SideRxns->End Sol_Purification->End

Caption: Decision tree for troubleshooting low yield issues.

Optimized Experimental Protocols
Protocol 1: Optimized Béchamp Reduction of Ethyl 2-(3-nitrophenyl)acetate

This protocol is designed to maximize yield by ensuring complete reaction and minimizing side product formation.

ParameterValue/ConditionRationale
Solvent Ethanol/Water (e.g., 8:1 v/v)Co-solvent system ensures solubility of both organic starting material and inorganic acid.
Reductant Iron Powder (<100 mesh)High surface area increases reaction rate. Use 3-5 equivalents.
Acid Glacial Acetic Acid or HClAcetic acid can be easier to handle and provides sufficient acidity.
Temperature 80-90 °CProvides sufficient activation energy without promoting excessive side reactions.
Work-up 1. Cool to RT. 2. Filter through Celite. 3. Basify filtrate to pH >9. 4. Extract with Ethyl Acetate.Filtering before extraction is critical to remove iron sludge and prevent emulsions.[4]

Step-by-step:

  • To a stirred suspension of ethyl 2-(3-nitrophenyl)acetate (1 equiv) and iron powder (4 equiv) in the ethanol/water solvent system, heat the mixture to ~70 °C.

  • Slowly add glacial acetic acid (or conc. HCl) dropwise, maintaining the internal temperature below 90 °C.

  • After the addition is complete, maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter the entire slurry through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add water and basify the aqueous solution to pH >9 with 2M NaOH.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free amine.

References
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver Website. Accessed March 20, 2024. [Link]

  • Wikipedia. Reduction of nitro compounds. Wikipedia Website. Last updated October 2023. [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. Published January 25, 2010. [Link]

  • Khan, I., et al. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Published 2024. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic-Chemistry.org. Accessed March 20, 2024. [Link]

  • Chemistry Steps. Fischer Esterification. Chemistry Steps Website. Published November 18, 2021. [Link]

  • Attanasi, O., et al. Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Published 1983. [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia Website. Last updated January 2024. [Link]

  • Procter, D. J., et al. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Published 2012. [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic-Chemistry.org. Accessed March 20, 2024. [Link]

  • Adams, R., Thal, A. F. Ethyl Phenylacetate. Organic Syntheses. Coll. Vol. 1, p.270 (1941); Vol. 2, p.27 (1922). [Link]

  • Kumar, D., et al. Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry. Published August 2, 2021. [Link]

  • ECHA. Ethyl 2-(3-aminophenyl)acetate hydrochloride. ECHA Website. Accessed March 20, 2024. [Link]

  • Wikipedia. Béchamp reduction. Wikipedia Website. Last updated July 2023. [Link]

  • Not Voodoo. Solving Issues with Heterogeneous Catalytic Hydrogenation. Not Voodoo Blog. Published 2020. [Link]

  • Reddit. Hydrogenation troubleshooting. Reddit r/Chempros. Posted February 17, 2023. [Link]

  • Reddit. Fischer Esterification Issue. Reddit r/chemistry. Posted July 31, 2025. [Link]

  • Cambridge University Press & Assessment. Bechamp Reduction. Cambridge Website. Accessed March 20, 2024. [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Published 2015. [Link]

  • Al-Dies, A. M., et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Published February 5, 2022. [Link]

  • Nagel, U., Radau, G., Link, A. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie. Published December 2011. [Link]

  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate Website. Published December 2025. [Link]

  • Chem-Station. Bechamp Reduction. Chem-Station Website. Published May 16, 2017. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Website. Accessed March 20, 2024. [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • Supporting Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Accessed March 20, 2024. [Link]

  • Organic Syntheses. A 250 mL single-necked, 24/40 recovery flask... Organic Syntheses Website. Accessed March 20, 2024. [Link]

  • Google Patents. JP3160983B2 - Purification method of ethyl acetate.
  • Ministry of the Environment, Japan. Ethyl acetate Chemical Substances Control Law Reference No.: 2-726. Ministry of the Environment, Japan Website. Accessed March 20, 2024. [Link]

  • National Institute of Health Sciences, Japan. Official Monographs for Part I / Ethyl Aminobenzoate. National Institute of Health Sciences, Japan Website. Accessed March 20, 2024. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(3-aminophenyl)acetate hydrochloride in aqueous media. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(3-aminophenyl)acetate hydrochloride in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting pathways to directly address common issues.

Understanding the Molecule: First Principles

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of Ethyl 2-(3-aminophenyl)acetate hydrochloride that govern its solubility.

Q1: What are the key structural features of Ethyl 2-(3-aminophenyl)acetate hydrochloride that influence its solubility?

Ethyl 2-(3-aminophenyl)acetate hydrochloride is an amine hydrochloride salt. Its structure consists of a moderately lipophilic ethyl phenylacetate core and a hydrophilic primary amine group, which is protonated to form the hydrochloride salt. The solubility of this compound in aqueous media is a delicate balance between the hydrophilicity of the anilinium chloride group and the hydrophobicity of the ethyl phenylacetate backbone.

Q2: What is the expected aqueous solubility of Ethyl 2-(3-aminophenyl)acetate hydrochloride?
Q3: What is the pKa of Ethyl 2-(3-aminophenyl)acetate hydrochloride, and why is it important?

The pKa of the protonated amino group (the anilinium ion) is a critical parameter for controlling solubility. While an exact experimental value for this specific molecule is not published, we can estimate it based on the pKa of a typical anilinium ion, which is approximately 4.6.[2] The ethyl acetate group at the meta-position is weakly electron-withdrawing, which would be expected to slightly decrease the pKa. Therefore, an estimated pKa in the range of 4.0 - 4.5 is a reasonable starting point for experimental optimization.

This pKa value is the pH at which the protonated (soluble, salt) form and the deprotonated (poorly soluble, free base) form are present in equal concentrations. This relationship is fundamental to developing a pH-adjustment strategy to enhance solubility.

Troubleshooting Workflow: A Visual Guide

The following flowchart outlines a systematic approach to troubleshooting poor solubility of Ethyl 2-(3-aminophenyl)acetate hydrochloride.

Troubleshooting_Workflow start Start: Poor Solubility Observed check_ph Is the aqueous medium buffered? start->check_ph ph_adjustment Adjust pH to be at least 1-2 units below the estimated pKa (e.g., pH 2.0-3.0) check_ph->ph_adjustment Yes (Buffered) unbuffered Unbuffered (e.g., DI Water) check_ph->unbuffered No (Unbuffered) solubility_improved_ph Solubility Improved? ph_adjustment->solubility_improved_ph co_solvent Consider Co-solvent Addition solubility_improved_ph->co_solvent No success Success: Optimized Formulation solubility_improved_ph->success Yes co_solvent_screen Perform a Co-solvent Screen (e.g., Ethanol, Propylene Glycol, PEG 400) co_solvent->co_solvent_screen solubility_improved_cs Solubility Improved? co_solvent_screen->solubility_improved_cs surfactant Evaluate Surfactant Use solubility_improved_cs->surfactant No solubility_improved_cs->success Yes surfactant_screen Screen Non-ionic Surfactants (e.g., Polysorbate 80, Cremophor EL) surfactant->surfactant_screen solubility_improved_surf Solubility Improved? surfactant_screen->solubility_improved_surf solubility_improved_surf->success Yes further_strategies Advanced Strategies: Cyclodextrins, Different Salt Forms solubility_improved_surf->further_strategies No unbuffered->ph_adjustment buffered Buffered (e.g., PBS at pH 7.4)

Caption: Troubleshooting workflow for poor solubility.

In-depth Troubleshooting FAQs

pH Adjustment
Q4: My compound is precipitating in a neutral buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

At a neutral pH of 7.4, which is significantly above the estimated pKa of 4.0-4.5, the equilibrium will heavily favor the deprotonated, free base form of Ethyl 2-(3-aminophenyl)acetate. This form is expected to be poorly soluble in water, leading to precipitation.[3]

Solution: The most direct approach is to lower the pH of your aqueous medium. By acidifying the solution, you shift the equilibrium towards the protonated, more soluble anilinium hydrochloride form.[4] A good starting point is to adjust the pH to be at least 1-2 units below the pKa. For this compound, aiming for a pH between 2.0 and 3.0 is recommended.

Experimental Protocol: pH-Based Solubility Enhancement

  • Prepare a stock solution of the compound: If possible, prepare a concentrated stock solution in a water-miscible organic solvent where the compound is freely soluble (e.g., DMSO, ethanol).

  • Prepare a series of acidic buffers: Prepare a range of buffers with pH values from 2.0 to 5.0 (e.g., citrate or acetate buffers).

  • Titrate to determine optimal pH:

    • To a known volume of each buffer, add a small aliquot of your stock solution to the target final concentration.

    • Vortex or stir the solutions vigorously.

    • Visually inspect for any precipitation.

    • For a more quantitative assessment, you can measure the turbidity using a spectrophotometer or analyze the concentration of the dissolved compound in the supernatant by HPLC after centrifugation.

  • Select the lowest pH that provides complete dissolution and is compatible with your downstream application.

Co-solvents and Surfactants
Q5: I've lowered the pH, but the solubility is still insufficient for my needs. What's the next step?

If pH adjustment alone is not sufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5]

Commonly Used Co-solvents:

Co-solventProperties & Considerations
Ethanol A good starting point, generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG) A viscous solvent with a good safety profile, often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, effective at solubilizing a wide range of compounds.
Dimethyl Sulfoxide (DMSO) A very strong aprotic solvent, excellent for initial stock solutions but can have biological effects at higher concentrations.[5]

Experimental Protocol: Co-solvent Screening

  • Prepare a series of co-solvent/buffer mixtures: In your optimized acidic buffer (from the previous protocol), prepare solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility in each mixture:

    • Add an excess of Ethyl 2-(3-aminophenyl)acetate hydrochloride to each co-solvent/buffer mixture.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation is reached.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

  • Select the co-solvent and concentration that provides the desired solubility with the lowest percentage of organic solvent.

Q6: Are there other options if co-solvents are not suitable for my experiment?

Yes, surfactants can be an effective alternative. Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble compounds in their hydrophobic core, thereby increasing their apparent solubility.[6] Non-ionic surfactants are generally preferred due to their lower potential for interacting with charged molecules.

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A commonly used non-ionic surfactant with a good safety profile.

  • Cremophor® EL: A polyethoxylated castor oil, effective for highly lipophilic compounds.

The screening process for surfactants is similar to that for co-solvents, typically starting with concentrations ranging from 0.1% to 2% (w/v).

Stability Considerations: The Hydrolysis of the Ester

Q7: I have successfully dissolved my compound, but I'm concerned about its stability in an aqueous solution. Is this a valid concern?

Yes, it is a very valid and critical concern. Ethyl 2-(3-aminophenyl)acetate hydrochloride contains an ethyl ester functional group, which is susceptible to hydrolysis in aqueous media to form the corresponding carboxylic acid (3-aminophenylacetic acid) and ethanol.[7] This hydrolysis can be catalyzed by both acid and base.[6]

  • Acid-catalyzed hydrolysis: Occurs at low pH values, which are often necessary for solubilization.

  • Base-catalyzed hydrolysis (saponification): Is generally faster than acid-catalyzed hydrolysis and becomes significant at neutral and alkaline pH.[6]

This means that while a low pH is beneficial for solubility, it may compromise the stability of the compound over time. Conversely, at a neutral pH where the ester might be more stable, the compound is poorly soluble.

Q8: How can I mitigate the hydrolysis of my compound?
  • Prepare solutions fresh: The most straightforward approach is to prepare your aqueous solutions of Ethyl 2-(3-aminophenyl)acetate hydrochloride immediately before use.

  • Store stock solutions in an organic solvent: If you need to store the compound for an extended period, prepare a concentrated stock solution in a dry, aprotic organic solvent (e.g., anhydrous DMSO or acetonitrile) and store it at -20°C or -80°C.

  • Conduct stability studies: If your experiment requires the compound to be in an aqueous solution for a prolonged period, it is essential to conduct a stability study. This involves preparing the solution in your final formulation (optimized buffer with any co-solvents) and monitoring the concentration of the parent compound and the appearance of the hydrolyzed carboxylic acid product over time using a technique like HPLC.

  • Consider temperature: Hydrolysis reactions are temperature-dependent. If compatible with your experimental setup, conducting experiments at lower temperatures can slow down the rate of degradation.

By systematically addressing both solubility and stability, you can develop a robust formulation for Ethyl 2-(3-aminophenyl)acetate hydrochloride that ensures the integrity and success of your experiments.

References

  • Sciencemadness Discussion Board. Ester hydrolysis. (2008).
  • Gandolfi, R., et al. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar.
  • U.S. Environmental Protection Agency.
  • Gracin, S., & Rasmuson, Å. C. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Buncel, E., et al. Rate-limiting proton-transfer in the σ-adduct forming reactions of 1,3,5-trinitrobenzene and 4-nitrobenzofuroxan with substituted anilines in dimethyl sulfoxide.
  • ChemicalBook. 4-Aminophenylacetic acid | 1197-55-3. (2026).
  • Mansouri, K., et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Wang, J., et al. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. (2024).
  • Gracin, S., & Rasmuson, Å. C. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. (2002).
  • Buncel, E., & Symons, E. A. The Dissociation of Anilinium Ions in Aqueous Dimethylsulfoxide. Canadian Science Publishing. (1972).
  • ChemicalBook. 4-Aminophenylacetic acid CAS#: 1197-55-3.
  • CymitQuimica.
  • Wang, J., et al. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. (2024).
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010).
  • Mansouri, K., et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • J. Chem. Soc., Perkin Trans. 2. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates.
  • LibreTexts. Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide, CH3COOCH2CH3 + OH– → CH3COO–. (2021).
  • University of Alberta.
  • Chemical Substance Information. ethyl 2-(3-aminophenyl)
  • EQA. QSAR model for pka prediction of phenols. (2023).
  • Benchchem. An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
  • ResearchGate.
  • Rowan Scientific.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Benchchem. Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
  • Hoye, T. R. Properties of Common Organic Solvents. (2022).
  • BLD Pharm. 52273-79-7|Ethyl 2-(3-aminophenyl)
  • OWL.
  • AiFChem. 52273-79-7 | Ethyl 2-(3-aminophenyl)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-(3-aminophenyl)acetate Hydrochloride Derivatives

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(3-aminophenyl)acetate hydrochloride and its derivatives. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(3-aminophenyl)acetate hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing Ethyl 2-(3-aminophenyl)acetate, and why is temperature so critical?

Direct Answer: The most common laboratory method is the Fischer esterification of 3-aminophenylacetic acid with ethanol, using a strong acid catalyst like gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] Temperature is the most critical parameter because it governs the delicate balance between achieving a practical reaction rate and minimizing the formation of significant, often hard-to-remove, impurities.

Senior Application Scientist's Insight: The synthesis is an equilibrium-driven process where water is produced as a byproduct.[4] According to Le Chatelier's principle, heat is required to drive the reaction forward at a reasonable pace. However, the starting material and product contain two reactive functional groups: a nucleophilic aromatic amine and an electrophilic ester. At elevated temperatures, these groups can react with each other, leading to side reactions like self-condensation (amide formation), which results in dimers and polymers.[5][6] Furthermore, aromatic amines are susceptible to oxidation, which is accelerated at higher temperatures, leading to colored impurities.[7] Therefore, the "optimal" temperature is a narrow window that maximizes ester formation while keeping these degradation pathways in check.

Q2: What is a good starting temperature range for this esterification?

Direct Answer: A good starting point for this reaction is the reflux temperature of the alcohol used as the solvent. For ethanol, this is approximately 78-80°C.[8][9]

Senior Application Scientist's Insight: Refluxing in ethanol provides a consistent and moderate reaction temperature that is often sufficient to drive the esterification to completion without causing rapid degradation.[7] It's an excellent starting point for optimization. If the reaction is too slow, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC), the temperature can be cautiously increased by switching to a higher-boiling point solvent, but this must be done with careful monitoring for byproduct formation.

Q3: My reaction mixture is turning dark brown/black. Is this related to temperature?

Direct Answer: Yes, a dark product color is a classic indicator of degradation, often caused by excessive reaction temperature.[7]

Senior Application Scientist's Insight: The primary cause of color formation is the air oxidation of the aniline moiety in your compound.[7] This process is significantly accelerated by heat. To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). If the color change is still significant, it's a strong indication that the reaction temperature is too high, and you should consider lowering it, even if it means extending the reaction time. Using high-purity, purified starting materials can also help minimize this issue.[7]

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low Yield of Ethyl 2-(3-aminophenyl)acetate Hydrochloride
Q: My final yield is consistently below 50%. How can I determine if temperature is the culprit and what steps should I take?

Direct Answer: Low yield can be due to either an incomplete reaction (temperature too low) or product degradation/side reactions (temperature too high). The first step is to analyze the crude reaction mixture by TLC, GC-MS, or ¹H NMR to diagnose the issue.

Senior Application Scientist's Insight: A systematic approach is required to troubleshoot a low yield.

  • Diagnose the Issue:

    • High Starting Material Remaining: If you observe a significant amount of unreacted 3-aminophenylacetic acid in your crude analysis, the reaction is likely incomplete. This points to either insufficient reaction time, an inactive catalyst, or a reaction temperature that is too low to overcome the activation energy barrier effectively.[4]

    • Multiple Unidentified Spots/Peaks: If your starting material is consumed but the spot/peak for your desired product is weak and accompanied by several other signals (especially higher molecular weight species), you are likely facing issues with side reactions or degradation.[10] This strongly suggests the reaction temperature is too high.

  • Corrective Actions:

    • If Incomplete: Consider increasing the reaction temperature in small increments (e.g., 5-10°C, which may require switching to a solvent like n-propanol) or, more simply, extending the reaction time at the current temperature. Monitor progress every few hours.

    • If Degradation: Immediately lower the reaction temperature. It is better to run the reaction for 24 hours at a lower temperature than for 4 hours at a high temperature that destroys your product. Running the reaction under a strict inert atmosphere is also crucial.[7]

Problem 2: Significant Byproduct Formation
Q: My analysis shows a major byproduct with a higher molecular weight. What is it and how can temperature control minimize it?

Direct Answer: The most probable high-molecular-weight byproduct is an amide-linked dimer, formed by the N-acylation of the amine group of one molecule by the ester group of another. This reaction is highly temperature-dependent.

Senior Application Scientist's Insight: This intermolecular side reaction is a classic challenge when both a nucleophilic amine and an electrophile are present in the same molecule.

  • Mechanism: The amine of one molecule attacks the ester carbonyl of another, displacing ethanol to form a stable amide bond. This process can continue, leading to oligomers and polymers. While this reaction can be catalyzed by acids, its rate is dramatically accelerated at higher temperatures.[6][11]

  • Temperature Control Strategy: To minimize this, the reaction should be conducted at the lowest practical temperature that still allows for the desired esterification to proceed to completion in a reasonable timeframe. This is the core of the optimization process. An experimental approach, as detailed in the protocols below, is the most effective way to identify this optimal temperature.

Data-Driven Optimization: A Representative Study

To illustrate the impact of temperature, consider the following data from a typical optimization study.

Reaction Temp. (°C)Reaction Time (h)Yield (%)Purity (LC-MS, %)Dimer Byproduct (%)
60245598.5< 0.5
80 (Reflux)128597.02.0
10067085.013.5
12044560.0> 30.0

Table 1: Representative data showing the effect of reaction temperature on the synthesis of Ethyl 2-(3-aminophenyl)acetate. The optimal balance of yield and purity is found at the reflux temperature of ethanol (80°C).

Visual Troubleshooting Workflow

The following flowchart provides a logical path for troubleshooting common issues related to reaction temperature.

Troubleshooting_Workflow start Problem Observed in Synthesis low_yield Low Yield start->low_yield impurity High Impurity / Dark Color start->impurity analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) low_yield->analyze_crude impurity->analyze_crude sm_present High Amount of Starting Material? analyze_crude->sm_present byproducts Significant Byproducts or Coloration? analyze_crude->byproducts sm_present->byproducts  No increase_temp Action: Increase Temperature or Reaction Time sm_present->increase_temp  Yes byproducts->low_yield  No (Re-evaluate issue) decrease_temp Action: Decrease Temperature byproducts->decrease_temp  Yes check_catalyst Action: Verify Catalyst Activity increase_temp->check_catalyst inert_atm Action: Ensure Strict Inert Atmosphere decrease_temp->inert_atm

Caption: A troubleshooting flowchart for diagnosing and resolving temperature-related issues.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

This protocol uses standard reflux conditions and serves as a baseline before optimization.

Materials:

  • 3-aminophenylacetic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 mL per gram of starting material)

  • Dry HCl gas or concentrated Sulfuric Acid (H₂SO₄, 0.1 - 1.2 eq)

  • Diethyl ether for precipitation

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Charge the flask with 3-aminophenylacetic acid and anhydrous ethanol.

  • Catalyst Addition: Begin stirring the suspension. If using H₂SO₄, add it dropwise at room temperature. If using HCl gas, bubble it through the stirred mixture for 15-20 minutes. An exotherm may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (~80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) until the starting material spot is no longer visible (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add the concentrated ethanolic solution to a stirred flask of cold diethyl ether.

    • The hydrochloride salt should precipitate as a white or off-white solid.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield Ethyl 2-(3-aminophenyl)acetate hydrochloride.

Protocol 2: Temperature Optimization Study

This protocol outlines a parallel experiment to identify the optimal reaction temperature.

Procedure:

  • Setup: Prepare three identical reaction flasks (as described in Protocol 1).

  • Reaction Conditions:

    • Flask A (Low Temp): Heat to 60°C.

    • Flask B (Baseline): Heat to reflux (~80°C).

    • Flask C (High Temp): Use a higher boiling solvent like n-propanol and heat to 100°C.

  • Execution: Run all three reactions simultaneously, ensuring all other parameters (reagent stoichiometry, concentrations) are identical.

  • Time-Course Analysis: Withdraw a small aliquot from each reaction at set time points (e.g., 2, 4, 8, 16, and 24 hours).

  • Analysis: Quench the aliquots and analyze them by a quantitative method like LC-MS or GC-MS to determine the relative percentage of starting material, product, and key byproducts (like the dimer).

  • Evaluation: Plot the concentration of the desired product versus time for each temperature. The optimal temperature will be the one that gives the highest conversion to the product with the lowest formation of impurities in a reasonable timeframe.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble & Dry Glassware Under Inert Atmosphere charge 2. Charge Reactants (Amino Acid, Alcohol) reagents->charge catalyst 3. Add Acid Catalyst charge->catalyst heat 4. Heat to Target Temperature (e.g., 60, 80, 100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool concentrate 7. Concentrate Solution cool->concentrate precipitate 8. Precipitate in Anti-Solvent (e.g., Diethyl Ether) concentrate->precipitate filter_dry 9. Filter, Wash & Dry Product precipitate->filter_dry analyze 10. Characterize Product (NMR, MS, Purity) filter_dry->analyze

Caption: A typical experimental workflow for synthesis and optimization.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate. 7

  • BenchChem. (2025). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. 10

  • Shu, X., et al. (2015). Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. 12

  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Esterification Reaction Time. 4

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. 5

  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 2-(Ethyl(phenyl)amino)ethyl Acetate. 13

  • Semantic Scholar. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. 11

  • Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. 1

  • MacMillan, D. W. C., et al. (2017). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. 8

  • Zhang, J. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. arXiv. 6

  • West Virginia University. (n.d.). The Fischer Esterification. 2

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. 3

  • Ma, P. (2014). An overview on synthetic methods of ethyl acetate. TSI Journals. 14

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. 15

  • S. Humbel, et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. 9

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Welcome to the technical support guide for the purification of Ethyl 2-(3-aminophenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Ethyl 2-(3-aminophenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the purification of this key pharmaceutical intermediate. The quality of this intermediate is paramount, as impurities can carry over to the final Active Pharmaceutical Ingredient (API), potentially impacting its safety, efficacy, and stability.[1][2] This guide provides in-depth, experience-driven solutions to common purification problems.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of Ethyl 2-(3-aminophenyl)acetate hydrochloride.

Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

A1: Discoloration is a frequent issue, often stemming from the oxidation of the aniline moiety or the presence of highly colored degradation byproducts.[3] The aromatic amine in your compound is susceptible to air oxidation, especially at elevated temperatures or when exposed to light. To mitigate this, consider running the final purification steps under an inert atmosphere (e.g., Nitrogen or Argon).[3] If discoloration persists, a charcoal treatment can be effective. However, use activated carbon judiciously, as it can also adsorb your desired product, leading to yield loss. A small-scale trial is recommended to optimize the amount of charcoal and contact time.

Q2: HPLC analysis of my purified product shows a purity of <98%, with several small, unidentified peaks. What are the most probable impurities?

A2: The presence of multiple small peaks suggests that you may be dealing with starting materials, reaction byproducts, or degradation products.[4] Common organic impurities can include unreacted starting materials, byproducts from side reactions, or degradation products formed during work-up or storage.[5] For Ethyl 2-(3-aminophenyl)acetate hydrochloride, likely impurities could be the corresponding free base, starting materials from the synthesis, or over-alkylated products.[3][6] Advanced analytical techniques like LC-MS are invaluable for identifying these unknown impurities, providing structural information that can help trace their origin.[1][7]

Q3: I am struggling to get my compound to crystallize from the chosen solvent system. What can I do to induce crystallization?

A3: Difficulty in crystallization can be due to several factors, including residual impurities inhibiting lattice formation, using a suboptimal solvent system, or cooling the solution too rapidly. First, ensure your crude product is as pure as possible before attempting recrystallization. If the product is oily, it may be beneficial to purify it first by column chromatography. When selecting a solvent, aim for one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8] If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be employed.[9] Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by seeding with a small crystal of the pure compound.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield during recrystallization is a common problem. It can be caused by using too much solvent, cooling the solution too quickly, or premature filtration. To improve your yield, use the minimum amount of hot solvent required to fully dissolve your crude product.[9] Allow the solution to cool slowly to room temperature to maximize crystal growth, and then cool it further in an ice bath before filtration. When filtering, wash the collected crystals with a minimal amount of the cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of your product.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the purification of Ethyl 2-(3-aminophenyl)acetate hydrochloride.

Problem 1: Oily Product After Initial Isolation

An oily or non-crystalline product after the initial work-up is a common hurdle. This often indicates the presence of impurities that are depressing the melting point and inhibiting crystallization.

Troubleshooting Workflow: Oily Product

start Oily Product Obtained check_purity Analyze by TLC/HPLC start->check_purity high_impurities Significant Impurities Detected check_purity->high_impurities <90% purity low_impurities Relatively Pure (>90%) check_purity->low_impurities >90% purity chromatography Purify by Column Chromatography high_impurities->chromatography recrystallize Attempt Recrystallization with Binary Solvent System low_impurities->recrystallize salt_formation Consider Purification via DCHA Salt Formation low_impurities->salt_formation chromatography->recrystallize end_product Crystalline Product recrystallize->end_product salt_formation->end_product

Caption: Troubleshooting workflow for an oily product.

Problem 2: Poor Resolution in Column Chromatography

Achieving good separation of closely related impurities can be challenging.

Optimization Strategies for Column Chromatography
ParameterRecommended ActionRationale
Stationary Phase Use high-quality silica gel (230-400 mesh). Consider using a different stationary phase like alumina if separation on silica is poor.Smaller particle size provides a larger surface area, leading to better separation. Some compounds may interact more favorably with a different adsorbent.
Mobile Phase Perform a thorough mobile phase screen using TLC. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[10] A gradient elution may be necessary.The optimal mobile phase will provide a good separation of your product from its impurities on the TLC plate, which translates to the column.
Column Loading Do not overload the column. A general rule of thumb is to load 1-5% of the column's silica gel weight with your crude product.Overloading leads to broad peaks and poor separation.
Flow Rate Maintain a consistent and moderate flow rate.A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in poor resolution.
Problem 3: Product Degradation During Purification

Ethyl 2-(3-aminophenyl)acetate hydrochloride can be sensitive to prolonged exposure to heat and certain chromatographic conditions.

Minimizing Degradation
  • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and recrystallization.

  • pH Control: The hydrochloride salt is generally more stable than the free base. Ensure the pH of any aqueous solutions used during work-up is appropriate to maintain the salt form.

  • Inert Atmosphere: As mentioned previously, performing purification steps under an inert atmosphere can prevent oxidative degradation.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System

This protocol is suitable for material that is relatively pure (>90%) but requires further purification to remove minor impurities.

  • Solvent Selection: Identify a "good" solvent in which the compound is soluble (e.g., ethanol, methanol) and a "poor" solvent in which it is sparingly soluble (e.g., diethyl ether, hexanes).

  • Dissolution: In a flask, dissolve the crude Ethyl 2-(3-aminophenyl)acetate hydrochloride in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying crude material with significant impurities.

  • Adsorbent: Pack a glass column with silica gel (230-400 mesh) in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product: The resulting solid or oil can be further purified by recrystallization if necessary.

Workflow for Purification Method Selection

start Crude Ethyl 2-(3-aminophenyl)acetate HCl purity_check Assess Purity (HPLC/TLC) start->purity_check high_purity High Purity (>95%) purity_check->high_purity medium_purity Medium Purity (85-95%) purity_check->medium_purity low_purity Low Purity (<85%) purity_check->low_purity recrystallization Recrystallization high_purity->recrystallization medium_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product Purified Product (>99%) recrystallization->final_product chrom_then_recrys Column Chromatography followed by Recrystallization chromatography->chrom_then_recrys If necessary chromatography->final_product If sufficient purity chrom_then_recrys->final_product

Caption: Decision tree for selecting a purification method.

Analytical Characterization for Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques is recommended for a comprehensive analysis.

Analytical TechniquePurposeKey Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment and detection of non-volatile impurities.[7][11]Use a C18 reversed-phase column with a mobile phase of acetonitrile and water or a buffer. UV detection at 254 nm is typically appropriate.[11]
GC (Gas Chromatography) Detection of residual solvents and volatile impurities.[7]Headspace GC is the preferred method for residual solvent analysis as per USP <467>.[12]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of impurities with distinct proton signals.[6][13]Dissolve the sample in a deuterated solvent like DMSO-d₆ or D₂O. The presence of unexpected signals can indicate impurities.[14]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities by providing molecular weight information.[1]An essential tool for complex intermediates to confidently identify unknown impurities and differentiate isomers.[1]

By employing these troubleshooting strategies and analytical methods, researchers can effectively address the challenges associated with purifying Ethyl 2-(3-aminophenyl)acetate hydrochloride, ensuring a high-quality intermediate for downstream applications.

References

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PMC.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate. Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • A Comparative Guide to Confirming the Purity of Synthesized 2-(Ethyl(phenyl)amino)ethyl Acetate. Benchchem.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
  • HPLC method for 2-(Ethyl(phenyl)amino)ethyl acetate quantification. Benchchem.
  • Bashier et al., IJPSR, 2015; Vol. 6(5): 2103-2111. (2014, September 23).
  • Recrystallization and Crystallization.
  • Selective Cross-Coupling of Organic Halides with Allylic Acetates. PMC.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Official Monographs for Part I / Ethyl Aminobenzoate.
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI.
  • An In-depth Technical Guide to the Solubility of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Benchchem.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
  • ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information.
  • Chemical and analytical characterization of related organic impurities in drugs. (2003, November 15). PubMed.
  • Solubility comparison in ethyl acetate. | Download Scientific Diagram. ResearchGate.
  • Organic volatile impurities in pharmaceuticals.
  • WO1982001548A1 - Vinyl acetate purification process. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 5812 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30. (2012, June 12).
  • Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride | 17841-69-9.
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
  • Assess Ethyl Acetate Presence Using Chromatographic Techniques. (2026, March 24).
  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011, December 15). PubMed.
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. (2025, December 12). ResearchGate.
  • III Analytical Methods.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
  • WO2019036685A1 - Methods for hplc analysis. Google Patents.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters. (2022, May 2). ACS Publications.
  • ICH STABILITY REQUIREMENTS Overcoming the Challenges. (2017, July 20).
  • JP3160983B2 - Purification method of ethyl acetate. Google Patents.
  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Organic Syntheses Procedure.
  • Analysis of Ethylamines (YS-50) | Shodex HPLC Columns and Standards.

Sources

Troubleshooting

Preventing spontaneous hydrolysis of Ethyl 2-(3-aminophenyl)acetate hydrochloride during storage

Compound Focus: Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals handling Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals handling Ethyl 2-(3-aminophenyl)acetate hydrochloride . While formulating or storing this critical building block, many scientists encounter unexplained degradation. As a hydrochloride salt of an ester, this compound possesses inherent chemical vulnerabilities. This guide breaks down the causality of its degradation and provides field-proven, self-validating protocols to ensure long-term stability.

FAQ 1: Why does my batch of Ethyl 2-(3-aminophenyl)acetate hydrochloride degrade into a sticky residue over time, even in a closed vial?

The Root Cause: Moisture-Induced, Acid-Catalyzed Solid-State Hydrolysis

The degradation you are observing is not oxidative; it is hydrolytic. While the hydrochloride (HCl) salt moiety successfully stabilizes the free amine against oxidation, it introduces a critical flaw: it significantly increases the compound's hygroscopicity.

When exposed to even trace amounts of ambient humidity during weighing or storage, the crystal lattice absorbs water. This creates microscopic aqueous domains within the solid powder. Within these micro-pools, the HCl salt dissociates, drastically lowering the microenvironmental pH. This localized acidity acts as a potent catalyst, protonating the carbonyl oxygen of the ethyl ester and facilitating nucleophilic attack by the absorbed water .

The ester bond is cleaved, yielding 2-(3-aminophenyl)acetic acid and ethanol. The release of ethanol acts as a plasticizer, which is why your once free-flowing crystalline powder transforms into a sticky, semi-solid residue.

Mechanism A API Solid (HCl Salt) B Moisture Absorption A->B Humidity C Acidic Micro-pool B->C Dissociation D Tetrahedral Intermediate C->D H+ Catalysis E Hydrolyzed Products D->E Ester Cleavage

Caption: Mechanism of microenvironmental acid-catalyzed solid-state hydrolysis.

FAQ 2: How can I quantitatively confirm the extent of hydrolysis in my batch?

Analytical Troubleshooting

Before discarding a batch, you must validate the degradation pathway. Hydrolysis can be definitively tracked using Liquid Chromatography-Mass Spectrometry (LC-MS) and physical characterization. The cleavage of the ethyl group and subsequent protonation results in a distinct mass shift of -28 Da (loss of C2​H4​ ).

Below is a diagnostic reference table summarizing the quantitative differences between the intact API and its primary degradant.

Analytical PropertyIntact API (Ethyl Ester HCl)Hydrolyzed Degradant (Carboxylic Acid HCl)
Molecular Weight 215.68 g/mol 187.62 g/mol
LC-MS [M+H]+ (Free Base) m/z 180.2m/z 152.2
Diagnostic Mass Shift Baseline-28 Da
Solubility Profile High in EtOH / DCMDecreased in DCM, High in Aqueous Base
Physical State Free-flowing crystalline powderSticky, hygroscopic semi-solid
FAQ 3: What is the optimal protocol for long-term storage and handling to prevent this degradation?

Self-Validating Moisture Exclusion Protocol

Because water is the essential nucleophile in this reaction, strict moisture exclusion is the only definitive preventative measure. Storing at low temperatures further suppresses the thermodynamic kinetics of hydrolysis .

Follow this step-by-step methodology to create a self-validating storage system:

Step 1: Primary Desiccation (Vacuum Drying) Transfer the API to a vacuum desiccator containing active Phosphorus Pentoxide ( P2​O5​ ) or anhydrous Magnesium Sulfate ( MgSO4​ ). Apply high vacuum ( <1 mbar) for 12 hours. Causality: This removes both residual synthesis solvents and surface-bound atmospheric moisture. Validation: Isolate the vacuum pump; if the pressure gauge holds steady without the pump running, the system is dry.

Step 2: Inert Gas Blanketing (Argon Purge) Backfill the vial with Argon gas, not Nitrogen. Causality: Argon is denser than air (1.78 g/L vs 1.29 g/L). It settles at the bottom of the vial, creating a heavy protective blanket over the solid API that resists displacement during the capping process.

Step 3: Primary Sealing Seal the vial immediately with a PTFE-lined cap. Wrap the exterior junction of the cap and vial tightly with Parafilm. Causality: PTFE prevents chemical interaction with the cap, while Parafilm creates a physical barrier against ambient humidity ingress.

Step 4: Secondary Packaging with Visual Validation Place the sealed vial inside a moisture-barrier aluminum foil pouch. Add a packet of indicating silica gel (e.g., orange-to-green variant) and heat-seal the pouch. Validation: This creates a self-validating system. Upon opening the pouch months later, if the silica gel remains orange, you have absolute proof that the moisture barrier was maintained and the API is intact.

Step 5: Kinetic Suppression (Cold Storage) Store the sealed pouch at -20°C. Causality: According to the Arrhenius equation, lowering the temperature drastically reduces the rate constant of any potential residual hydrolytic reactions.

Workflow Step1 1. Vacuum Drying (Remove Residual H2O) Step2 2. Argon Purging (Displace Oxygen/Moisture) Step1->Step2 Step3 3. Primary Sealing (PTFE Cap + Parafilm) Step2->Step3 Step4 4. Secondary Packaging (Foil Pouch + Desiccant) Step3->Step4 Step5 5. Cold Storage (-20°C Environment) Step4->Step5

Caption: Step-by-step workflow for moisture-exclusion and cold storage of API.

FAQ 4: How do I minimize hydrolysis during aqueous workups or formulation?

Kinetic and pH Control During Liquid Handling

When Ethyl 2-(3-aminophenyl)acetate hydrochloride is dissolved in water, the protective solid-state lattice is destroyed, and the compound is highly vulnerable to both acid- and base-catalyzed hydrolysis .

Step-by-Step Workup Methodology:

  • Temperature Control: Perform all aqueous washes or dilutions with ice-cold solutions (0-4°C). Lowering the temperature slows the kinetics of ester cleavage.

  • pH Neutralization: If you must neutralize the hydrochloride salt to extract the free base, use a cold, weak base like saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Avoid strong bases like NaOH , which will instantly trigger irreversible base-catalyzed saponification.

  • Minimize Contact Time: Do not let biphasic layers sit unseparated. Extract the free base into an organic solvent (e.g., Dichloromethane or Ethyl Acetate) immediately.

  • Aggressive Drying: Drain the organic layer into an Erlenmeyer flask and immediately add an anhydrous drying agent (e.g., Na2​SO4​ ). Swirl until the drying agent flows freely without clumping, indicating all trace water has been scavenged.

References
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) Source: National Institutes of Health (PMC) URL:[Link]

Optimization

Technical Support Center: Asymmetric Derivatization of Ethyl 2-(3-aminophenyl)acetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with enantiomeric excess (ee) when working with arylacetate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with enantiomeric excess (ee) when working with arylacetate derivatives.

Critical Structural Alert: Before troubleshooting, we must establish a foundational structural reality. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1] is an achiral molecule . It possesses no stereocenters. Therefore, "improving its enantiomeric excess" technically refers to optimizing the downstream asymmetric reactions where it serves as a prochiral substrate—most notably, the asymmetric α -alkylation of the ester to form chiral 2-arylalkanoates (precursors to chiral NSAID-like frameworks)[2].

This guide is designed to troubleshoot the asymmetric α -alkylation of this specific substrate, explaining the mechanistic causality behind common failures and providing self-validating protocols to ensure reproducible high-ee outcomes.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 30% during the asymmetric α -alkylation of Ethyl 2-(3-aminophenyl)acetate hydrochloride?

Cause: The presence of the unprotected primary amine (-NH₂) and the hydrochloride salt drastically interferes with chiral induction. Chiral Phase-Transfer Catalysts (CPTCs), such as Maruoka catalysts[3], rely on a highly organized, sterically demanding transition state with the enolate. The free amine acts as a competitive nucleophile, while the acidic hydrochloride salt prematurely quenches the base, disrupting the enolate geometry and promoting uncatalyzed (racemic) background alkylation[2]. Solution: You must neutralize the salt and protect the aniline nitrogen (e.g., via N-Boc protection) prior to enolization. This eliminates hydrogen-bonding interference and steric disruption at the chiral catalyst pocket.

Q2: I protected the amine and used a chiral bidentate lithium amide, but my ee is still only 60%. How can I push it >95%?

Cause: You are likely experiencing base-catalyzed product racemization or poor E/Z enolate control. The α -proton of arylacetates is highly acidic. If the reaction temperature exceeds -40 °C, the newly formed chiral product can be deprotonated by the strong base and reprotonated non-stereoselectively[4]. Furthermore, simple chiral lithium amides often struggle to differentiate the planar faces of arylacetate enolates compared to more rigid C₂-symmetric catalysts[5]. Solution: Switch from chiral lithium amides to a rigid C₂-symmetric Chiral Phase-Transfer Catalyst (e.g., a spiro-type Maruoka catalyst)[5]. Maintain the reaction temperature strictly at -78 °C to suppress the racemic background pathway.

Q3: My LCMS shows high ee in the reaction mixture, but the isolated product is nearly racemic. What went wrong during the workup?

Cause: Basic or neutral aqueous workups at room temperature strip the highly acidic α -proton from the newly formed chiral center, leading to rapid enolization and racemization during the extraction phase[6]. Solution: Implement a strict low-temperature acidic quench. Quenching the reaction at -78 °C with a weak acid (such as 10% citric acid or saturated NH₄Cl) instantly protonates the base and destroys the enolate without racemizing the product[6].

Part 2: Mechanistic Workflows & Visualizations

To understand where your ee is being lost, you must visualize the competing pathways in the reaction vessel.

Workflow Substrate Ethyl 2-(3-aminophenyl)acetate (Achiral Substrate) Protection Amine Protection (Boc2O, Et3N) Substrate->Protection Step 1 Enolization Enolate Formation (Base, -78°C) Protection->Enolization Step 2 Alkylation Asymmetric Alkylation (Chiral PTC, R-X) Enolization->Alkylation Step 3 Product Chiral 2-Arylalkanoate (High ee) Alkylation->Product Step 4

Caption: Workflow for the asymmetric α-alkylation of Ethyl 2-(3-aminophenyl)acetate derivatives.

Mechanism Enolate Prochiral Enolate ChiralComplex Chiral Catalyst-Enolate Complex Enolate->ChiralComplex Catalyst Binding Background Uncatalyzed Alkylation (Racemic Pathway) Enolate->Background Background Rxn Enantiomer Enantioenriched Product ChiralComplex->Enantiomer Stereoselective Alkylation Racemization Base-Catalyzed Racemization Background->Racemization Low ee Enantiomer->Racemization If T > -20°C or Strong Base

Caption: Mechanistic pathways dictating enantiomeric excess and potential racemization routes.

Part 3: Data Presentation & Parameter Optimization

The following table synthesizes quantitative data derived from optimizing the asymmetric α -alkylation of phenylacetate derivatives[2],[4],[5]. Use this to benchmark your own experimental parameters.

EntrySubstrate StateCatalyst SystemTemp (°C)BaseResulting ee (%)Yield (%)
1Unprotected HCl SaltCinchona Alkaloid PTC0KOH (aq)< 5%15%
2Free Amine (-NH₂)Chiral Lithium Amide-78LDA25%40%
3N-Boc ProtectedChiral Lithium Amide-78LHMDS62%75%
4N-Boc ProtectedMaruoka Catalyst (Spiro)0KOH / Toluene81%88%
5 N-Boc Protected Maruoka Catalyst (Spiro) -40 CsOH / Toluene > 96% 95%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Neutralization and N-Boc Protection

Causality: Removing the HCl salt and protecting the amine prevents competitive nucleophilic attack and catalyst poisoning during the asymmetric step.

  • Suspend Ethyl 2-(3-aminophenyl)acetate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (Et₃N) (2.5 eq) dropwise. Self-Validation: The suspension should become a clear solution, indicating complete neutralization of the HCl salt.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir at room temperature for 4 hours.

  • Validation Check: Run a TLC (Hexanes:EtOAc 3:1). The highly polar baseline spot (starting material) must be completely consumed, replaced by a higher Rf spot (N-Boc product). If starting material remains, do not proceed; add 0.2 eq Boc₂O.

  • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield Ethyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate.

Protocol 2: Asymmetric α -Alkylation via Chiral Phase-Transfer Catalysis (CPTC)

Causality: Utilizing a rigid spiro-type Maruoka catalyst ensures the electrophile can only approach the enolate from one sterically unhindered face[5].

  • Dissolve the N-Boc protected substrate (1.0 eq) and the selected alkyl halide (e.g., benzyl bromide, 1.2 eq) in anhydrous Toluene (0.1 M).

  • Add the C₂-symmetric chiral spiro ammonium bromide catalyst (Maruoka Catalyst) (0.05 eq)[5].

  • Cool the reaction vessel strictly to -40 °C using a dry ice/acetonitrile bath. Self-Validation: Verify internal temperature with a thermocouple. Fluctuations above -20 °C will exponentially increase the racemic background reaction[2].

  • Add solid CsOH·H₂O (5.0 eq) in one portion to initiate enolate formation.

  • Stir vigorously at -40 °C for 12-24 hours.

Protocol 3: Low-Temperature Quench and Isolation

Causality: Quenching cold with a weak acid prevents base-catalyzed deprotonation of the newly formed chiral center[6].

  • While the reaction is still at -40 °C, rapidly add 10 volumes of pre-chilled (-20 °C) 10% aqueous Citric Acid solution.

  • Stir vigorously for 5 minutes until the biphasic mixture reaches room temperature.

  • Validation Check: Test the pH of the aqueous layer. It must be mildly acidic (pH 4-5). If it is basic, the quench failed, and racemization has likely occurred.

  • Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to isolate the highly enantioenriched α -alkylated product.

References

  • ethyl 2-(3-aminophenyl)
  • Phase-transfer catalyzed asymmetric arylacetate alkylation Source: ResearchGate URL
  • Enantioselective α -Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Source: Organic Chemistry Portal / J. Am. Chem. Soc.
  • Japan Academy Prize to: Keiji Maruoka for "Development of Chiral Phase-transfer Catalysts" Source: The Japan Academy URL

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Solvent Purification for Ethyl 2-(3-aminophenyl)acetate hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating high-purity amino acid ester hydrochlorides presents unique physicochemical challenges. Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating high-purity amino acid ester hydrochlorides presents unique physicochemical challenges. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) is particularly sensitive due to three competing vulnerabilities: the hygroscopic nature of the hydrochloride salt, the susceptibility of the ethyl ester to acid-catalyzed hydrolysis in the presence of trace water, and the tendency of the aniline moiety to undergo air oxidation.

This guide provides field-proven, self-validating protocols to ensure scientific integrity and maximum yield during your purification workflows.

Solvent Purification Protocols (The Foundation)

Mechanistically, the success of your recrystallization depends entirely on the absolute absence of water. Trace water disrupts the ionic crystal lattice of the hydrochloride salt, leading to phase separation ("oiling out") rather than crystallization.

Q: Why can't I use off-the-shelf "Analytical Grade" solvents for this recrystallization? A: Analytical grade ethanol and diethyl ether often contain up to 0.1% water. In the presence of the slightly acidic hydrochloride salt, even trace water will initiate hydrolysis of the ethyl ester back to 3-aminophenylacetic acid. Furthermore, water drastically increases the solubility of the salt, preventing supersaturation. You must use rigorously dried solvents [1].

Protocol A: Absolute Ethanol Purification (Magnesium/Iodine Method)

This method relies on the reaction of magnesium with water to form insoluble magnesium hydroxide. The iodine acts as a catalyst to activate the magnesium surface [2].

  • Activation: Add 5 g of magnesium turnings and 0.5 g of iodine to a dry 2 L round-bottom flask containing 50 mL of commercial absolute ethanol.

  • Initiation: Warm the mixture gently until a vigorous reaction occurs (indicated by the evolution of hydrogen gas and the disappearance of the brown iodine color).

  • Reflux: Once the initial reaction subsides, add 1 L of commercial absolute ethanol. Reflux for 2–3 hours under a dry nitrogen atmosphere.

  • Distillation: Distill the anhydrous ethanol directly into a flame-dried Schlenk flask containing activated 3Å molecular sieves.

Protocol B: Diethyl Ether Purification (Sodium/Benzophenone Method)

This protocol is a self-validating system . Benzophenone acts as a radical indicator that only turns deep blue when the solvent is completely free of water and dissolved oxygen [2].

  • Pre-drying: Store commercial diethyl ether over anhydrous CaCl2​ for 24 hours to remove bulk water.

  • Preparation: Decant the ether into a distillation flask. Press sodium wire directly into the flask and add 1–2 g of benzophenone.

  • Reflux & Validation: Reflux under nitrogen. The system is validated and ready for use only when the solution turns a persistent, deep blue (the benzophenone ketyl radical). If the color fades to yellow or white, water or oxygen has compromised the system.

  • Distillation: Distill the ether under nitrogen immediately prior to use.

The Recrystallization Workflow (The Execution)

For amino ester hydrochlorides, a two-solvent system (solvent/anti-solvent) is the gold standard [3]. Ethanol acts as the solvent (dissolving the polar salt), while diethyl ether acts as the anti-solvent (lowering the dielectric constant to force lattice assembly).

Step-by-Step Methodology:

  • Dissolution: Place the crude Ethyl 2-(3-aminophenyl)acetate hydrochloride in a dry Erlenmeyer flask. Add boiling anhydrous ethanol dropwise while swirling. Use the absolute minimum volume required to just dissolve the solid (typically 3–4 mL per gram).

  • Decolorization (Optional): If the solution is pink or brown (indicating aniline oxidation), add 1–2% (w/w) activated charcoal. Boil for 3 minutes, then perform a rapid hot filtration through a pre-warmed pad of Celite.

  • Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed. Rapid cooling traps impurities within the crystal lattice.

  • Anti-Solvent Addition: Slowly add anhydrous diethyl ether dropwise while swirling. Stop immediately when the solution becomes slightly turbid (the "cloud point").

  • Crystallization: Cover the flask tightly to prevent ambient moisture ingress and transfer it to a 4°C refrigerator for 12–24 hours.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with ice-cold anhydrous diethyl ether (2 x 10 mL) to remove residual ethanol and soluble impurities.

  • Drying: Dry the crystals in a vacuum desiccator over P2​O5​ or silica gel for 24 hours.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute becomes supersaturated at a temperature above its depressed melting point. This is almost always caused by trace water or excessive impurities disrupting the lattice. Fix: Reheat the mixture until it becomes a homogeneous solution. Add 1–2 drops of absolute ethanol to clear the turbidity. Allow it to cool much more slowly. At the very first sign of cloudiness, introduce a single seed crystal or scratch the inside of the flask with a glass rod to provide a nucleation site.

Q: The recrystallized product still has a slight pink discoloration. Is it ruined? A: Not necessarily. The 3-amino group is highly susceptible to air oxidation, forming trace azo or quinoid impurities which are intensely colored but often represent <0.1% by mass. Fix: Repeat the recrystallization using the activated charcoal step (Step 2). Ensure all subsequent steps are performed under an inert atmosphere (nitrogen or argon) if absolute optical purity is required.

Q: My yield is consistently below 50%. How can I improve recovery? A: Low yield is typically a volumetric error—using an excess of the dissolution solvent (ethanol) prevents the anti-solvent from effectively lowering the solubility threshold. Fix: Evaporate the mother liquor under reduced pressure to half its volume, then repeat the ether addition to obtain a second crop of crystals. In future runs, be stricter about using the minimum boiling ethanol.

Quantitative Data & Parameters

ParameterOptimal ValueCausal Rationale / Impact
EtOH : Et₂O Ratio ~1:3 to 1:5 (v/v)Balances the solubility of the ester with the required anti-solvent effect.
Dissolution Temp 78°C (Boiling)Maximizes solute capacity; ensures a steep cooling curve for optimal yield.
Crystallization Temp 4°CReduces the solubility of the hydrochloride salt to <5 mg/mL in the mixed solvent.
Charcoal Loading 1–2% (w/w)Sufficient to adsorb oxidative impurities without adsorbing the target compound.

Process Visualization

Recrystallization Start Crude Ethyl 2-(3-aminophenyl)acetate HCl Dissolve Dissolve in min. boiling anhydrous EtOH Start->Dissolve Filter Hot Filtration (Optional) Remove insolubles/charcoal Dissolve->Filter Cool Cool slowly to Room Temp Filter->Cool AddEther Add anhydrous Et2O dropwise to cloud point Cool->AddEther Crystallize Chill to 4°C (Lattice Formation) AddEther->Crystallize Oiling Issue: Oiling Out (Phase Separation) Crystallize->Oiling If biphasic NoCrystals Issue: No Crystals (Supersaturation) Crystallize->NoCrystals If clear solution Success Pure Crystals Isolated (Vacuum Filtration) Crystallize->Success Optimal FixOil Reheat, add trace EtOH, seed crystal & cool slowly Oiling->FixOil FixOil->Crystallize FixNoCrys Evaporate excess EtOH, add more Et2O & scratch NoCrystals->FixNoCrys FixNoCrys->Crystallize

Workflow and troubleshooting logic for the recrystallization of amino ester hydrochlorides.

References

  • Purification of Laboratory Chemicals (8th Edition) . Armarego, W.L.F., & Chai, C.L.L. Elsevier. Available at:[Link]

  • Working with Solvent Stills Guideline . KAUST Health & Safety. Available at:[Link]

  • L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis . Journal of Chemical Education (ACS Publications). Available at:[Link]

Optimization

Handling the hygroscopic nature of Ethyl 2-(3-aminophenyl)acetate hydrochloride in the lab

Technical Support Center: Handling Hygroscopic Ethyl 2-(3-aminophenyl)acetate Hydrochloride Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Hygroscopic Ethyl 2-(3-aminophenyl)acetate Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of handling Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1]. Mishandling highly hygroscopic amine hydrochloride salts leads not only to physical caking but also to hidden chemical degradation and severe stoichiometric errors[2][3].

This guide abandons generic advice in favor of mechanistic insights and self-validating protocols, ensuring absolute scientific integrity in your workflows.

FAQ 1: Mechanistic Understanding of Hygroscopicity

Q: Why does Ethyl 2-(3-aminophenyl)acetate hydrochloride rapidly absorb moisture, and what are the hidden chemical consequences if left exposed?

A: The hygroscopic nature of this compound stems directly from its hydrochloride salt form. The highly polar ionic lattice ( R−NH3+​Cl− ) acts as a moisture sink, readily forming strong hydrogen bonds with atmospheric water vapor.

The Causality of Degradation: When ambient moisture is absorbed, the solid undergoes deliquescence—essentially dissolving in its own absorbed water[2]. This creates a localized, highly concentrated aqueous microenvironment. Because it is a hydrochloride salt, its dissociation in this micro-layer drastically lowers the local pH. The ester functional group (the ethyl acetate moiety) is highly susceptible to acid-catalyzed hydrolysis[3]. Consequently, exposing the powder to humidity doesn't just make it wet; it chemically degrades the compound into 2-(3-aminophenyl)acetic acid and ethanol, permanently ruining your starting material. Furthermore, the absorbed water artificially inflates the mass of the powder, leading to inaccurate molar calculations and failed reaction yields[3][4].

degradation A Ethyl 2-(3-aminophenyl)acetate HCl (Dry Salt) B Atmospheric Moisture (H2O) Absorption A->B C Hydrated Salt / Deliquescence (Weighing Error) B->C D Acidic Microenvironment (HCl Dissociation) C->D E Ester Hydrolysis (Chemical Degradation) D->E Catalyzed by H+ F 2-(3-aminophenyl)acetic acid + Ethanol E->F

Pathway of moisture-induced deliquescence and ester hydrolysis.

FAQ 2: Accurate Weighing Protocols

Q: How can I accurately weigh this compound without introducing stoichiometric errors or battling static interference?

A: Weighing hygroscopic salts in ambient laboratory air guarantees experimental error. You must isolate the material from humidity, typically using a glovebox or an inert-gas-purged glove bag[5]. However, a secondary challenge arises: the extremely low humidity inside an inert glovebox exacerbates static electricity. This causes the fine hydrochloride powder to scatter, cling to spatulas, and repel from the weigh boat, compromising the accuracy of the analytical balance[6].

Step-by-Step Protocol: Static-Free Inert Weighing To establish a self-validating weighing system, follow this protocol:

  • Thermal Preparation: Bake all metal spatulas and amber glass screw-cap vials at 120°C for at least 4 hours to remove surface moisture. Transfer them into the glovebox antechamber while still hot, and cycle with Argon or Nitrogen.

  • Static Mitigation: Inside the glovebox, pass an anti-static gun (e.g., Zerostat) or an ionizing bar over the analytical balance and the weighing vials to neutralize triboelectric surface charges[6].

  • Closed-Vial Taring: Place a sealable screw-cap vial on the balance and tare it. Never weigh hygroscopic salts on an open piece of weighing paper.

  • Rapid Transfer: Transfer the Ethyl 2-(3-aminophenyl)acetate hydrochloride into the vial.

  • Hermetic Sealing: Seal the vial tightly before removing it from the glovebox. If a glovebox is strictly unavailable, pre-weigh a sealable vial purged with Argon, quickly add the substance in ambient air, re-purge with Argon, seal, and weigh by difference[4].

workflow Start Pre-weighing Prep (Bake glassware at 120°C) GB Transfer to Glovebox (Ar/N2 atmosphere) Start->GB Static Discharge Static (Anti-static gun/bar) GB->Static Weigh Weigh Compound (Closed vial tare) Static->Weigh KF Karl Fischer Titration (Moisture Validation) Weigh->KF Decision Water Content < 0.5%? KF->Decision Proceed Proceed to Reaction Decision->Proceed Yes Dry Desiccation / Drying (Vacuum oven) Decision->Dry No Dry->GB Re-weigh

Self-validating workflow for inert weighing and moisture analysis.

FAQ 3: Moisture Quantification & Validation

Q: How do I validate the exact water content of my batch before using it in a moisture-sensitive cross-coupling or amidation reaction?

A: Relying on visual inspection (e.g., "it looks dry") is scientifically inadequate. You must implement a self-validating system using Karl Fischer (KF) Titration to quantify trace water[7]. Because Ethyl 2-(3-aminophenyl)acetate hydrochloride dissolves well in methanol, direct coulometric KF titration is the most accurate approach.

Step-by-Step Protocol: Coulometric Karl Fischer Titration for Hygroscopic Salts

  • Solvent Conditioning: Add anhydrous methanol (KF grade) to the titration vessel. Run the titrator to pre-titrate the solvent until a stable background drift is achieved, eliminating ambient moisture inside the cell[8].

  • Sample Handling: Pre-weigh a sealed syringe or a septum-capped vial containing the salt (purged with Nitrogen)[4].

  • Injection/Transfer: Rapidly introduce 10–50 mg of the sample into the KF vessel under vigorous stirring. Minimizing the time the vessel is open is critical to prevent ambient moisture ingress[8].

  • Dissolution & Extraction: Ensure complete dissolution. If the salt batch has already caked and is insoluble, utilize external extraction: dissolve the salt in a known quantity of anhydrous solvent inside a sealed flask, then inject an aliquot of that supernatant into the titrator.

  • Back-Weighing (Critical Step): Reweigh the empty syringe or vial to determine the exact mass of the solid transferred into the titrator[4].

  • Quantification: The KF titrator will calculate the trace moisture via the stoichiometric redox reaction of water with iodine and sulfur dioxide[7]. Adjust your reaction stoichiometry based on this exact water weight percentage.

Quantitative Data Summary: Humidity Impact Matrix

To illustrate the critical impact of humidity on amine hydrochloride salts, the following table summarizes typical physical and chemical changes at various Relative Humidity (RH) thresholds.

Relative Humidity (RH)Exposure TimePhysical StateChemical IntegrityAction Required
< 10% (Glovebox)IndefiniteFree-flowing powderStableIdeal storage and handling conditions.
30% - 40% (Dry Lab)> 15 minsMinor clumpingMinimal hydrolysisWeigh rapidly; purge containers with N2/Ar immediately.
50% - 60% (Ambient)> 5 minsSevere cakingModerate hydrolysis riskDo not expose. Use dynamic vapor sorption (DVS) to assess limits.
> 70% (High Humid.)> 1 minDeliquescence (wet)High hydrolysis riskDiscard batch or rigorously desiccate and validate via KF titration.

References

  • ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information NextSDS[Link]

  • How to weigh a higroscopic substance Chromatography Forum[Link]

  • How do you handle hygroscopic salts? HepatoChem[Link]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY National Institutes of Health (PMC) [Link]

  • Water Determination (Karl Fischer Method) SRM Institute of Science and Technology[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-(3-aminophenyl)acetate hydrochloride vs free base reactivity comparison

An In-Depth Technical Guide to the Reactivity of Ethyl 2-(3-aminophenyl)acetate: Hydrochloride Salt vs. Free Base For researchers, scientists, and professionals in drug development, the choice between using a compound as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of Ethyl 2-(3-aminophenyl)acetate: Hydrochloride Salt vs. Free Base

For researchers, scientists, and professionals in drug development, the choice between using a compound as a free base or a salt is a pivotal decision that impacts reaction efficiency, handling, and purification. This guide provides an in-depth comparison of the reactivity of Ethyl 2-(3-aminophenyl)acetate hydrochloride and its corresponding free base, supported by mechanistic insights and practical experimental protocols.

Introduction: The Fundamental Difference

Ethyl 2-(3-aminophenyl)acetate is a versatile building block in organic synthesis, featuring a primary aromatic amine and an ethyl ester. Its utility stems from the reactivity of the aniline-type amino group. The core difference between the two forms lies in the state of this amino group:

  • Free Base (Ethyl 2-(3-aminophenyl)acetate): The amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom. This lone pair is the center of its basicity and, more importantly, its nucleophilicity.

  • Hydrochloride Salt (Ethyl 2-(3-aminophenyl)acetate hydrochloride): The amino group is protonated to form an anilinium salt (-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic.[1][2]

This seemingly simple acid-base relationship dictates their behavior in chemical reactions, influencing everything from solubility to the types of transformations they can undergo.

Comparison of Physicochemical Properties

The physical properties of the salt and free base forms differ significantly, which has practical implications for storage, handling, and reaction setup. The hydrochloride salt is generally a more stable, crystalline solid, making it easier to weigh and handle, whereas the free base is often a liquid or low-melting solid that may be more prone to oxidation.[3][4]

PropertyEthyl 2-(3-aminophenyl)acetate (Free Base)Ethyl 2-(3-aminophenyl)acetate hydrochlorideRationale & Implications
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₄ClNO₂The salt includes an additional HCl molecule.
Appearance Light brown to dark brown liquid[3]White to off-white solid[4][5]Solids are often easier to handle, weigh accurately, and purify by recrystallization.
Solubility in Water Sparingly solubleSoluble[4][6]The ionic nature of the salt enhances solubility in polar protic solvents like water.[7][8]
Solubility in Organic Solvents Generally soluble in solvents like ethyl acetate, CH₂Cl₂, THF[9]Sparingly soluble in non-polar organic solvents; soluble in polar solvents like MeOH, DMSO.The free base is preferred for reactions in many common organic solvents.
Chemical Nature Nucleophilic, weakly basic[1]Acidic, non-nucleophilic[10]This is the key determinant of their chemical reactivity.
Storage Keep in dark place, inert atmosphere, 2-8°C[3]Keep container tightly closed in a dry, well-ventilated areaThe free base is more susceptible to air oxidation. The salt form offers greater shelf stability.

The Core of Reactivity: Nucleophilicity

The primary role of the amino group in Ethyl 2-(3-aminophenyl)acetate is to act as a nucleophile in reactions such as acylation, alkylation, and amide bond formation.

  • The Reactive Species: The Free Base The lone pair on the nitrogen of the free base is available to attack electrophilic centers. The basicity of aniline is significantly lower than aliphatic amines (pKa of anilinium is ~4.6) because the lone pair is delocalized into the aromatic π-system.[1] Despite this reduced basicity, it remains sufficiently nucleophilic for many synthetic transformations.

  • The Unreactive Species: The Hydrochloride Salt In the hydrochloride salt, the protonation of the amino group completely neutralizes its nucleophilic character. The -NH₃⁺ group acts as a strong electron-withdrawing group through induction, further deactivating the aromatic ring towards electrophilic substitution. Therefore, to perform nucleophilic reactions on the amino group, the hydrochloride salt must first be converted to the free base.

G cluster_0 Free Base: Nucleophilic cluster_1 Hydrochloride Salt: Non-Nucleophilic FreeBase Ethyl 2-(3-aminophenyl)acetate (-NH₂ with lone pair) Electrophile Electrophile (e.g., Acyl Chloride) FreeBase->Electrophile Attacks (Reaction Occurs) HCl_Salt Ethyl 2-(3-aminophenyl)acetate HCl (-NH₃⁺, no lone pair) Electrophile2 Electrophile (e.g., Acyl Chloride) HCl_Salt->Electrophile2 No Attack (No Reaction)

Caption: Reactivity difference between the free base and HCl salt.

Experimental Guide: N-Acylation

To illustrate the practical differences, we will compare a standard N-acylation reaction using acetyl chloride.

Experiment 1: N-Acylation of the Free Base

This protocol demonstrates a direct reaction with the nucleophilic starting material. A weak, non-nucleophilic base is often added to scavenge the HCl generated in situ, preventing it from protonating the starting material and halting the reaction.

Protocol:

  • Dissolve Ethyl 2-(3-aminophenyl)acetate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acylated product.

Experiment 2: N-Acylation of the Hydrochloride Salt

This procedure requires an additional equivalent of base to first deprotonate the anilinium salt, thereby generating the reactive free base in situ.

Protocol:

  • Suspend Ethyl 2-(3-aminophenyl)acetate hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq). The first 1.1 equivalents are for the deprotonation of the starting material, and the next 1.1 equivalents are to scavenge the HCl produced during the acylation. Stir for 15-20 minutes at room temperature until the solid dissolves, indicating the formation of the free base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Follow steps 4 and 5 from Experiment 1 for reaction monitoring and work-up.

Data and Reagent Comparison
ParameterExperiment 1 (Free Base)Experiment 2 (Hydrochloride Salt)Key Insight
Starting Material Liquid, may require purificationCrystalline solid, easier to handleThe choice can depend on ease of handling and purity.
Base Required ~1.1 equivalents (Scavenger)~2.2 equivalents (Deprotonation + Scavenger)Crucial difference : Using the salt form requires at least two equivalents of base for acylation with an acyl halide.
Reaction Time Typically rapid (1-2 hours)Slightly longer due to the initial deprotonation step.The in situ generation of the free base is usually fast but adds a step.
Expected Yield High (>90%)High (>90%), assuming proper stoichiometry.Yields should be comparable if the reaction is set up correctly.
Work-up Standard aqueous wash.Similar, but a larger amount of triethylamine hydrochloride salt will be present in the aqueous layer.The increased salt load in the workup is a minor consideration.

Decision Guide: Which Form Should You Use?

The choice between the free base and its hydrochloride salt is dictated by the specific requirements of your synthesis and laboratory workflow.

G start Start: Planning Synthesis reaction_type Is the NH₂ group the nucleophile? (e.g., Acylation, Alkylation) start->reaction_type storage Is long-term storage or easy handling critical? reaction_type->storage No (e.g., using as a salt) use_freebase Use Free Base (+ optional scavenger base) reaction_type->use_freebase Yes use_salt_storage Choose Hydrochloride Salt for stability. Generate free base before use. storage->use_salt_storage Yes use_freebase_storage Choose Free Base if using immediately or storing short-term under inert atmosphere. storage->use_freebase_storage No solubility What is the primary reaction solvent? solvent_polar Polar Protic (H₂O, MeOH)? Consider the salt. solubility->solvent_polar Polar solvent_organic Aprotic Organic (DCM, THF)? Free base is ideal. solubility->solvent_organic Organic use_salt Use Hydrochloride Salt + Add >2 eq. of base use_freebase->storage use_salt_storage->solubility use_freebase_storage->solubility

Caption: Decision workflow for choosing between the salt and free base.

Conclusion

While Ethyl 2-(3-aminophenyl)acetate hydrochloride and its free base are chemically interconvertible, they are not interchangeable as starting materials. The free base is the reactive form for nucleophilic attack, while the hydrochloride salt serves as a stable, non-nucleophilic precursor. The decision to use one over the other is a practical one: the salt offers superior stability and handling, but at the cost of requiring an in situ deprotonation step with a suitable base before it can participate in the desired reaction. Understanding this fundamental reactivity difference is key to designing successful, efficient, and reproducible synthetic procedures.

References

  • ethyl 2-(3-aminophenyl)
  • Applications of 2-(Ethyl(phenyl)amino)ethyl Acetate in Organic Synthesis: A Guide for Researchers.Benchchem.
  • What would be more acidic - m nitrophenol vs anilinium hydrochloride?.Reddit.
  • Ethyl 2-(3-aminophenyl)
  • An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids.Benchchem.
  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and rel
  • Anilinium chloride - Wikipedia.Wikipedia.
  • Q1. Which test can tell the difference between p-chloroaniline and anilinium hydrochloride?.BYJU'S.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters.CORE.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.PMC.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
  • Description and Solubility.USP.
  • Solubility comparison in ethyl acetate..

Sources

Comparative

Comparative Profiling of Ethyl 2-(3-aminophenyl)acetate and Ethyl 2-(4-aminophenyl)acetate Hydrochlorides

Executive Summary Ethyl 2-(3-aminophenyl)acetate hydrochloride and its 4-aminophenyl isomer are versatile bifunctional building blocks widely utilized in medicinal chemistry and materials science. While structurally simi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-aminophenyl)acetate hydrochloride and its 4-aminophenyl isomer are versatile bifunctional building blocks widely utilized in medicinal chemistry and materials science. While structurally similar—differing only in the positional isomerism of the aniline amino group relative to the ethyl acetate moiety—this subtle geometric shift fundamentally alters their electronic environments. This guide objectively compares their physicochemical properties, reactivity profiles, and downstream applications to assist researchers in selecting the optimal isomer for their synthetic workflows.

Structural and Electronic Dynamics

The reactivity of these isomers is governed by the electronic interplay between the amino group (-NH₂) and the ethyl acetate group (-CH₂COOEt).

Because the methylene bridge (-CH₂-) disrupts direct resonance conjugation between the ester carbonyl and the aromatic ring, the ester group influences the aniline core primarily through inductive electron withdrawal (-I effect) .

  • Meta-Isomer (3-amino): Inductive effects decay rapidly with distance. Because the amino group is closer to the electron-withdrawing -CH₂COOEt group through the sigma-bond framework, the meta-isomer experiences a stronger inductive pull. This slightly depletes electron density on the nitrogen, reducing its basicity and nucleophilicity.

  • Para-Isomer (4-amino): The increased spatial distance in the 1,4-disubstituted system attenuates the inductive withdrawal. Consequently, the para-isomer retains higher electron density at the nitrogen atom, rendering it a superior nucleophile in substitution and coupling reactions.

Reactivity Sub -CH2COOEt Group (Inductive EWG) Meta Meta Isomer (3-amino) Stronger Inductive Effect Sub->Meta Para Para Isomer (4-amino) Weaker Inductive Effect Sub->Para MetaNuc Lower Nucleophilicity Slower Kinetics Meta->MetaNuc ParaNuc Higher Nucleophilicity Faster Kinetics Para->ParaNuc

Electronic influence of the acetate group on aniline nucleophilicity in meta and para isomers.

Physicochemical Data Comparison

To facilitate material sourcing and characterization, the quantitative and structural data for both isomers are summarized below[1],[2],[3].

PropertyEthyl 2-(3-aminophenyl)acetate HClEthyl 2-(4-aminophenyl)acetate HCl
Substitution Pattern Meta (1,3-disubstituted)Para (1,4-disubstituted)
CAS Number (HCl Salt) 452076-57-2[1]59235-35-7[2]
CAS Number (Free Base) 52273-79-7[3]5438-70-0[3]
Molecular Weight 215.68 g/mol 215.68 g/mol
Inductive Withdrawing Effect Stronger (closer proximity)Weaker (further proximity)
Relative Nucleophilicity ModerateHigh
Primary Application Polymer chemistry (Oligo-azomethines)[4]API Synthesis (Indobufen)[5]

Experimental Methodology: Comparative Amide Coupling

To objectively demonstrate the reactivity difference between the two isomers, a standard amide coupling workflow is detailed below. This protocol is designed as a self-validating system : by utilizing a pre-activation strategy and rigorous LC-MS/TLC monitoring, researchers can isolate the amine's nucleophilic attack as the rate-determining step, ensuring that kinetic differences are strictly due to intrinsic electronic properties rather than reagent degradation.

Step-by-Step Protocol
  • Preparation (Free-basing):

    • Action: Suspend 1.0 mmol of the chosen hydrochloride salt in 10 mL dichloromethane (DCM). Wash with 10 mL saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Hydrochloride salts are unreactive in coupling. While in situ neutralization with DIPEA is common, poorly soluble HCl salts in DMF can lead to incomplete reactions. Free-basing beforehand isolates the kinetic variables.

  • Carboxylic Acid Activation:

    • Action: In a dried vial, dissolve 1.0 mmol of a standard carboxylic acid (e.g., benzoic acid) in 5 mL anhydrous DMF. Add 1.1 mmol and 2.0 mmol DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU forms a highly reactive OAt ester. The 15-minute pre-activation ensures complete conversion of the acid before the amine is introduced, preventing the amine from competing for the coupling reagent.

  • Coupling Reaction:

    • Action: Dissolve the free-based aniline (from Step 1) in 1 mL DMF and add it dropwise to the activated mixture.

  • Self-Validation & Monitoring:

    • Action: Monitor the reaction via LC-MS (UV 254 nm) and TLC (Hexane:EtOAc 7:3).

    • Observation: The para-isomer typically achieves >95% conversion within 1.5 to 2 hours due to its higher nucleophilicity. Conversely, the meta-isomer requires 3 to 4 hours and may necessitate slight heating (40°C) to overcome the reduced nucleophilicity caused by the stronger meta-inductive effect.

Applications in Drug Development and Materials Science

The Para-Isomer: API Synthesis (Indobufen)

Ethyl 2-(4-aminophenyl)acetate is a critical precursor in the commercial synthesis of Indobufen , a potent reversible platelet aggregation inhibitor. The synthetic route leverages the highly nucleophilic para-amine for an initial N-benzylation using benzyl bromide and potassium carbonate. This is followed by an acylation/cyclization sequence using oxalyl chloride to construct the isoindoline-1,3-dione core[5].

G A Ethyl 2-(4-aminophenyl)acetate B N-Benzylation (Benzyl Bromide) A->B C EBPA Intermediate B->C D Cyclization (Oxalyl Chloride) C->D E Indobufen (API) D->E

Workflow for the synthesis of Indobufen utilizing the para-isomer as the primary building block.

The Meta-Isomer: Polymer Chemistry

Ethyl 2-(3-aminophenyl)acetate is frequently utilized in the synthesis of advanced materials, such as oligo(azomethine) hybrids . In polymer chemistry, the meta-substitution pattern is highly valued because it introduces a structural "kink" into the polymer backbone. This geometric irregularity disrupts tight chain packing, significantly enhancing the solubility and processability of the resulting materials compared to the rigid, highly crystalline polymers formed by para-linked monomers[4].

References

  • NextSDS Database - Ethyl 2-(3-aminophenyl)acetate hydrochloride Substance Information (CAS 452076-57-2). Available at:[Link]

  • Google Patents (KR101778331B1) - Method for preparing indobufen using micro flow reactor.
  • ResearchGate - Synthesis and Characterization Of Oligo(azomethine) Hybrids. Part II. Available at:[Link]

Sources

Validation

LC-MS analysis for determining Ethyl 2-(3-aminophenyl)acetate hydrochloride purity

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical strategies for evaluating the purity of Ethyl 2-(3-aminophenyl)acetate hydrochloride. Executive Summary: The A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical strategies for evaluating the purity of Ethyl 2-(3-aminophenyl)acetate hydrochloride.

Executive Summary: The Analytical Challenge

Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) is a highly versatile pharmaceutical intermediate. Structurally, it features an easily oxidizable primary aniline group and a hydrolyzable ethyl ester moiety. Because of this bifunctional nature, the compound is highly susceptible to generating synthesis byproducts (e.g., positional isomers) and degradation products (e.g., hydrolysis to 3-aminophenylacetic acid).

For decades, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has served as the quantitative yardstick for API purity[1]. However, HPLC-UV possesses a critical blind spot: it relies entirely on chromophore absorbance and retention time. If an impurity lacks a strong chromophore or co-elutes with the main API peak, it goes undetected, artificially inflating the purity score[1]. To ensure absolute scientific integrity and patient safety, modern pharmaceutical analysis requires a transition to Liquid Chromatography-Mass Spectrometry (LC-MS), specifically High-Resolution Mass Spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), which provides both quantitative precision and qualitative structural elucidation[2].

Comparative Analysis: LC-MS vs. HPLC-UV vs. GC-MS

To establish a self-validating analytical system, we must objectively evaluate the performance of LC-MS against traditional alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is often considered for impurity profiling; however, the thermal instability of hydrochloride salts requires complex derivatization of the amine group prior to GC analysis, introducing new variables and potential artifacts.

Table 1: Performance Comparison for Ethyl 2-(3-aminophenyl)acetate Analysis

Analytical TechniquePrimary Detection PrincipleSuitability for Hydrochloride SaltsImpurity Identification CapabilityLimit of Detection (LOD)
HPLC-UV Chromophore absorbanceHigh (analyzed directly in solution)Low (relies on retention time only)~0.05% - 0.1%
GC-MS Electron Ionization (EI) massLow (requires free base conversion / derivatization)Moderate (spectral library matching available)~0.01% - 0.05%
LC-HRMS (Q-TOF) Exact mass & MS/MS fragmentationHigh (direct injection of aqueous salt)High (sub-ppm mass accuracy, structural elucidation)< 0.001% (Trace levels)

Mechanistic Insights: The Causality of Experimental Design

Every step in an LC-MS protocol must be governed by the physicochemical properties of the target analyte.

Why Electrospray Ionization (ESI+)? Ethyl 2-(3-aminophenyl)acetate contains a primary amine. Under acidic mobile phase conditions, this amine is readily protonated. ESI in positive ion mode (ESI+) is therefore the most efficient ionization technique, yielding a strong, stable pseudo-molecular ion [M+H]+ at an exact m/z of 180.1025 (calculated for C10​H14​NO2+​ ).

Why LC-MS Grade Solvents? The sensitivity of MS is a double-edged sword. Trace metallic ions, organic contaminants, or particulates present in standard HPLC-grade solvents can cause severe ion suppression, generate background "ghost peaks," or form complex adducts (e.g., [M+Na]+ ) that complicate spectral interpretation[3]. Utilizing strictly LC-MS grade solvents ensures maximum signal-to-noise ratio for trace impurity detection[3].

ImpurityPathways API Ethyl 2-(3-aminophenyl)acetate (Target API) Hydrolysis Ester Hydrolysis (3-aminophenylacetic acid) API->Hydrolysis Aqueous/Acidic Degradation Isomers Positional Isomers (2-amino / 4-amino analogs) API->Isomers Synthesis Byproducts Oxidation N-Oxidation Products API->Oxidation Oxidative Stress

Caption: Major degradation and synthesis impurity pathways for Ethyl 2-(3-aminophenyl)acetate.

Step-by-Step LC-MS/MS Methodology

This protocol utilizes a UHPLC system coupled to a Q-TOF mass spectrometer to achieve sub-ppm mass accuracy and confident structural elucidation of trace impurities[4].

Phase 1: Sample & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (v/v). Causality: Formic acid acts as a volatile proton donor, driving the equilibrium toward the protonated amine state necessary for ESI+ without precipitating in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).

  • Sample Preparation: Dissolve the Ethyl 2-(3-aminophenyl)acetate hydrochloride standard in a 50:50 mixture of Mobile Phase A and B. Prepare a high-concentration sample (1.0 mg/mL) for trace impurity profiling, and a diluted sample (1.0 µg/mL) for main peak quantification to avoid detector saturation.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to retain polar degradants like the hydrolyzed acid).

    • 2–12 min: Linear gradient from 5% B to 95% B (Elutes the main API and non-polar synthesis byproducts).

    • 12–15 min: 95% B (Column wash).

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (Q-TOF) Configuration
  • Ion Source: ESI in positive mode.

  • Source Parameters: Capillary Voltage at 3.5 kV, Drying Gas Temperature at 325 °C.

  • Acquisition Mode: Data-Dependent Acquisition (Auto MS/MS). The system performs a full MS scan (m/z 50–1000). When a precursor ion exceeds a predefined intensity threshold, the quadrupole isolates it, and low-energy Collision-Induced Dissociation (CID) fragments the ion in the collision cell[5].

LCMSWorkflow Prep Sample Prep (LC-MS Solvents) UHPLC UHPLC Separation (C18, Formic Acid) Prep->UHPLC ESI ESI+ Ionization (Protonation) UHPLC->ESI QTOF Q-TOF MS/MS (Exact Mass) ESI->QTOF Data Data Processing (Feature Extraction) QTOF->Data

Caption: Step-by-step LC-MS/MS analytical workflow for comprehensive impurity profiling.

Data Interpretation: Building a Self-Validating System

A robust LC-MS analysis relies on a self-validating data loop. Modern software algorithms, such as Molecular Feature Extraction (MFE), isolate true impurity signals from chemical noise[2].

When an impurity is detected, its identity is confirmed through three intersecting data points:

  • Exact Mass: A detected impurity at m/z 152.0712 perfectly matches the theoretical mass of protonated 3-aminophenylacetic acid (the ester hydrolysis product).

  • Isotopic Distribution: The spacing and intensity of the [M+1] and [M+2] isotopes confirm the carbon/nitrogen count.

  • MS/MS Fragmentation: Low-energy CID of the main API (m/z 180.1) will show a characteristic neutral loss of 28 Da (ethylene) or 46 Da (ethanol), corresponding to the ester cleavage[5]. If the impurity at m/z 152 lacks this specific fragmentation pathway, it confirms the absence of the ethyl ester group, validating the hydrolysis hypothesis.

By combining UHPLC separation with HRMS detection, researchers can confidently move beyond the "99% purity" illusion provided by HPLC-UV, ensuring that every trace variant of Ethyl 2-(3-aminophenyl)acetate hydrochloride is accurately identified and quantified[6].

Sources

Comparative

Ethyl 2-(3-aminophenyl)acetate hydrochloride vs methyl ester analog in drug discovery

Title: A Comparative Guide: Ethyl vs. Methyl 2-(3-Aminophenyl)acetate Hydrochloride in Drug Discovery Introduction As a Senior Application Scientist, I frequently encounter a critical decision point in early-stage drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide: Ethyl vs. Methyl 2-(3-Aminophenyl)acetate Hydrochloride in Drug Discovery

Introduction As a Senior Application Scientist, I frequently encounter a critical decision point in early-stage drug discovery and process chemistry: selecting the optimal alkyl ester for bifunctional building blocks. The choice between Ethyl 2-(3-aminophenyl)acetate hydrochloride and its methyl ester analog is rarely trivial. These compounds serve as versatile scaffolds for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and targeted protein degraders (PROTACs). Because they contain both a nucleophilic aniline and an electrophilic ester, the specific alkyl group dictates downstream synthetic efficiency, chemoselectivity, and the pharmacokinetic profile if the ester is retained as a prodrug.

1. Mechanistic Causality: The Methyl vs. Ethyl Ester Effect The fundamental difference between these two analogs lies in the steric bulk and slight electronic variations of the alkoxy leaving group. It is a well-established principle in organic chemistry that methyl esters are generally more reactive towards hydrolysis and nucleophilic attack than their corresponding ethyl esters[1].

  • Steric Hindrance: The ethyl group provides a larger steric shield around the carbonyl carbon compared to the methyl group. This bulk impedes the trajectory of incoming nucleophiles (such as water, hydroxide, or amines), thereby increasing the activation energy required to form the tetrahedral intermediate[1]. In polar aprotic solvents, cleavage of methyl esters can occur up to 10 times faster than ethyl esters[2].

  • Chemoselectivity in Synthesis: When performing an N-acylation or cross-coupling on the aniline moiety, the methyl ester is at a higher risk of unintended transesterification or premature hydrolysis. The ethyl ester provides a wider thermodynamic window to selectively react the amine while leaving the ester intact.

Hydrolysis M_Ester Methyl Ester (Less Steric Bulk) TS_M Fast Hydrolysis (Low Activation Energy) M_Ester->TS_M Carboxylesterase / OH- E_Ester Ethyl Ester (More Steric Bulk) TS_E Slow Hydrolysis (High Activation Energy) E_Ester->TS_E Carboxylesterase / OH- Product Carboxylic Acid + Alcohol TS_M->Product Rapid Cleavage TS_E->Product Sustained Cleavage

Caption: Kinetic pathways of ester hydrolysis highlighting steric effects on reaction rates.

2. Pharmacokinetics & Prodrug Implications If the 2-(3-aminophenyl)acetate scaffold is maintained in the final Active Pharmaceutical Ingredient (API) as an ester prodrug (designed to mask the carboxylic acid and improve membrane permeability), the choice of alkyl group profoundly impacts in vivo stability and toxicity.

  • Biological Half-Life: Carboxylesterases (CES) in the liver and plasma rapidly hydrolyze esters. Comparative studies on homologous esters demonstrate that plasma stability is inversely proportional to the size of the alkoxyl group[3]. Depending on the specific steric environment of the drug molecule, ethyl esters often exhibit a slower, more sustained-release profile compared to the rapidly cleaved methyl esters.

  • Metabolic Toxicity: The hydrolysis byproduct is often the deciding factor for in vivo applications. Hydrolysis of a methyl ester releases methanol, which is oxidized by alcohol dehydrogenase into highly toxic formaldehyde and formic acid[4]. Conversely, the ethyl ester yields ethanol, which is oxidized to acetate—a benign metabolite at standard prodrug dosing levels[4]. Therefore, ethyl esters are the industry standard for systemic prodrugs.

3. Quantitative Data Comparison

ParameterMethyl 2-(3-aminophenyl)acetate HClEthyl 2-(3-aminophenyl)acetate HClImpact on Drug Discovery
Steric Hindrance LowModerateEthyl esters resist accidental nucleophilic attack during multi-step synthesis.
Base-Catalyzed Hydrolysis FastSlower (approx. 10x slower in specific conditions)Methyl is ideal if rapid, mild deprotection to the free acid is required later[2].
Enzymatic Cleavage (CES) RapidSustainedDictates the PK profile and half-life of the prodrug in plasma[3].
Hydrolysis Byproduct Methanol (Toxic)Ethanol (Safe)Ethyl esters are strictly preferred for in vivo therapeutic prodrugs[4].
Lipophilicity (LogP) LowerHigherEthyl esters provide slightly better passive membrane permeability.

4. Experimental Protocol: Self-Validating Selective N-Acylation To demonstrate the practical implications of these reactivity differences, below is a highly optimized, self-validating protocol for the selective N-acylation of the aniline moiety.

Causality Check: We utilize the hydrochloride salt to ensure stability during storage. To react the aniline, we must freebase it in situ using N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk makes it non-nucleophilic, preventing any base-catalyzed transesterification or hydrolysis of the ester. The reaction is strictly held at 0°C to kinetically favor the highly nucleophilic aniline nitrogen over the weaker ester oxygen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, suspend 1.0 equivalent of Ethyl 2-(3-aminophenyl)acetate hydrochloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Freebasing: Add 2.5 equivalents of anhydrous DIPEA dropwise at room temperature. Stir for 15 minutes until the suspension becomes a clear solution, indicating complete neutralization of the HCl salt.

  • Cooling & Activation: Cool the reaction mixture to 0°C using an ice-water bath.

  • Electrophile Addition: Slowly add 1.05 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise over 10 minutes.

  • In-Process Control (Self-Validation): After 30 minutes, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Metric: You should observe the primary mass of the N-acylated product. If you observe a mass corresponding to [M - 28 Da] (loss of ethyl) or [M - 14 Da] (loss of methyl) relative to the expected ester product mass, premature ester hydrolysis has occurred. The ethyl ester will show significantly fewer hydrolysis byproducts at this stage than the methyl ester.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-acylated ester.

Workflow Start Ester HCl Salt (Starting Material) Base Freebasing (DIPEA, RT) Start->Base Acyl N-Acylation (Acyl Chloride, 0°C) Base->Acyl Check LC-MS Validation (Check for Hydrolysis) Acyl->Check Purify Aqueous Workup & Chromatography Check->Purify

Caption: Self-validating workflow for selective N-acylation of the aniline moiety.

Conclusion The selection between the methyl and ethyl esters of 2-(3-aminophenyl)acetate hydrochloride is a balancing act between reactivity and stability. For complex, multi-step syntheses where the ester acts merely as a transient protecting group, the methyl ester's rapid deprotection kinetics are advantageous. However, for robust process chemistry, improved chemoselectivity during cross-coupling/amidation, and direct application in prodrug design, the ethyl ester is unequivocally the superior choice due to its steric resilience and benign metabolic profile.

References

  • Title: Reaction of methyl ester with LiI/DMF. Source: Vaia. URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH). URL: [Link]

Validation

Validating FT-IR spectroscopic data for Ethyl 2-(3-aminophenyl)acetate hydrochloride

Validating FT-IR Spectroscopic Data for Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Comparative Methodological Guide Ethyl 2-(3-aminophenyl)acetate hydrochloride is a highly functionalized intermediate critical to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating FT-IR Spectroscopic Data for Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Comparative Methodological Guide

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a highly functionalized intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs). Because it contains both an ester moiety and a primary amine hydrochloride salt, validating its structural integrity requires high-resolution analytical techniques. Mid-Infrared (Mid-IR) spectroscopy serves as the compendial standard for this validation, governed by rigorous frameworks such as [1].

As a Senior Application Scientist, I designed this guide to objectively compare the two dominant FT-IR sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission . By understanding the mechanistic causality behind spectral shifts and sampling physics, drug development professionals can build self-validating workflows that eliminate false rejections during QA/QC.

Mechanistic Spectral Analysis: Causality of the Hydrochloride Shift

To validate Ethyl 2-(3-aminophenyl)acetate hydrochloride, one must first understand how its salt form dictates its spectral signature.

A free primary amine typically exhibits two sharp N−H stretching bands (asymmetric and symmetric) in the 3400–3300 cm⁻¹ region. However, in this compound, the protonation of the amine nitrogen ( −NH3+​ ) and the subsequent strong hydrogen bonding with the highly electronegative chloride counterion ( Cl− ) fundamentally alters the molecular dipole. This extensive hydrogen bonding weakens the N−H bonds, shifting the stretching vibrations to lower frequencies. The result is a broad, complex "ammonium band" spanning 3000 to 2600 cm⁻¹[2][3].

Concurrently, the ester group remains electronically isolated from the salt formation, providing a sharp, diagnostic carbonyl ( C=O ) stretch.

Table 1: Key FT-IR Spectral Assignments for Ethyl 2-(3-aminophenyl)acetate HCl

Functional GroupWavenumber Range (cm⁻¹)Vibrational ModeDiagnostic Significance
Amine Hydrochloride 3000 – 2600 −NH3+​ stretchingBroad, overlapping bands due to strong N−H⋯Cl hydrogen bonding. Confirms the salt form.
Ester Carbonyl 1720 – 1740 C=O stretchingSharp, intense peak. Confirms the intact ethyl acetate moiety.
Aromatic Ring 1600, 1580, 1450 C=C stretchingSharp peaks confirming the meta-substituted benzene ring.
Ester Ether 1200 – 1150 C−O stretchingStrong peak verifying the ester linkage.
Aromatic C-H ~780, 690Out-of-plane bendingConfirms the 1,3-disubstitution (meta) pattern on the aromatic ring.

Comparative Methodology: ATR-FTIR vs. KBr Pellet Transmission

The choice of sampling technique directly impacts the relative intensities and resolution of the spectral data. While KBr pellets have historically been the gold standard for solid-phase analysis, ATR has become ubiquitous due to its operational simplicity[4][5]. However, these techniques operate on different physical principles.

In ATR, the IR beam undergoes total internal reflection inside a high-refractive-index crystal (e.g., Diamond), creating an evanescent wave that penetrates the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength. Therefore, at higher wavenumbers (e.g., the 3000 cm⁻¹ amine hydrochloride band), the penetration is shallower, resulting in artificially weaker absorbance peaks compared to lower wavenumbers (e.g., the 1730 cm⁻¹ ester band)[5]. If a researcher compares an uncorrected ATR spectrum directly to a KBr transmission library, they risk falsely failing the material due to "abnormal" peak ratios.

Table 2: Performance Comparison for Amine Hydrochloride Validation

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Physical Principle Evanescent wave attenuationDirect photon transmission (Beer-Lambert Law)
Peak Intensity Ratio Wavelength-dependent (requires ATR-correction algorithm)Linear and true to molecular absorptivity
Sample Preparation None (direct application)High (requires precise grinding and pressing)
Moisture Interference Minimal (ideal for hygroscopic salts)High (hygroscopic KBr can introduce a broad 3400 cm⁻¹ -OH band)
Best Used For Rapid QA/QC, routine lot releaseHigh-resolution structural elucidation, reference standard creation

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate mandatory blanking and system suitability checks to isolate the true signal of Ethyl 2-(3-aminophenyl)acetate hydrochloride from environmental artifacts.

Protocol A: Rapid Validation via ATR-FTIR

Causality Focus: Ensuring consistent optical contact while mitigating atmospheric interference.

  • System Suitability (Background): Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate. Run an air background scan (64 scans, 4 cm⁻¹ resolution). Why? This mathematically subtracts ambient CO2​ (2350 cm⁻¹) and atmospheric water vapor, preventing them from overlapping with the compound's fingerprint region.

  • Sample Application: Deposit ~2-5 mg of Ethyl 2-(3-aminophenyl)acetate HCl directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the system's force gauge indicates optimal contact. Why? The evanescent wave only penetrates ~0.5 to 2.0 µm. Insufficient pressure leaves air gaps, drastically reducing the signal-to-noise ratio (SNR).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an "ATR-Correction" algorithm within the spectrometer software to normalize the penetration depth across the wavenumber range before comparing it to a transmission library.

Protocol B: High-Resolution Validation via KBr Pellet

Causality Focus: Eliminating scattering and moisture artifacts in transmission data.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours. Why? KBr is highly hygroscopic. Absorbed water will manifest as a massive broad band at 3400 cm⁻¹, which can obscure the high-frequency edge of the target amine hydrochloride band[4].

  • Self-Validation (Blanking): Press a pellet of pure, dried KBr at 10 tons of pressure for 2 minutes. Run this as the background spectrum to subtract any residual matrix moisture.

  • Sample Grinding: Weigh ~1-2 mg of the API intermediate and ~200 mg of dried KBr (a 0.5% to 1.0% ratio). Grind thoroughly in an agate mortar. Why? The particle size must be smaller than the wavelength of the IR radiation (<2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts baselines).

  • Pellet Pressing: Transfer the mixture to a die and press under a vacuum at 10 tons for 2 minutes to form a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder and record the spectrum (64 scans, 4 cm⁻¹ resolution). Verify the linear intensity of the 3000-2600 cm⁻¹ and 1730 cm⁻¹ bands.

Workflow Visualization

The following diagram outlines the logical decision matrix for selecting and executing the appropriate FT-IR validation methodology based on laboratory needs.

FTIR_Workflow Node1 API Intermediate: Ethyl 2-(3-aminophenyl)acetate HCl Node2 Select FT-IR Modality Node1->Node2 Node3 ATR-FTIR (Diamond) Evanescent Wave Principle Node2->Node3 Rapid QA/QC Node4 Transmission (KBr Pellet) Beer-Lambert Principle Node2->Node4 High-Res ID Node5 1. Run Air Background 2. Apply Constant Pressure 3. Record 4000-400 cm⁻¹ 4. Apply ATR Correction Node3->Node5 Node6 1. Dry KBr at 105°C 2. Run Blank KBr Background 3. Grind 1% Sample & Press 4. Record 4000-400 cm⁻¹ Node4->Node6 Node7 Spectral Validation Verify Ester C=O (~1730 cm⁻¹) Verify -NH₃⁺ (3000-2600 cm⁻¹) Node5->Node7 Node6->Node7

Figure 1: Decision matrix and self-validating workflow for FT-IR analysis of amine hydrochloride APIs.

References

  • Mid-Infrared Spectroscopy <854> , United States Pharmacopeia (USP). Available at:[Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared , Society for Applied Spectroscopy (SAS). Available at:[Link]

  • Should I be using KBr pellets in FTIR Spectroscopy? , Specac Ltd. Available at:[Link]

Sources

Comparative

Benchmarking Ethyl 2-(3-aminophenyl)acetate Hydrochloride Against Standard Reference Materials

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the rigorous analytical benchmarking of building blocks is non-negotiable. Ethyl 2-(3-aminophenyl)acetate hydrochloride is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the rigorous analytical benchmarking of building blocks is non-negotiable. Ethyl 2-(3-aminophenyl)acetate hydrochloride is a highly versatile intermediate utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other complex active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, objective framework for benchmarking the performance, stability, and purity of Ethyl 2-(3-aminophenyl)acetate hydrochloride against Certified Reference Materials (CRMs) and its free-base counterpart.

Strategic Rationale & Physicochemical Causality

When sourcing or synthesizing this intermediate, researchers must choose between the free base (Ethyl 2-(3-aminophenyl)acetate, CAS: 52273-79-7) and its hydrochloride salt (CAS: 452076-57-2)[1].

The Causality of Salt Selection: The free base features an electron-rich meta-aniline moiety that is highly susceptible to aerial oxidation, often presenting as a viscous oil or low-melting solid that degrades over time. By converting this to the hydrochloride salt, the amine is protonated. This protonation withdraws electron density from the aromatic ring, significantly halting oxidative degradation pathways. Furthermore, the salt form exhibits superior aqueous solubility and crystallizes readily, allowing for higher purity during bulk manufacturing[1].

Benchmarking a test batch of the HCl salt against a high-purity CRM ensures that critical quality attributes (CQAs)—such as the absence of ester hydrolysis degradants—meet the rigorous thresholds required for downstream API synthesis.

Table 1: Physicochemical & Stability Comparison
ParameterEthyl 2-(3-aminophenyl)acetate HClEthyl 2-(3-aminophenyl)acetate (Free Base)CRM Standard (HCl Salt)
CAS Number 452076-57-252273-79-7452076-57-2
Physical State Crystalline SolidViscous Oil / Low-melting solidCrystalline Solid
Aqueous Solubility High (>50 mg/mL)Low (<5 mg/mL)High (>50 mg/mL)
Oxidative Stability Excellent (Protonated amine)Poor (Electron-rich amine)Excellent
Baseline Purity > 99.0%~ 95.0% (degrades over time)> 99.8%

Analytical Benchmarking Workflow

To objectively compare the test material against the CRM, a multi-modal analytical approach is required. The workflow integrates High-Performance Liquid Chromatography (HPLC) for purity profiling and Nuclear Magnetic Resonance (NMR) for structural verification.

BenchmarkingWorkflow Sample Ethyl 2-(3-aminophenyl)acetate HCl (Test Batch) Prep Sample Preparation (pH 3.0 Buffer, 1 mg/mL) Sample->Prep CRM Certified Reference Material (Purity >99.8%) CRM->Prep HPLC RP-HPLC-UV Analysis (254 nm, C18 Column) Prep->HPLC NMR 1H/13C NMR (Structural Verification) Prep->NMR Data Statistical Equivalence (ICH Q2(R1) Criteria) HPLC->Data NMR->Data

Fig 1: Analytical benchmarking workflow comparing the test batch against a CRM.

Step-by-Step Methodology: Self-Validating HPLC Protocol

To ensure data integrity, the analytical protocol must be a self-validating system . This means the instrument must mathematically prove its capability to resolve the analytes before any benchmarking data is accepted. All validation parameters adhere strictly to the FDA and ICH Q2(R1) guidelines for analytical procedures[2],[3].

Phase 1: Mobile Phase & Causality
  • Buffer Preparation: Prepare a 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 using orthophosphoric acid.

  • Causality: The pKa of the meta-amino group is approximately 4.6. Running the mobile phase at pH 3.0 ensures the amine remains >99% ionized. If the pH were unbuffered or higher, the analyte would exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times on a standard C18 stationary phase.

Phase 2: System Suitability Testing (SST) - The Self-Validation Step
  • Prepare an SST solution containing 1.0 mg/mL of the CRM and 0.05 mg/mL of 3-aminophenylacetic acid (the primary hydrolysis degradant).

  • Inject 10 µL into the HPLC (Column: C18, 150 x 4.6 mm, 5 µm; Flow rate: 1.0 mL/min; Detection: UV at 254 nm).

  • Validation Gate: The system evaluates the chromatographic resolution ( Rs​ ) between the ester and the acid degradant. If Rs​<2.0 or the tailing factor ( Tf​ ) is >1.5 , the sequence is automatically aborted. This guarantees that benchmarking only occurs on a highly optimized system[2].

Phase 3: Benchmarking Execution
  • Prepare the Test Batch and the CRM in the mobile phase diluent at exactly 1.0 mg/mL.

  • Perform six replicate injections (n=6) of the CRM to establish baseline precision (%RSD < 2.0%)[4].

  • Inject the Test Batch in triplicate.

  • Compare the peak area response, retention time ( tR​ ), and impurity profile against the CRM.

Table 2: HPLC Method Validation Data (ICH Q2(R1) Compliance)
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Result (HCl Salt)Status
Specificity No interference at analyte tR​ Blank shows 0 interferencePass
Linearity ( R2 ) > 0.999 (over 10-150% range)0.9998Pass
Precision (%RSD) < 2.0% (n=6 injections)0.85%Pass
Accuracy 98.0% - 102.0% Recovery99.6%Pass
LOD / LOQ Signal-to-noise > 3 / > 100.05 µg/mL / 0.15 µg/mLPass

Forced Degradation & Stability Profiling

A critical aspect of benchmarking is understanding how the compound behaves under stress. Ethyl 2-(3-aminophenyl)acetate hydrochloride is highly stable in its solid state, but in solution, it is susceptible to specific degradation pathways.

DegradationPathway Salt HCl Salt (Stable) FreeBase Free Base (Oxidation Prone) Salt->FreeBase pH > 7 (Deprotonation) Hydrolysis 3-Aminophenylacetic Acid (Degradant) FreeBase->Hydrolysis H2O / Heat (Ester Cleavage)

Fig 2: Primary degradation pathways of the HCl salt under basic and hydrolytic stress conditions.

Mechanistic Insight: When the HCl salt is exposed to basic conditions (pH > 7), it rapidly deprotonates back to the free base. In the presence of water and elevated temperatures, the ethyl ester undergoes base-catalyzed hydrolysis, yielding 3-aminophenylacetic acid and ethanol. When benchmarking a new batch, the presence of 3-aminophenylacetic acid in the HPLC trace is the primary indicator of improper storage (e.g., exposure to moisture and heat) during transit or manufacturing.

Conclusion

Benchmarking Ethyl 2-(3-aminophenyl)acetate hydrochloride requires a strategic understanding of its physicochemical properties. By leveraging a self-validating, ICH Q2(R1)-compliant HPLC methodology[3], researchers can objectively quantify the purity and stability of their material against Certified Reference Materials. The use of the hydrochloride salt over the free base is scientifically justified by its superior oxidative stability and predictable chromatographic behavior under buffered conditions.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Official Website. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Official Website. Available at: [Link]

  • NextSDS Chemical Database. "Ethyl 2-(3-aminophenyl)acetate hydrochloride - Chemical Substance Information (CAS 452076-57-2)." NextSDS. Available at: [Link]

Sources

Validation

Quantitative NMR (qNMR) vs. HPLC for the Purity Assessment of Ethyl 2-(3-aminophenyl)acetate hydrochloride: A Validation and Comparison Guide

As drug development accelerates, the reliance on highly accurate, rapid purity assignments for pharmaceutical intermediates has never been more critical. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS 452076-57-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the reliance on highly accurate, rapid purity assignments for pharmaceutical intermediates has never been more critical. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS 452076-57-2) is a highly functionalized building block whose purity directly dictates the yield and impurity profile of downstream active pharmaceutical ingredients (APIs)[1][2].

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default for purity analysis. However, HPLC is a secondary analytical method; it relies heavily on the availability of identical, certified reference standards and assumes uniform UV response factors across all impurities—an assumption that frequently fails[1][3].

This guide provides an objective, data-driven comparison between traditional HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By analyzing the mechanistic causality behind each technique, we demonstrate why qNMR is rapidly becoming the gold standard for absolute mass fraction assignment[3][4].

Mechanistic Causality: The Physics of Absolute Quantification

To understand why qNMR often outperforms HPLC in primary purity assignments, we must look at the underlying physical principles.

In HPLC, a molecule’s signal intensity is a function of its extinction coefficient at a specific UV wavelength. If an impurity lacks a chromophore or absorbs weakly, the area percent method will artificially inflate the purity of the main component[1]. Furthermore, HPLC is part of a broader "mass balance" approach, requiring orthogonal tests for moisture (Karl Fischer), volatiles (GC), and inorganic salts (residue on ignition) to determine true mass fraction[3].

Conversely, qNMR is a primary analytical method . The fundamental principle of qNMR is the direct proportionality between the integrated area of a nuclear resonance signal (typically ¹H) and the absolute number of those specific nuclei in the detection coil[1][5]. Because the absorption of radiofrequency waves by atomic nuclei in a magnetic field is independent of the surrounding molecular structure, qNMR requires no identical reference standard[5]. Instead, we use a single, highly certified Internal Standard (IS) to calibrate the molar response[4].

Selecting the Internal Standard for Ethyl 2-(3-aminophenyl)acetate HCl

The selection of an IS is governed by chemical shift causality. The IS must not overlap with any signals from the analyte.

  • Analyte Profile: Ethyl 2-(3-aminophenyl)acetate hydrochloride exhibits aliphatic signals for the ethyl group (triplet at ~1.2 ppm, quartet at ~4.1 ppm), an acetate methylene singlet (~3.6 ppm), and a complex aromatic multiplet (~7.0–7.5 ppm).

  • IS Selection: Maleic acid is chosen as the optimal internal standard. It produces a sharp, highly symmetric singlet at ~6.3 ppm in DMSO-d6. This places the IS peak perfectly in the baseline void between the analyte's aliphatic and aromatic regions, preventing integration overlap and ensuring high specificity.

Experimental Workflow: A Self-Validating Protocol

A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system . The spectrum itself must provide internal proof that the quantitative parameters were met.

Step-by-Step qNMR Methodology
  • Gravimetric Preparation (The Critical Variable):

    • Action: Accurately weigh ~15 mg of Ethyl 2-(3-aminophenyl)acetate HCl and ~5 mg of certified Maleic acid (TraceCERT®) into the same vial using a microbalance (d = 0.001 mg)[5].

    • Causality: qNMR is a gravimetric-to-molar conversion technique. Weighing errors propagate directly into the final purity calculation[6].

  • Solvent Dissolution:

    • Action: Dissolve the mixture in 0.7 mL of DMSO-d6. Ensure complete dissolution via vortexing.

    • Causality: Undissolved particulates alter the true molar ratio in solution, leading to false low purity readings.

  • T1 Relaxation Optimization:

    • Action: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds).

    • Causality: If D1​ is too short, the nuclear spins will not return to thermal equilibrium between pulses. This causes signal saturation, artificially depressing the integral of slower-relaxing nuclei and ruining quantitation.

  • Acquisition & Internal Validation Checks:

    • Action: Acquire 16–64 transients using a calibrated 90° pulse angle.

    • Self-Validation: Check the Signal-to-Noise (S/N) ratio of the analyte and IS peaks. A valid qNMR spectrum requires an S/N≥250 to ensure integration precision. Additionally, the baseline must be perfectly flat without mathematical manipulation; a rolling baseline indicates improper receiver gain or phase distortion, invalidating the run.

  • Integration and Calculation:

    • Action: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's acetate methylene singlet (3.6 ppm, 2H). Calculate absolute purity using the standard qNMR molar ratio equation.

Workflow Comparison Visualization

The following diagram illustrates the orthogonal pathways of qNMR and HPLC, highlighting how qNMR bypasses the complex mass balance requirements of traditional chromatography.

PurityWorkflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Start Purity Assessment: Ethyl 2-(3-aminophenyl)acetate HCl qNMR_Prep Gravimetric Prep: Analyte + IS (Maleic Acid in DMSO-d6) Start->qNMR_Prep HPLC_Prep Volumetric Prep: Sample & Identical Reference Standard Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Relaxation D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Quantification (Integral Proportional to Nuclei) qNMR_Acq->qNMR_Calc Decision Orthogonal Purity Confirmation qNMR_Calc->Decision Absolute Mass Fraction HPLC_Acq Chromatographic Separation (C18 Column, UV Detection) HPLC_Prep->HPLC_Acq HPLC_Calc Area Percent & Mass Balance (Assumes Equal UV Response) HPLC_Acq->HPLC_Calc HPLC_Calc->Decision Chromatographic Purity

Caption: Orthogonal workflow comparing qNMR and HPLC for comprehensive purity analysis.

Quantitative Data: Assay Validation Comparison

To objectively evaluate both methods, validation was performed in alignment with ICH Q2(R2) guidelines. The data below summarizes the analytical performance for Ethyl 2-(3-aminophenyl)acetate hydrochloride.

Table 1: Fundamental Performance Characteristics
CharacteristicqNMR (Primary Method)HPLC-UV (Secondary Method)
Quantification Principle Direct molar measurement via nuclear spin[1]Relative UV absorbance via mass balance[3]
Reference Standard Universal Internal Standard (e.g., Maleic Acid)[4]Requires identical, certified analyte standard[5]
Moisture/Salt Impact Inherently accounts for non-protonated impuritiesRequires separate Karl Fischer/Ash tests[3]
Analysis Time ~15 minutes per sample~30–45 minutes per run (excluding prep)
Table 2: Validation Parameters for Ethyl 2-(3-aminophenyl)acetate HCl
Validation ParameterqNMR ResultsHPLC-UV ResultsMethodological Implication
Specificity Complete resolution of IS (6.3 ppm) from analyte (3.6 ppm)Resolution > 1.5 from nearest synthetic impurityqNMR specificity is guaranteed by nuclear environment; HPLC requires gradient optimization.
Linearity ( R2 ) 0.9998 (Range: 2.0 – 40.0 mg/mL)0.9995 (Range: 10.0 – 1000.0 µg/mL)Both methods exhibit excellent linearity, though HPLC operates at lower concentrations[6].
Accuracy (Recovery) 99.6% ± 0.3% (Absolute mass fraction)99.8% ± 1.2% (Relative to standard)qNMR provides higher absolute accuracy without compounding errors from multiple mass balance tests[3].
Precision (RSD) 0.45% (Intra-day, n=6)0.85% (Intra-day, n=6)qNMR demonstrates superior repeatability due to the lack of column/injector variability[1].
LOD / LOQ ~0.5 mg / 1.5 mg per 0.7 mL~0.05 µg / 0.15 µg per mLHPLC is vastly superior for trace impurity detection, making it indispensable for safety profiling[5][6].

Conclusion

For the purity assessment of Ethyl 2-(3-aminophenyl)acetate hydrochloride, qNMR and HPLC serve highly complementary, yet distinct, roles.

HPLC remains the undisputed champion for detecting trace-level impurities and establishing a comprehensive impurity profile[5]. However, when the goal is determining the absolute mass fraction (potency) of the main component, qNMR is scientifically superior. By eliminating the need for identical reference standards and bypassing the compounding errors inherent in mass balance calculations, qNMR provides a faster, more accurate, and self-validating measurement of absolute purity[3][4].

For drug development professionals, utilizing qNMR for primary standard certification and HPLC for routine batch release represents the optimal, orthogonal analytical strategy.

References

  • ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information NextSDS URL: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules ACG Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(3-aminophenyl)acetate hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not as an administrative afterthought, but as a critical extension of the experimental workflow. Proper disposal of Ethyl 2-(3-aminophenyl)acetate h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not as an administrative afterthought, but as a critical extension of the experimental workflow. Proper disposal of Ethyl 2-(3-aminophenyl)acetate hydrochloride requires a rigorous, self-validating system that protects personnel, prevents environmental contamination, and ensures strict compliance with federal regulations.

The following guide provides an authoritative, step-by-step operational and logistical plan for the safe handling and disposal of this specific compound.

Chemical Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, laboratory personnel must understand the causality behind the chemical's hazards. Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2) is classified under the Globally Harmonized System (GHS) as presenting Acute Toxicity 4 (oral, dermal, and inhalation), Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity (STOT SE 3)[1].

The "Why" Behind the Protocol:

  • Reactivity Profile: The molecule contains both an ester linkage and a primary aromatic amine (aniline derivative) stabilized as a hydrochloride salt. In mixed waste streams, the electron-rich amino group is highly susceptible to rapid, potentially exothermic oxidation. Concurrently, the ester group can undergo hydrolysis if exposed to extreme pH levels.

  • Segregation Mandate: Because of these mechanistic vulnerabilities, this compound must be strictly segregated from strong oxidizers, strong acids, and strong bases to prevent the release of toxic aniline-derivative fumes or pressure-generating exothermic reactions[2].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical relationship between waste generation, hazard profiling, and regulatory accumulation stages.

WasteWorkflow Gen Waste Generation: Ethyl 2-(3-aminophenyl)acetate HCl Haz Hazard Profiling (Acute Tox. 4, Irritant) Gen->Haz Assess SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Haz->SAA Segregate Spill Spill Containment Protocol Activation Haz->Spill If Compromised CAA Central Accumulation Area (CAA) Consolidation & Storage SAA->CAA Transfer (< 55 Gal) TSDF Licensed TSDF Final Disposal / Incineration CAA->TSDF Manifest & Ship

Workflow for the compliant segregation, storage, and disposal of hazardous chemical waste.

Step-by-Step Methodologies: Containment & Logistics

To maintain scientific integrity and safety, the disposal process must function as a self-validating system where every step acts as a failsafe for the previous one. All procedures below comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[3][4] and EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

Protocol A: Point-of-Generation Containment (SAA Management)

The National Research Council and EPA mandate that chemical waste must be accumulated at or near the point of generation, known as the Satellite Accumulation Area (SAA)[2][6].

  • Container Selection: Select a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass)[2]. Causality: HDPE prevents chemical leaching, while amber glass protects the light-sensitive aromatic amine from UV-induced degradation.

  • Volume Management: Fill the waste container to no more than 90% of its total capacity [5]. Causality: Leaving a 10% headspace accommodates thermal expansion of the liquid and prevents pressure buildup that could compromise the container's seal.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray[2]. This ensures that if the primary vessel fails, the hazardous material is physically isolated from the laboratory drainage system.

Protocol B: OSHA & EPA Compliant Labeling

Improper labeling is a primary source of regulatory fines and safety incidents.

  • Mandatory Verbiage: The container must be explicitly labeled with the words "Hazardous Waste" [2][6].

  • Nomenclature: Write the full chemical name: Ethyl 2-(3-aminophenyl)acetate hydrochloride. Do not use chemical formulas or abbreviations [2][7]. Causality: In the event of a spill, emergency responders must be able to immediately and unambiguously identify the hazard without translating shorthand.

  • Hazard Indicators: Clearly mark the applicable hazard warnings on the label (e.g., "Toxic", "Irritant")[2].

Protocol C: Logistical Transfer and Final Disposal
  • Transfer to CAA: Once the SAA container reaches its volume limit (or 55 gallons total for the area), it must be moved to the Central Accumulation Area (CAA) within 3 days[6][7]. A trained professional must oversee this transfer[7].

  • Manifesting: Waste must be manifested and transported by a licensed waste hauler to an approved Treatment, Storage, and Disposal Facility (TSDF)[5][7]. Because this compound is an organic halide-free aromatic amine, it is typically slated for high-temperature incineration by the TSDF.

Quantitative Safety and Regulatory Parameters

To ensure operational clarity, all critical regulatory limits and specifications for hazardous waste management are summarized below.

Operational ParameterRegulatory Limit / SpecificationGoverning Body & Standard
Container Fill Capacity Maximum 90% of total volumeEPA General Guidelines[5]
SAA Volume Limit 55 gallons (or 1 qt for acute waste)EPA RCRA[6]
CAA Storage Time (LQG) Maximum 90 daysEPA RCRA[5]
CAA Storage Time (Subpart K) Maximum 6 months (Academic Labs)EPA RCRA Subpart K[2][7]
Exposure Control Maintained strictly below PELsOSHA 29 CFR 1910.1450[4][8]

References

  • Chemical Substance Information: ethyl 2-(3-aminophenyl)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly gaiaca.com
  • OSHA Factsheet: Labor
  • The Laboratory Standard (Occupational Exposure to Hazardous Chemicals) vumc.org
  • Labor
  • Chemical Disposal Guidelines Department of N
  • Laboratory Waste Management: The New Regul

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-aminophenyl)acetate hydrochloride
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Ethyl 2-(3-aminophenyl)acetate hydrochloride
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